Product packaging for N-(5-bromo-2-fluorophenyl)acetamide(Cat. No.:CAS No. 88288-12-4)

N-(5-bromo-2-fluorophenyl)acetamide

Cat. No.: B113159
CAS No.: 88288-12-4
M. Wt: 232.05 g/mol
InChI Key: DCMNLQCVRYDPMY-UHFFFAOYSA-N
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Description

N-(5-bromo-2-fluorophenyl)acetamide is a halogen-substituted anilide compound serving as a versatile chemical intermediate in medicinal chemistry and drug discovery research. While the specific biological profile of this compound is not detailed in the literature, its molecular structure, featuring both bromine and fluorine atoms on the aromatic ring, makes it a valuable synthon for constructing more complex molecules through cross-coupling reactions and further functionalization . Structurally related acetamide compounds are prominent in pharmacological research. For instance, acetamide derivatives are established as key scaffolds in the development of potent anticryptosporidial agents, with extensive Structure-Activity Relationship (SAR) studies demonstrating that electron-withdrawing halogen substituents on the aryl ring are critical for enhancing potency against the Cryptosporidium parasite . Furthermore, acetamide-based structures are integral to hypoxia imaging agents, such as [18F]EF5, which is used in Positron Emission Tomography (PET) to detect and quantify oxygen levels in tumors . In oncology research, bromo- and fluoro-substituted indole acetamides have demonstrated significant cytotoxicity against human cancer cell lines and have been identified as potential inhibitors of tubulin polymerization, a key mechanism for anticancer agents . Researchers can leverage this compound as a foundational building block to explore these and other therapeutic areas.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrFNO B113159 N-(5-bromo-2-fluorophenyl)acetamide CAS No. 88288-12-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(5-bromo-2-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO/c1-5(12)11-8-4-6(9)2-3-7(8)10/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCMNLQCVRYDPMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20287614
Record name N-(5-Bromo-2-fluorophenyl)acetamide
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Molecular Weight

232.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88288-12-4
Record name 88288-12-4
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51777
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(5-Bromo-2-fluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20287614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(5-bromo-2-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for N-(5-bromo-2-fluorophenyl)acetamide, a key intermediate in various pharmaceutical and chemical research applications. This document details the primary synthetic route, a comprehensive experimental protocol, and relevant chemical data.

Introduction

This compound, also known as N-Acetyl 5-bromo-2-fluoroaniline, is a halogenated aromatic acetamide. Its structure, featuring bromine and fluorine substituents on the phenyl ring, makes it a valuable building block in medicinal chemistry for the development of novel therapeutic agents. The core synthesis of this compound is achieved through the acetylation of 5-bromo-2-fluoroaniline.

Synthesis Pathway

The most direct and common pathway for the synthesis of this compound is the N-acetylation of the primary amine, 5-bromo-2-fluoroaniline. This reaction is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the aniline derivative attacks the electrophilic carbonyl carbon of an acetylating agent. The subsequent loss of a leaving group results in the formation of the corresponding acetamide.

The preferred and most common acetylating agent for this transformation is acetic anhydride, often used in the presence of a base like sodium acetate or in a solvent such as glacial acetic acid. Alternatively, acetyl chloride can be employed, typically requiring a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound via the acetylation of 5-bromo-2-fluoroaniline. This protocol is based on established procedures for the acetylation of aromatic amines.

Materials:

  • 5-bromo-2-fluoroaniline

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromo-2-fluoroaniline (1.0 equivalent) in anhydrous dichloromethane.

  • Addition of Base: To the solution, add pyridine (1.1 equivalents) and cool the mixture to 0 °C in an ice bath.

  • Addition of Acetylating Agent: Slowly add acetic anhydride (1.2 equivalents) dropwise to the stirred reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound as a solid.

Data Presentation

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Compound Name This compound
Synonyms N-Acetyl 5-bromo-2-fluoroaniline
CAS Number 88288-12-4[1]
Molecular Formula C₈H₇BrFNO[1]
Molecular Weight 232.05 g/mol [1]
Appearance White to off-white solid (Typical)
Purity >98% (Commercially available)[2]

Spectroscopic Data (Typical for similar acetanilides):

  • ¹H NMR: Expected peaks include a singlet for the acetyl methyl protons (CH₃) around δ 2.2 ppm, and multiplets for the aromatic protons (Ar-H) in the region of δ 7.0-8.5 ppm.

  • ¹³C NMR: Expected signals include the methyl carbon (CH₃), the carbonyl carbon (C=O), and the aromatic carbons.

  • IR (KBr, cm⁻¹): Characteristic absorption bands are expected for N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide (around 1670 cm⁻¹), and C-Br and C-F stretching at lower wavenumbers.

Visualizations

The following diagrams illustrate the synthesis pathway and a general experimental workflow.

Synthesis_Pathway Start 5-bromo-2-fluoroaniline Product This compound Start->Product Acetylation Reagent Acetic Anhydride (or Acetyl Chloride) Reagent->Product

Caption: Synthesis of this compound.

Experimental_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification Dissolve Dissolve 5-bromo-2-fluoroaniline and base in DCM Cool Cool to 0 °C Dissolve->Cool Add_Reagent Add Acetic Anhydride Cool->Add_Reagent React Stir at Room Temperature Add_Reagent->React Monitor Monitor by TLC React->Monitor Quench Quench with Water Monitor->Quench Extract Extract and Wash Quench->Extract Dry Dry and Concentrate Extract->Dry Recrystallize Recrystallize from Ethanol/Water Dry->Recrystallize Final_Product Pure Product Recrystallize->Final_Product

Caption: General experimental workflow for the synthesis.

References

An In-depth Technical Guide to the Chemical Properties of N-(5-bromo-2-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-bromo-2-fluorophenyl)acetamide is a halogenated aromatic acetamide that holds potential as a building block in medicinal chemistry and materials science. Its structural features, including the bromo and fluoro substituents on the phenyl ring, can significantly influence its physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the known chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an analysis of its spectral data.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in further research and development.

PropertyValueSource
CAS Number 88288-12-4[1]
Molecular Formula C₈H₇BrFNO
Molecular Weight 232.05 g/mol
Boiling Point 328.2 ± 32.0 °C at 760 mmHg
Density 1.6 ± 0.1 g/cm³
Melting Point Not available
Solubility No quantitative data available. Generally expected to have low solubility in water and higher solubility in organic solvents such as ethanol, and acetone.

Synthesis

A common and effective method for the synthesis of this compound involves the acylation of the corresponding aniline, 5-bromo-2-fluoroaniline, with an acetylating agent such as acetic anhydride or acetyl chloride.

Synthesis Workflow

The logical workflow for the synthesis of this compound from its precursor, 5-bromo-2-fluoroaniline, is depicted in the following diagram.

SynthesisWorkflow cluster_reaction Acylation Reaction reactant1 5-Bromo-2-fluoroaniline reaction + reactant1->reaction reactant2 Acetic Anhydride or Acetyl Chloride reactant2->reaction solvent Solvent (e.g., Dichloromethane, Acetic Acid) solvent->reaction product This compound purification Purification (Recrystallization or Chromatography) product->purification final_product Pure this compound purification->final_product reaction->product

A schematic overview of the synthesis of this compound.
Experimental Protocol: Synthesis of this compound

This protocol is a general procedure based on standard acylation methods for anilines.

Materials:

  • 5-bromo-2-fluoroaniline

  • Acetic anhydride or acetyl chloride

  • Pyridine or another suitable base (optional)

  • Dichloromethane (DCM) or other appropriate aprotic solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hexanes

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 5-bromo-2-fluoroaniline (1.0 eq) in dichloromethane.

  • If using acetyl chloride, add a suitable base like pyridine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) or acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl and amide protons of the acetamide group.

Expected Chemical Shifts (in CDCl₃):

  • Aromatic Protons (3H): The three protons on the phenyl ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). Due to the electron-withdrawing effects of the fluorine and bromine atoms, these signals are expected to be downfield. The coupling patterns will be complex due to ¹H-¹H and ¹H-¹⁹F coupling.

  • Amide Proton (1H): A broad singlet is expected for the N-H proton, typically in the range of δ 7.5-9.0 ppm.

  • Methyl Protons (3H): A singlet for the acetyl methyl group is expected around δ 2.2 ppm.[2]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

Expected Chemical Shifts (in CDCl₃):

  • Carbonyl Carbon: The amide carbonyl carbon is expected to resonate in the range of δ 168-172 ppm.[2]

  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon attached to the fluorine will show a large one-bond C-F coupling constant. The chemical shifts will be influenced by the bromo and acetamido substituents.

  • Methyl Carbon: The acetyl methyl carbon should appear upfield, around δ 24-25 ppm.[2]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Expected Absorption Bands (cm⁻¹):

  • N-H Stretch: A sharp peak around 3300 cm⁻¹.

  • C=O Stretch (Amide I): A strong absorption band between 1660 and 1690 cm⁻¹.

  • N-H Bend (Amide II): A band in the region of 1510-1550 cm⁻¹.

  • C-N Stretch: Around 1300-1400 cm⁻¹.

  • Aromatic C-H Stretch: Above 3000 cm⁻¹.

  • Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.

  • C-F Stretch: A strong band in the 1000-1300 cm⁻¹ region.

  • C-Br Stretch: In the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound.

Expected m/z values:

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z corresponding to the molecular weight of this compound (232.05 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern will be observed with two peaks of nearly equal intensity at M⁺ and M⁺+2.

  • Fragment Ions: Common fragmentation patterns for acetanilides include the loss of the acetyl group and other fragments resulting from the cleavage of the amide bond.

Biological Activity

Currently, there is no specific information available in the public domain regarding the biological activity or signaling pathways of this compound. However, the broader class of acetamide derivatives has been investigated for a wide range of biological activities, including antimicrobial and anticancer properties.[3][4] The presence of halogen substituents on the phenyl ring can modulate the lipophilicity and electronic properties of the molecule, potentially influencing its interaction with biological targets. Further research is required to elucidate the specific biological profile of this compound.

Due to the lack of specific data on the biological activity and described signaling pathways for this compound, a signaling pathway diagram cannot be generated at this time.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for handling halogenated aromatic compounds should be followed.

General Safety Recommendations:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a chemical compound with potential applications in various fields of chemical research. This guide has summarized its key chemical and physical properties and provided a general protocol for its synthesis. While detailed experimental data for its melting point, solubility, and full spectral characterization are not yet publicly available, the information provided herein serves as a valuable resource for researchers interested in this molecule. Further investigation is warranted to fully characterize this compound and explore its potential biological activities.

References

An In-depth Technical Guide to N-(5-bromo-2-fluorophenyl)acetamide (CAS: 88288-12-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(5-bromo-2-fluorophenyl)acetamide, with the Chemical Abstracts Service (CAS) number 88288-12-4, is a halogenated aromatic acetamide. While not extensively studied as a final drug product, its structural motifs are of significant interest in medicinal chemistry, particularly as a key intermediate in the synthesis of targeted therapeutics. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and explores its potential application in the development of kinase inhibitors for oncology research, based on analogous structures found in recent patents.

Chemical and Physical Properties

This compound is a solid at room temperature. Its chemical structure combines a fluorophenyl group with a bromo substituent and an acetamide moiety, features that can influence its reactivity and potential biological interactions. A summary of its key properties is presented in the table below.

PropertyValueSource
CAS Number 88288-12-4N/A
Molecular Formula C₈H₇BrFNO[1]
Molecular Weight 232.05 g/mol [1]
IUPAC Name This compoundN/A
Synonyms 2-Acetamido-4-bromo-1-fluorobenzene, N-Acetyl-5-bromo-2-fluoroaniline[1]
Appearance Solid (predicted)N/A
Melting Point Not availableN/A
Boiling Point 328.2 °C (predicted)N/A
Density 1.6 g/cm³ (predicted)N/A

Synthesis Protocol

The synthesis of this compound is typically achieved through the acylation of its corresponding aniline precursor, 5-bromo-2-fluoroaniline. The following is a detailed experimental protocol for its preparation in a laboratory setting.

Reaction Scheme:

Synthesis_Scheme 5-bromo-2-fluoroaniline 5-Bromo-2-fluoroaniline product This compound 5-bromo-2-fluoroaniline->product acetic_anhydride Acetic Anhydride acetic_anhydride->product pyridine Pyridine (base) pyridine:s->product:n dcm DCM (solvent) dcm:n->product:s

Figure 1: Synthesis of this compound.

Materials:

  • 5-bromo-2-fluoroaniline (1.0 eq)

  • Acetic anhydride (1.2 eq)

  • Pyridine (1.5 eq)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 5-bromo-2-fluoroaniline in dichloromethane.

  • Addition of Reagents: To the stirred solution, add pyridine, followed by the dropwise addition of acetic anhydride at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Washing: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Potential Applications in Drug Discovery: An Intermediate for Kinase Inhibitors

The general structure of these inhibitors often involves a central aromatic core, an amide linkage, and various substituents designed to optimize binding to the kinase active site. The bromo- and fluoro-substituents on the phenyl ring of this compound can serve as important handles for further chemical modifications and can influence the pharmacokinetic and pharmacodynamic properties of the final compound.

The diagram below illustrates a hypothetical workflow for the utilization of this compound as a starting material in a drug discovery campaign targeting kinase inhibitors.

Drug_Discovery_Workflow A Synthesis of This compound B Chemical Modification (e.g., Suzuki Coupling at Bromo position) A->B C Library of Derivatives B->C D High-Throughput Screening (Kinase Inhibition Assay) C->D E Hit Identification D->E F Lead Optimization (Structure-Activity Relationship) E->F G In vitro & In vivo Testing F->G H Preclinical Candidate G->H

Figure 2: Drug discovery workflow for kinase inhibitors.

Relevance to Cell Signaling Pathways

Given the use of its precursor in the synthesis of B-Raf inhibitors, this compound is relevant to the mitogen-activated protein kinase (MAPK) signaling pathway. The Raf-MEK-ERK cascade is a key component of this pathway, and its aberrant activation is a major driver of tumor growth. B-Raf is a serine/threonine-protein kinase that, when mutated, can lead to constitutive activation of the pathway.

The development of inhibitors that target mutated B-Raf has been a successful strategy in the treatment of certain cancers, such as melanoma. The diagram below illustrates the Raf-MEK-ERK signaling pathway and the point of intervention for a hypothetical inhibitor derived from this compound.

MAPK_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS B_Raf B-Raf RAS->B_Raf MEK MEK B_Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation Inhibitor Hypothetical Inhibitor (Derived from CAS 88288-12-4) Inhibitor->B_Raf

Figure 3: The Raf-MEK-ERK signaling pathway and B-Raf inhibition.

Safety and Handling

Detailed toxicological data for this compound is not available. As with any laboratory chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound (CAS 88288-12-4) is a valuable chemical intermediate with significant potential in the field of drug discovery. Its synthesis from readily available precursors is straightforward. While direct biological data is sparse, its structural relationship to precursors of known kinase inhibitors suggests its utility as a building block for the development of novel therapeutics targeting cancer-related signaling pathways. Further research into the derivatization and biological evaluation of this compound is warranted to fully explore its potential in medicinal chemistry.

References

An In-depth Technical Guide to the Molecular Structure of N-(5-bromo-2-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

N-(5-bromo-2-fluorophenyl)acetamide belongs to the class of N-aryl acetamides, a scaffold frequently encountered in pharmacologically active compounds and functional organic materials. The presence of both bromine and fluorine substituents on the phenyl ring is expected to significantly influence its electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in drug discovery and a target for synthetic methodology development. This guide aims to provide a detailed understanding of its molecular architecture to aid in its application and further research.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 88288-12-4[1]
Molecular Formula C₈H₇BrFNO[2]
Molecular Weight 232.05 g/mol [2]
Density 1.6±0.1 g/cm³[2]
Boiling Point 328.2±32.0 °C at 760 mmHg[2]
Flash Point 152.3±25.1 °C[2]
Exact Mass 230.969498[2]
LogP 2.08[2]
Index of Refraction 1.590[2]

Synthesis and Experimental Protocols

The most logical and common synthetic route to this compound is the N-acetylation of the corresponding aniline precursor, 5-bromo-2-fluoroaniline. The synthesis can, therefore, be considered a two-stage process: the synthesis of 5-bromo-2-fluoroaniline, followed by its acetylation.

Synthesis of 5-bromo-2-fluoroaniline

Several methods have been reported for the synthesis of 5-bromo-2-fluoroaniline, primarily involving the reduction of a nitrated precursor.

Experimental Protocol: Reduction of 1-bromo-4-fluoro-2-nitrobenzene

This protocol is adapted from a known procedure for the synthesis of 2-bromo-5-fluoroaniline.[3]

  • Materials:

    • 1-bromo-4-fluoro-2-nitrobenzene (5.0 g, 22.7 mmol)

    • Iron powder

    • Glacial Acetic Acid (HOAc)

    • Ethanol (EtOH)

    • 10N Sodium Hydroxide (NaOH) solution

    • Diethyl ether (Et₂O)

    • Magnesium sulfate (MgSO₄)

    • Brine

  • Procedure:

    • To a solution of 1-bromo-4-fluoro-2-nitrobenzene (5.0 g, 22.7 mmol) in a mixture of acetic acid (20 mL) and ethanol (20 mL), add iron powder in one portion at room temperature.

    • Bubble nitrogen gas through the mixture for 5 minutes.

    • Heat the mixture to reflux for 2 hours.

    • After cooling, remove a portion of the solvents under reduced pressure.

    • Partition the residue between 10N aqueous NaOH (200 mL) and diethyl ether (200 mL).

    • Separate the organic layer and wash it with water (50 mL) and then brine (50 mL).

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 5-bromo-2-fluoroaniline.

Synthesis of this compound

The final step is the acetylation of 5-bromo-2-fluoroaniline. While a specific protocol for this exact substrate is not detailed in the searched literature, a general and reliable method for the acetylation of anilines using acetic anhydride is provided below.

Experimental Protocol: Acetylation of 5-bromo-2-fluoroaniline

This is a general procedure for the N-acetylation of anilines.[4]

  • Materials:

    • 5-bromo-2-fluoroaniline

    • Acetic anhydride

    • Pyridine (optional, as a catalyst and acid scavenger)

    • Water

    • Hydrochloric acid (for workup, if necessary)

    • Ethyl acetate (for extraction)

    • Sodium bicarbonate solution (for workup)

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve 5-bromo-2-fluoroaniline (1 equivalent) in a suitable solvent such as ethyl acetate or dichloromethane.

    • Add a slight excess of acetic anhydride (1.1-1.2 equivalents).

    • Optionally, a catalytic amount of pyridine can be added.

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • If necessary, wash the organic layer with a dilute solution of hydrochloric acid to remove any unreacted aniline and pyridine, followed by a wash with a saturated solution of sodium bicarbonate to neutralize any remaining acetic acid.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

    • The product can be further purified by recrystallization or column chromatography.

Molecular Structure and Spectroscopic Analysis

Due to the absence of specific experimental spectra for this compound in the available literature, this section provides a predictive analysis based on the known spectral data of analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the acetyl methyl protons. The chemical shifts and coupling constants will be influenced by the positions of the bromine and fluorine atoms.

Predicted ¹H NMR Data:

ProtonsPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
CH₃~2.2s-
Ar-H7.0 - 8.0m-
NH~8.0 - 9.0br s-

The aromatic region will likely display a complex multiplet pattern due to proton-proton and proton-fluorine couplings.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (ppm)
CH₃~24
C=O~168
Aromatic C-F~150-160 (d, ¹JCF ≈ 240-250 Hz)
Aromatic C-Br~110-120
Other Aromatic C115-140
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Predicted IR Data:

Functional GroupCharacteristic Absorption (cm⁻¹)
N-H stretch3250-3350
C-H stretch (aromatic)3000-3100
C-H stretch (aliphatic)2850-2960
C=O stretch (amide I)1660-1690
N-H bend (amide II)1510-1550
C-N stretch1200-1350
C-F stretch1100-1250
C-Br stretch500-650
Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. The presence of bromine will be indicated by a characteristic M+2 isotopic pattern.

Predicted Mass Spectrometry Data:

  • Molecular Ion (M⁺): m/z 231 and 233 in an approximate 1:1 ratio.

  • Major Fragments: Loss of the acetyl group (CH₃CO, 43 Da) to give a fragment at m/z 188/190.

Molecular Structure Visualization

The logical relationship for the synthesis of this compound is depicted in the following workflow diagram.

G Synthetic Pathway for this compound cluster_0 Synthesis of Precursor cluster_1 Final Acetylation Step 1-bromo-4-fluoro-2-nitrobenzene 1-bromo-4-fluoro-2-nitrobenzene 5-bromo-2-fluoroaniline 5-bromo-2-fluoroaniline 1-bromo-4-fluoro-2-nitrobenzene->5-bromo-2-fluoroaniline Reduction (e.g., Fe/HOAc) This compound This compound 5-bromo-2-fluoroaniline->this compound Acetylation (e.g., Acetic Anhydride)

Caption: Synthetic workflow for this compound.

Conclusion

This technical guide has consolidated the available information on the molecular structure and synthesis of this compound. While a complete experimental dataset for the title compound is not publicly available, a robust understanding of its properties and behavior can be inferred from the provided data and the analysis of related compounds. The outlined synthetic protocols offer a reliable pathway for its preparation, enabling further research into its potential applications in drug discovery and materials science. Future work should focus on obtaining and publishing the complete spectroscopic and crystallographic characterization of this compound to provide a more definitive understanding of its molecular structure.

References

Technical Guide: Physical Properties of N-(5-bromo-2-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-bromo-2-fluorophenyl)acetamide is a halogenated aromatic amide. Its structure, featuring a bromine and a fluorine atom on the phenyl ring, suggests potential applications in medicinal chemistry and materials science, where such substitutions can influence biological activity, binding affinity, and physical characteristics. This document provides a summary of the available physical properties of this compound (CAS No: 88288-12-4).

Physicochemical Properties

Table 1: Physical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₇BrFNO[1]
Molecular Weight 232.050 g/mol [1]
Boiling Point 328.2 ± 32.0 °C at 760 mmHg[1]
Density 1.6 ± 0.1 g/cm³[1]
Flash Point 152.3 ± 25.1 °C[1]
Index of Refraction 1.590[1]
Melting Point Not Available[1]
Solubility Not Available

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not explicitly available in the public domain. However, this section outlines the general methodologies that are typically employed for the characterization of crystalline organic compounds like acetanilides.

General Synthesis and Purification Workflow

The synthesis of N-aryl acetamides generally involves the acylation of the corresponding aniline. A plausible synthetic route for this compound would involve the reaction of 5-bromo-2-fluoroaniline with an acetylating agent such as acetic anhydride or acetyl chloride. The general workflow for such a synthesis and purification process is depicted below.

cluster_synthesis Synthesis cluster_purification Purification start 5-bromo-2-fluoroaniline + Acetic Anhydride/Acetyl Chloride reaction Acylation Reaction (with base catalyst, e.g., pyridine) start->reaction crude Crude this compound reaction->crude recrystallization Recrystallization (e.g., from ethanol/water) crude->recrystallization Work-up filtration Filtration and Washing recrystallization->filtration drying Drying under Vacuum filtration->drying pure Pure Crystalline Product drying->pure

Caption: General workflow for the synthesis and purification of N-aryl acetamides.

Determination of Physical Properties
  • Melting Point: The melting point of a purified crystalline sample would typically be determined using a capillary melting point apparatus. The sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded.

  • Boiling Point: The boiling point is often determined under reduced pressure for high-boiling compounds to prevent decomposition. The temperature at which the vapor pressure of the liquid equals the applied pressure is recorded.

  • Density: The density of the solid can be determined using techniques such as gas pycnometry, which measures the volume of the solid by displacing a known volume of gas.

  • Solubility: A qualitative and quantitative assessment of solubility would involve dissolving the compound in a range of common solvents (e.g., water, ethanol, acetone, dichloromethane, dimethyl sulfoxide) at a specific temperature. Quantitative solubility can be determined by preparing a saturated solution, separating the undissolved solid, and measuring the concentration of the solute in the solution, for example, by UV-Vis spectroscopy or gravimetric analysis after solvent evaporation.

Biological Activity and Signaling Pathways

As of the date of this document, there is no publicly available information detailing specific biological activities, involvement in signaling pathways, or experimental workflows related to the biological evaluation of this compound. Compounds of this class are often investigated for a range of biological activities, but specific data for this molecule is lacking.

Conclusion

This technical guide provides a summary of the currently available physical properties of this compound. While some key physicochemical parameters have been reported by chemical suppliers, experimental details for their determination and data for properties such as melting point and solubility are not available in the reviewed literature. Furthermore, there is a notable absence of information regarding the biological profile of this compound. Further experimental investigation is required to fully characterize the physical and biological properties of this compound to support its potential use in research and development.

References

Spectroscopic Characterization of N-(5-bromo-2-fluorophenyl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of N-(5-bromo-2-fluorophenyl)acetamide. Due to the limited availability of published experimental data for this compound (CAS 88288-12-4), this document presents a detailed analysis of closely related isomers: N-(4-bromo-2-fluorophenyl)acetamide and N-(2-fluorophenyl)acetamide. The spectroscopic data for these isomers, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are summarized to serve as a valuable reference for researchers working with similar halogenated phenylacetamides. This guide also outlines standardized experimental protocols for acquiring such spectroscopic data.

Introduction

This compound is a halogenated aromatic amide of interest in medicinal chemistry and materials science. Spectroscopic analysis is crucial for the unequivocal identification and characterization of its chemical structure and purity. This guide addresses the need for a consolidated reference on the spectroscopic properties of this compound and its analogs.

Spectroscopic Data of Isomeric Compounds

The following tables summarize the key spectroscopic data for N-(4-bromo-2-fluorophenyl)acetamide and N-(2-fluorophenyl)acetamide, which can be used to predict the spectral characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) in ppm
N-(4-bromo-2-fluorophenyl)acetamide -Data not available in search results.
N-(2-fluorophenyl)acetamide -Data not available in search results.

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) in ppm
N-(4-bromo-2-fluorophenyl)acetamide -Data not available in search results.
N-(2-fluorophenyl)acetamide -Data not available in search results.

Note: Specific peak assignments and coupling constants were not available in the provided search results.

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data

CompoundTechniqueKey Absorption Bands (cm⁻¹)
N-(4-bromo-2-fluorophenyl)acetamide -Data not available in search results.
N-(2-fluorophenyl)acetamide Capillary Cell: MeltGeneral absorptions for amides and aromatic compounds are expected.

Note: Characteristic amide bands include N-H stretching (around 3300 cm⁻¹), C=O stretching (amide I, around 1660 cm⁻¹), and N-H bending (amide II, around 1550 cm⁻¹). Aromatic C-H and C=C stretching, as well as C-F and C-Br stretching vibrations, are also expected.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

CompoundIonization MethodKey m/z values
N-(4-bromo-2-fluorophenyl)acetamide -189, 191, 141.
N-(2-fluorophenyl)acetamide GC-MS153 (M+), 111.[1]

Note: The presence of bromine in N-(4-bromo-2-fluorophenyl)acetamide would result in a characteristic M/M+2 isotopic pattern with approximately equal intensity, which is observed in the provided m/z values (189/191). The molecular weight of this compound is 232.05 g/mol , and its exact mass is 230.96950 Da.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of halogenated phenylacetamides.

NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation : Utilize a high-resolution NMR spectrometer, such as a Bruker Avance or Varian instrument, typically operating at a proton frequency of 300 MHz or higher.[2]

  • ¹H NMR Acquisition : Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) and a larger number of scans are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • KBr Pellet : Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.[2]

    • Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer, such as a Nicolet-Impact-410.[2]

  • Data Acquisition : Record the spectrum typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

  • Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry
  • Sample Introduction : Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization : Ionize the sample using an appropriate technique. Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is often used for LC-MS.

  • Instrumentation : Employ a mass spectrometer capable of providing high-resolution mass data, such as a time-of-flight (TOF) or Orbitrap analyzer.[3]

  • Data Acquisition : Acquire the mass spectrum over a relevant m/z range.

  • Data Analysis : Determine the molecular weight from the molecular ion peak (M⁺ or [M+H]⁺). Analyze the fragmentation pattern to gain further structural information.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Characterization A Compound Synthesis and Purification B Mass Spectrometry (MS) Determine Molecular Weight and Formula A->B Initial Analysis C Infrared (IR) Spectroscopy Identify Functional Groups A->C Functional Group ID D ¹H NMR Spectroscopy Determine Proton Environment and Connectivity A->D Detailed Structure F Structure Elucidation Combine all spectral data B->F C->F E ¹³C NMR Spectroscopy Determine Carbon Skeleton D->E Confirm Skeleton E->F G Purity Assessment F->G Final Verification

Caption: Logical workflow for the spectroscopic analysis of an organic compound.

Conclusion

References

An In-depth Technical Guide on the Solubility of N-(5-bromo-2-fluorophenyl)acetamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for N-(5-bromo-2-fluorophenyl)acetamide in common organic solvents has not been published. The following table is provided as a template for researchers to populate with their own experimental findings.

Organic SolventChemical FormulaPolarity IndexSolubility at 25°C (g/L)Observations
AcetoneC₃H₆O5.1Data not available
AcetonitrileC₂H₃N5.8Data not available
DichloromethaneCH₂Cl₂3.1Data not available
Dimethylformamide (DMF)C₃H₇NO6.4Data not available
Dimethyl Sulfoxide (DMSO)C₂H₆OS7.2Data not available
EthanolC₂H₅OH4.3Data not available
Ethyl AcetateC₄H₈O₂4.4Data not available
HexaneC₆H₁₄0.1Data not available
IsopropanolC₃H₈O3.9Data not available
MethanolCH₃OH5.1Data not available
Tetrahydrofuran (THF)C₄H₈O4.0Data not available
TolueneC₇H₈2.4Data not available

Experimental Protocols for Solubility Determination

The following protocols provide a framework for determining the solubility of this compound. These methods are based on established principles of solubility testing for organic compounds.[1][2][3][4]

2.1. Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in various solvents.

Objective: To qualitatively determine if this compound is soluble, partially soluble, or insoluble in a range of organic solvents at ambient temperature.

Materials:

  • This compound

  • A selection of organic solvents (e.g., from the table above)

  • Small test tubes or vials (e.g., 13x100 mm)

  • Vortex mixer

  • Spatula

  • Analytical balance

Procedure:

  • Weigh approximately 10 mg of this compound and place it into a clean, dry test tube.

  • Add 1 mL of the selected organic solvent to the test tube.

  • Vortex the mixture vigorously for 60 seconds.

  • Visually inspect the solution against a contrasting background.

    • Soluble: The solid completely dissolves, and the solution is clear.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain. The solution may appear cloudy.

    • Insoluble: The solid does not appear to dissolve, and the solvent remains clear or the solid settles at the bottom.

  • Record the observations for each solvent tested.

2.2. Quantitative Solubility Determination (Shake-Flask Method)

This method provides a more precise, quantitative measure of solubility.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Scintillation vials or sealed flasks

  • Shaking incubator or orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a scintillation vial or flask. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

    • Add a known volume of the selected organic solvent to the vial.

    • Seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a shaking incubator set to a constant temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is achieved.

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions and the filtered sample solution using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry) to determine the concentration of the dissolved compound.

    • Construct a calibration curve from the standard solutions.

    • Use the calibration curve to determine the concentration of this compound in the filtered sample. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Visualizing the Solubility Determination Workflow

The following diagram illustrates the logical workflow for assessing the solubility of a chemical compound like this compound.

Solubility_Workflow start Start: Obtain Compound (this compound) qual_screen Qualitative Solubility Screening (Multiple Solvents) start->qual_screen record_qual Record Observations: Soluble, Partially Soluble, Insoluble qual_screen->record_qual select_solvents Select Solvents for Quantitative Analysis record_qual->select_solvents quant_analysis Quantitative Solubility Determination (Shake-Flask Method) select_solvents->quant_analysis prepare_saturated Prepare Saturated Solution (Excess Solute) quant_analysis->prepare_saturated equilibrate Equilibrate at Controlled Temperature (e.g., 24-72h) prepare_saturated->equilibrate sample_filter Sample and Filter Supernatant equilibrate->sample_filter analytical_method Analyze Concentration (e.g., HPLC, UV-Vis) sample_filter->analytical_method calculate_sol Calculate Solubility (e.g., g/L, mol/L) analytical_method->calculate_sol end_report End: Report Data in Table calculate_sol->end_report

Caption: Workflow for determining the solubility of a chemical compound.

This comprehensive approach, from qualitative screening to quantitative determination, will enable researchers to generate the necessary solubility data for this compound to advance their research and development activities.

References

Unveiling the Therapeutic Potential of N-(5-bromo-2-fluorophenyl)acetamide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Promising Scaffold in Medicinal Chemistry

Introduction: The quest for novel therapeutic agents with enhanced efficacy and specificity is a continuous endeavor in the field of drug discovery. Phenylacetamide derivatives have emerged as a versatile scaffold, demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide focuses on the potential biological activities of a specific halogenated derivative, N-(5-bromo-2-fluorophenyl)acetamide, and its analogs. By examining the existing scientific literature on structurally related compounds, we aim to provide researchers, scientists, and drug development professionals with a comprehensive overview of its therapeutic promise, supported by quantitative data, detailed experimental protocols, and insightful visualizations of relevant biological pathways.

Anticancer Activity: A Primary Area of Investigation

The cytotoxic potential of N-phenylacetamide derivatives against various cancer cell lines has been a significant area of research. The presence of halogen substituents, such as bromine and fluorine, on the phenyl ring is often associated with enhanced anticancer activity.

Quantitative Analysis of Cytotoxicity

The following table summarizes the in vitro anticancer activity of several N-phenylacetamide derivatives that are structurally related to this compound. The data, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells), has been compiled from various studies to facilitate a comparative analysis.

CompoundCancer Cell LineIC50 (µM)Reference
2-(4-Fluorophenyl)-N-(o-nitrophenyl)acetamidePC3 (Prostate)52[1]
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamidePC3 (Prostate)80[1]
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamideMCF-7 (Breast)100[1]
N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivative (3j with p-nitro)MDA-MB-468 (Breast)0.76
Doxorubicin (Reference Drug)MDA-MB-468 (Breast)0.38

Note: The data presented is for structurally similar compounds and is intended to be indicative of the potential activity of this compound.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of chemical compounds.[2][3][4][5]

Objective: To determine the concentration-dependent cytotoxic effect of this compound on a selected cancer cell line.

Materials:

  • This compound

  • Human cancer cell line (e.g., PC3, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells using Trypsin-EDTA.

    • Resuspend the cells in fresh medium and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in the culture medium to obtain a range of desired concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

Potential Mechanism of Action: Induction of Apoptosis

Many N-phenylacetamide derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. This process is tightly regulated by a complex network of signaling pathways. The intrinsic (mitochondrial) pathway is a common route for apoptosis induction by chemotherapeutic agents.

Apoptosis_Pathway cluster_stimuli Apoptotic Stimuli cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol This compound This compound Bax Bax This compound->Bax DNA_Damage DNA Damage DNA_Damage->Bax Growth_Factor_Withdrawal Growth Factor Withdrawal Growth_Factor_Withdrawal->Bax Bcl2 Bcl-2 Bcl2->Bax inhibits Cytochrome_c Cytochrome c Bax->Cytochrome_c release Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 activates Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase3 Caspase-3 Caspase9->Caspase3 activates Procaspase3 Pro-caspase-3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic pathway of apoptosis potentially induced by this compound.

Potential as a Tyrosine Kinase Inhibitor

Receptor tyrosine kinases (RTKs) are crucial mediators of signaling pathways that control cell growth, differentiation, and survival. Dysregulation of RTK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The structural features of N-phenylacetamides bear resemblance to known tyrosine kinase inhibitors, suggesting that this compound could also exhibit inhibitory activity against these enzymes. For instance, (5S)-N-[3-(4-Bromo-3-fluorophenyl)-2-oxooxazolidin-5-ylmethyl]acetamide, a compound with a similar bromo-fluorophenyl moiety, is noted for its potential as a kinase inhibitor.[6]

Hypothesized Mechanism of Action

This compound could potentially act as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase domain of an RTK. This would prevent the phosphorylation of downstream substrate proteins, thereby blocking the signal transduction cascade that promotes cancer cell proliferation and survival.

Tyrosine_Kinase_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) ADP ADP RTK->ADP Substrate Substrate Protein RTK->Substrate phosphorylates ATP ATP ATP->RTK Phospho_Substrate Phosphorylated Substrate Protein Substrate->Phospho_Substrate Signaling_Cascade Downstream Signaling (Proliferation, Survival) Phospho_Substrate->Signaling_Cascade Inhibitor This compound Inhibitor->RTK inhibits Growth_Factor Growth Factor Growth_Factor->RTK binds

Caption: Hypothesized mechanism of tyrosine kinase inhibition by this compound.

Structure-Activity Relationship (SAR) Insights

The biological activity of N-phenylacetamide derivatives is significantly influenced by the nature and position of substituents on the phenyl ring.

  • Halogenation: The presence of halogens like fluorine and bromine often enhances lipophilicity, which can improve cell membrane permeability and binding affinity to target proteins. The position of these halogens is also critical; for example, in some series of anticancer compounds, a para-substituted electron-withdrawing and lipophilic substituent demonstrates the highest potency.

  • Other Substituents: The addition of other functional groups, such as nitro or methoxy groups, can dramatically alter the electronic properties and steric profile of the molecule, leading to variations in biological activity. For instance, in a study of 2-(4-fluorophenyl)-N-phenylacetamide derivatives, compounds with a nitro moiety showed higher cytotoxic effects than those with a methoxy moiety.[1]

Synthesis of this compound

A plausible synthetic route for this compound involves the acylation of 5-bromo-2-fluoroaniline with an acetylating agent.

General Experimental Protocol:

Objective: To synthesize this compound.

Materials:

  • 5-bromo-2-fluoroaniline

  • Acetyl chloride or acetic anhydride

  • A suitable base (e.g., pyridine or triethylamine)

  • Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)

Procedure:

  • Dissolve 5-bromo-2-fluoroaniline in the anhydrous solvent in a reaction flask.

  • Add the base to the solution and cool the mixture in an ice bath.

  • Slowly add the acetylating agent (acetyl chloride or acetic anhydride) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Synthesis_Workflow Start Starting Materials: 5-bromo-2-fluoroaniline Acetylating Agent Base, Solvent Reaction Acylation Reaction (0°C to Room Temp) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Purification (Recrystallization or Chromatography) Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Conclusion and Future Directions

While direct biological data for this compound is limited in the public domain, the analysis of structurally related compounds strongly suggests its potential as a valuable lead molecule in drug discovery, particularly in the development of novel anticancer agents. The presence of both bromo and fluoro substituents on the phenyl ring is a promising feature for enhanced biological activity.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound. In vitro screening against a panel of cancer cell lines, investigation of its inhibitory activity against various tyrosine kinases, and assessment of its anti-inflammatory and antioxidant properties are warranted. Further derivatization of this scaffold could also lead to the discovery of compounds with improved potency and selectivity. This in-depth technical guide provides a solid foundation for researchers to embark on the exploration of this promising chemical entity.

References

An In-depth Technical Guide to N-(5-bromo-2-fluorophenyl)acetamide: Synthesis, Characterization, and Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(5-bromo-2-fluorophenyl)acetamide, a halogenated aromatic amide. While a seminal "discovery" paper for this specific molecule is not readily identifiable in the public domain, this document consolidates available chemical data and presents a detailed, representative experimental protocol for its synthesis and characterization based on established chemical principles for analogous compounds. This guide is intended to serve as a foundational resource for researchers utilizing this compound as a chemical intermediate or building block in the development of more complex molecules. At present, no specific biological activities or associated signaling pathways have been reported for this compound in peer-reviewed literature.

Introduction

This compound belongs to the class of acetamides, which are amide derivatives of acetic acid. The presence of bromine and fluorine atoms on the phenyl ring makes it a valuable intermediate in medicinal chemistry and materials science, where halogenated aromatic compounds are frequently used to modulate the electronic and lipophilic properties of molecules, potentially influencing their biological activity and material characteristics. This guide outlines the fundamental chemical properties, a robust synthesis protocol, and characterization data for this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data has been aggregated from various chemical databases and supplier information.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 88288-12-4[1][2][3]
Molecular Formula C₈H₇BrFNO[4]
Molecular Weight 232.05 g/mol [4]
IUPAC Name This compound
Synonyms 2-acetamido-4-bromo-1-fluorobenzene, N-Acetyl-5-bromo-2-fluoroaniline[4]
Appearance Not specified in literature; likely a solid at room temperature.
Purity Typically >98% from commercial suppliers[1]

Experimental Protocols

While the original research article describing the synthesis of this compound is not available, a standard and reliable method for its preparation is the N-acetylation of its corresponding aniline precursor, 5-bromo-2-fluoroaniline. The following protocol is a detailed representation of this well-established chemical transformation.

Synthesis of this compound

The synthesis involves the reaction of 5-bromo-2-fluoroaniline with an acetylating agent, such as acetic anhydride or acetyl chloride, typically in the presence of a suitable solvent and optionally a base to neutralize the acidic byproduct.

Materials:

  • 5-Bromo-2-fluoroaniline (CAS: 2924-09-6)

  • Acetic anhydride (CAS: 108-24-7)

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, or Acetic Acid)

  • (Optional) Base (e.g., Pyridine or Triethylamine)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvent for recrystallization (e.g., Ethanol or Ethyl Acetate/Hexane mixture)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Dropping funnel

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • FTIR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 5-bromo-2-fluoroaniline (1.0 eq) in the chosen anhydrous solvent (e.g., dichloromethane).

  • Addition of Acetylating Agent: While stirring the solution at room temperature, slowly add acetic anhydride (1.1 eq) dropwise. If acetyl chloride is used, the reaction is typically cooled in an ice bath, and a base (1.1 eq) like pyridine or triethylamine is added to scavenge the HCl generated.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting aniline.

  • Work-up: Once the reaction is complete, if an acidic or basic catalyst was used, neutralize the mixture accordingly. The reaction mixture is then transferred to a separatory funnel and washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: The organic layer is separated, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexanes, to afford the pure product.

  • Characterization: The identity and purity of the final product should be confirmed by determining its melting point and analyzing its spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Characterization Data (Predicted)

As no primary literature with full characterization is available, the following table presents the expected data based on the structure of this compound.

Table 2: Predicted Characterization Data for this compound

AnalysisExpected Results
¹H NMR Aromatic protons (multiplets), acetyl methyl protons (singlet), and amide proton (broad singlet).
¹³C NMR Aromatic carbons, acetyl carbonyl carbon, and acetyl methyl carbon.
IR (cm⁻¹) N-H stretching, C=O (amide I) stretching, N-H bending (amide II), and C-Br/C-F stretching.
Mass Spec. Molecular ion peak corresponding to the molecular weight (232.05 g/mol ) with a characteristic isotopic pattern for bromine.
Melting Point A sharp melting point is expected for the pure crystalline solid.

Visualizations

Synthesis Workflow

The general workflow for the synthesis and purification of this compound is depicted in the following diagram.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start 5-Bromo-2-fluoroaniline reaction N-Acetylation start->reaction reagent Acetic Anhydride reagent->reaction crude Crude Product reaction->crude workup Aqueous Work-up crude->workup drying Drying & Concentration workup->drying recrystallization Recrystallization drying->recrystallization final_product Pure this compound recrystallization->final_product characterization Characterization (NMR, IR, MS, MP) final_product->characterization Biological_Activity compound This compound bio_activity Biological Activity compound->bio_activity Investigation pathway Signaling Pathway bio_activity->pathway Mechanism of Action unknown Currently Undocumented bio_activity->unknown pathway->unknown

References

N-(5-bromo-2-fluorophenyl)acetamide: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(5-bromo-2-fluorophenyl)acetamide is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug development. Its unique substitution pattern, featuring a bromine atom amenable to cross-coupling reactions and a fluorine atom that can modulate physicochemical properties, makes it a valuable building block for the synthesis of complex bioactive molecules. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis, and its application in the construction of pharmacologically relevant scaffolds, particularly in the realm of kinase inhibitors for oncology.

Chemical and Physical Properties

This compound is a halogenated aromatic amide. The presence of the acetamido group, along with the bromo and fluoro substituents on the phenyl ring, dictates its reactivity and physical characteristics. A summary of its key properties is presented in Table 1.

PropertyValueReference(s)
CAS Number 88288-12-4[1]
Molecular Formula C₈H₇BrFNO[1]
Molecular Weight 232.05 g/mol [1]
Appearance Off-white to brownish-yellow solid[2]
Boiling Point 328.2 ± 32.0 °C at 760 mmHg
Density 1.6 ± 0.1 g/cm³
Flash Point 152.3 ± 25.1 °C
Index of Refraction 1.590

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the acylation of the corresponding aniline, 5-bromo-2-fluoroaniline. This reaction can be efficiently carried out using standard acylating agents such as acetyl chloride or acetic anhydride.

Experimental Protocol: Synthesis via Acylation of 5-bromo-2-fluoroaniline

This protocol describes the synthesis of this compound from 5-bromo-2-fluoroaniline and acetyl chloride.

Materials:

  • 5-bromo-2-fluoroaniline

  • Acetyl chloride

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromo-2-fluoroaniline (1.0 equivalent) in anhydrous dichloromethane.

  • Addition of Base: To the stirred solution, add triethylamine (1.2 equivalents).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Acetyl Chloride: Slowly add acetyl chloride (1.1 equivalents) dropwise to the cooled and stirred reaction mixture. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, quench it by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

  • Purification: Wash the combined organic layers sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallization (if necessary): The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the final product as a solid.

Applications as a Synthetic Intermediate

The strategic placement of the bromine atom on the phenyl ring of this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are pivotal in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with a halide. This compound can be coupled with a wide range of aryl or heteroaryl boronic acids or their esters to generate biaryl and heteroaryl structures, which are common motifs in many kinase inhibitors.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. This reaction is instrumental in synthesizing substituted anilines and related compounds, which are key components of numerous pharmaceuticals.

Role in the Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapeutics. Many of these inhibitors feature a core heterocyclic scaffold attached to substituted phenyl rings. This compound serves as a valuable precursor for the synthesis of such compounds. The acetamido group can be hydrolyzed to the corresponding aniline, which can then be further functionalized, or the bromo group can be used as a handle for introducing molecular diversity through cross-coupling reactions. While direct synthesis of a marketed drug using this specific intermediate is not prominently documented, its structural motifs are present in the core of several developmental and approved kinase inhibitors, suggesting its utility in the synthesis of analogues and new chemical entities in this therapeutic area. For instance, the bromo-fluoro-acetamidophenyl moiety is structurally related to intermediates used in the synthesis of complex heterocyclic compounds targeting kinases such as Aurora kinases, JAK, and MET.

Visualization of Synthetic Pathways

The following diagrams illustrate the synthesis of this compound and its subsequent application in a representative Suzuki coupling reaction, a common workflow in drug discovery.

synthesis_and_coupling cluster_synthesis Synthesis of this compound cluster_coupling Suzuki Coupling Reaction 5-bromo-2-fluoroaniline 5-bromo-2-fluoroaniline This compound This compound 5-bromo-2-fluoroaniline->this compound Acylation (TEA, DCM) Acetyl Chloride Acetyl Chloride Acetyl Chloride->this compound N-(5-bromo-2-fluorophenyl)acetamide_2 This compound Coupled Product Coupled Product N-(5-bromo-2-fluorophenyl)acetamide_2->Coupled Product Pd Catalyst, Base Arylboronic Acid Arylboronic Acid Arylboronic Acid->Coupled Product

Caption: Synthetic pathway for this compound and its use in a Suzuki coupling.

Safety and Handling

This compound should be handled by qualified professionals in a well-ventilated laboratory. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area with copious amounts of water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a strategically important synthetic intermediate with significant applications in drug discovery and development. Its amenability to key cross-coupling reactions, combined with the modulating effects of the fluorine substituent, makes it a valuable tool for the synthesis of novel and complex molecular entities, particularly in the search for new kinase inhibitors. The protocols and information provided in this guide are intended to facilitate its use in research and development settings, ultimately contributing to the advancement of new therapeutic agents.

References

An In-depth Technical Guide to N-(5-bromo-2-fluorophenyl)acetamide Derivatives and Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to a lack of publicly available research specifically focused on the derivatives of N-(5-bromo-2-fluorophenyl)acetamide, this guide leverages data from structurally related N-phenylacetamide analogs to provide a comprehensive overview of the potential of this chemical scaffold in drug discovery. The experimental protocols, quantitative data, and discussions on signaling pathways are based on these analogous compounds and are intended to serve as a predictive framework for the development of novel this compound derivatives.

Introduction

N-phenylacetamide derivatives represent a versatile and promising scaffold in medicinal chemistry, with a wide range of demonstrated biological activities. These compounds have garnered significant interest for their potential as anticancer, anti-inflammatory, antimicrobial, and anticoagulant agents. The core structure, consisting of an acetamide group linked to a phenyl ring, allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The presence of halogen substituents, such as bromine and fluorine on the phenyl ring of this compound, can significantly influence the molecule's lipophilicity and biological activity, making it an attractive starting point for the design of novel therapeutic agents. This guide provides a technical overview of the synthesis, biological activities, and potential mechanisms of action of derivatives and analogs of this compound, aimed at researchers and professionals in the field of drug development.

Synthetic Methodologies for N-Phenylacetamide Derivatives

The synthesis of N-phenylacetamide derivatives is typically achieved through the acylation of a substituted aniline with a corresponding acetylating agent. A common and effective method is the Schotten-Baumann reaction, which involves the reaction of an amine with an acid chloride or anhydride under basic conditions.

General Synthesis Protocol: Schotten-Baumann Reaction

A representative protocol for the synthesis of N-phenyl-2-(phenyl-amino) acetamide derivatives involves a three-step process:

  • Step I: Synthesis of the Carboxylic Acid Intermediate: Chloroacetic acid is reacted with a primary aromatic amine in the presence of a base, such as 10% sodium hydroxide, to yield an N-phenylglycine derivative.

  • Step II: Formation of the Acid Chloride: The product from Step I is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂), to form the corresponding acid chloride. This reaction is often refluxed for a short period to ensure completion.

  • Step III: Amide Bond Formation: The resulting acid chloride is reacted with a primary aromatic amine in the presence of a base (e.g., 10% NaOH) to yield the final N-phenyl-2-(phenyl-amino) acetamide derivative. The crude product can then be purified by recrystallization from a suitable solvent like methanol.[1]

This versatile methodology allows for the introduction of a wide variety of substituents on both phenyl rings, enabling the exploration of structure-activity relationships.

Biological Activities of N-Phenylacetamide Analogs

Analogs of this compound have demonstrated a broad spectrum of biological activities, highlighting the therapeutic potential of this chemical class.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of N-phenylacetamide derivatives against various cancer cell lines. For instance, a series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives exhibited potent anticancer activity, particularly against prostate (PC3), breast (MCF-7), and promyelocytic leukemia (HL-60) cancer cell lines.[2] The mechanism of action for many of these compounds involves the induction of apoptosis, a form of programmed cell death that is often dysregulated in cancer.[2] Some derivatives have been shown to target specific signaling pathways involved in cancer progression, such as the epidermal growth factor receptor (EGFR) kinase pathway.[3]

Kinase Inhibition

The N-aryl acetamide and sulfonamide moieties are common pharmacophores found in kinase inhibitors, which are a major class of targeted cancer therapies.[4] These compounds often target the ATP-binding site of kinases, thereby inhibiting their activity and downstream signaling.[4] For example, a derivative of N-(3-fluorophenyl)acetamide has been identified as a selective and orally active inhibitor of Aurora Kinase B (AURKB), a key regulator of cell division that is often overexpressed in cancer.[5]

Anti-inflammatory and Antioxidant Activity

Certain acetamide derivatives have shown potential as anti-inflammatory and antioxidant agents. Their anti-inflammatory effects may be attributed to the inhibition of pro-inflammatory cytokines and enzymes, while their antioxidant activity is often evaluated by their ability to scavenge free radicals.[6]

Antibacterial Activity

Derivatives of N-phenylacetamide have also been investigated for their antibacterial properties. For example, a series of 2-amino-N-(p-chlorophenyl) acetamide derivatives showed moderate to high activity against several bacterial strains, including Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus.[7]

Quantitative Data for N-Phenylacetamide Analogs

The following table summarizes the in vitro cytotoxic activity of representative 2-(4-fluorophenyl)-N-phenylacetamide derivatives against various human cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cells.

Compound IDR Group (Substitution on N-phenyl ring)Cell LineIC₅₀ (µM)[2]
2b o-nitroPC3 (Prostate Carcinoma)52
2c p-nitroPC3 (Prostate Carcinoma)80
2c p-nitroMCF-7 (Breast Cancer)100
Imatinib (Reference Drug)PC3 (Prostate Carcinoma)40
Imatinib (Reference Drug)MCF-7 (Breast Cancer)98

Detailed Experimental Protocols

Synthesis of 2-Bromo-N-(4-sulfamoylphenyl)acetamide

This protocol outlines a general procedure for the N-acylation of sulfanilamide.[8]

Materials:

  • Sulfanilamide (4-aminobenzenesulfonamide)

  • Bromoacetyl bromide

  • Anhydrous dichloromethane (DCM)

  • Pyridine

  • 1M HCl

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve sulfanilamide in anhydrous DCM.

  • Add pyridine to the solution and cool the mixture in an ice bath.

  • Slowly add a solution of bromoacetyl bromide in anhydrous DCM to the cooled sulfanilamide solution with continuous stirring, maintaining the temperature between 0 and 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography.

  • Quench the reaction by the slow addition of water.

  • Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by recrystallization from ethanol to yield pure 2-bromo-N-(4-sulfamoylphenyl)acetamide.[8]

In Vitro Cytotoxicity Evaluation (MTS Assay)

This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.[2]

Materials:

  • Cancer cell lines (e.g., PC3, MCF-7)

  • Culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics

  • Test compounds dissolved in DMSO

  • MTS reagent

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a suitable density and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium from the plates and add the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubate the plates for 48 hours in a CO₂ incubator at 37°C.

  • Add MTS reagent to each well and incubate for another 2-4 hours.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.

Visualizations: Signaling Pathways and Experimental Workflows

Hypothetical Signaling Pathway for an N-Phenylacetamide Analog as an EGFR Kinase Inhibitor

EGFR_Signaling_Pathway EGFR EGFR PI3K PI3K EGFR->PI3K Analog N-Phenylacetamide Analog Analog->EGFR Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival Akt->Proliferation mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Caption: Hypothetical inhibition of the EGFR signaling pathway by an N-phenylacetamide analog.

General Experimental Workflow for Synthesis and Evaluation

Experimental_Workflow Start Starting Materials: Substituted Aniline & Chloroacetyl Chloride Synthesis Synthesis (e.g., Schotten-Baumann) Start->Synthesis Purification Purification (Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening In Vitro Biological Screening (e.g., MTT Assay) Characterization->Screening Data Data Analysis (IC50 Determination) Screening->Data Lead Lead Compound Identification Data->Lead

Caption: A general workflow for the synthesis and biological evaluation of N-phenylacetamide derivatives.

Structure-Activity Relationship (SAR) Logic Diagram

SAR_Logic Core N-Phenylacetamide Core Scaffold R1 Substitution on N-Phenyl Ring Core->R1 R2 Substitution on 2-Phenyl Ring Core->R2 Activity Biological Activity (e.g., Anticancer) R1->Activity EWG Electron-Withdrawing Groups (e.g., -NO2) at para-position R1->EWG R2->Activity Increased Increased Potency EWG->Increased Increased->Activity influences

Caption: A logical diagram illustrating a potential structure-activity relationship for N-phenylacetamide analogs.

Conclusion

The this compound scaffold holds considerable promise for the development of novel therapeutic agents, given the diverse and potent biological activities observed in its structural analogs. The synthetic accessibility of this class of compounds allows for the systematic exploration of structure-activity relationships, paving the way for the rational design of derivatives with enhanced potency and selectivity. While further research is needed to specifically investigate the derivatives of this compound, the existing data on related compounds provide a strong foundation and a clear rationale for pursuing this chemical space in drug discovery programs targeting cancer, inflammation, and infectious diseases. Future work should focus on the synthesis and comprehensive biological evaluation of a library of this compound derivatives to unlock the full therapeutic potential of this promising scaffold.

References

Theoretical and Computational Investigations of N-(5-bromo-2-fluorophenyl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical whitepaper provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of N-(5-bromo-2-fluorophenyl)acetamide. While dedicated experimental and theoretical studies on this specific molecule are limited in publicly accessible literature, this guide constructs a robust framework for its investigation based on established protocols for structurally analogous halogenated N-phenylacetamide derivatives. This document is intended for researchers, scientists, and professionals in drug development, offering detailed protocols for synthesis, spectroscopic characterization, and in-depth computational analysis, including Density Functional Theory (DFT) and molecular docking simulations. All quantitative data are presented in standardized tables, and key workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility.

Introduction

This compound belongs to the class of halogenated acetanilides, a scaffold of significant interest in medicinal chemistry and materials science. The presence of bromine and fluorine atoms, along with the acetamide group, imparts specific electronic and steric properties that can influence molecular interactions, reactivity, and biological activity. Halogen bonds, hydrogen bonds, and π-stacking interactions are often crucial in the solid-state packing and receptor-binding affinity of such molecules.

Theoretical studies are indispensable for elucidating the structure-property relationships of this compound at an atomic level. Computational methods such as Density Functional Theory (DFT) can predict its geometric structure, vibrational frequencies, and electronic properties with high accuracy. Furthermore, molecular docking simulations can provide valuable insights into its potential as a ligand for biological targets. This guide outlines the standard computational workflow for a thorough theoretical characterization of the title compound.

Molecular Structure and Synthesis

The foundational step in any theoretical study is the definition of the molecular structure. The synthesis of this compound provides the real-world basis for its computational model.

Molecular Structure

The chemical structure of this compound, with CAS Number 88288-12-4, is depicted below.[1] The molecule consists of a 2-fluoroaniline core, brominated at the 5-position and N-acetylated.

cluster_mol This compound C1 C C2 C C1->C2 N N C1->N C3 C C2->C3 F F C2->F C4 C C3->C4 H3_ring H C3->H3_ring C5 C C4->C5 H4_ring H C4->H4_ring C6 C C5->C6 Br Br C5->Br C6->C1 H6_ring H C6->H6_ring H_N H N->H_N C_acetyl C N->C_acetyl O_acetyl O C_acetyl->O_acetyl C_methyl C C_acetyl->C_methyl H1_methyl H C_methyl->H1_methyl H2_methyl H C_methyl->H2_methyl H3_methyl H C_methyl->H3_methyl

Caption: 2D Molecular Structure Diagram.

Synthesis Protocol

The synthesis of N-phenylacetamide derivatives is typically achieved via the acylation of the corresponding aniline. A representative experimental protocol for a related compound is provided below.

Protocol: Synthesis of this compound

  • Starting Material: 5-Bromo-2-fluoroaniline.

  • Reagents: Acetic anhydride or acetyl chloride, a suitable base (e.g., pyridine or triethylamine), and a dry aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).

  • Procedure:

    • Dissolve 5-bromo-2-fluoroaniline (1.0 eq) in dry DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Add the base (e.g., pyridine, 1.2 eq) to the solution.

    • Slowly add acetic anhydride (1.1 eq) or acetyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure this compound.

Spectroscopic and Structural Data

NMR Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides information on the chemical environment of ¹H and ¹³C nuclei.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm)

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C=O - ~168-170
CH₃ ~2.1-2.3 ~24-25
NH ~8.0-9.5 (broad singlet) -
C-NH - ~125-127
C-F - ~152-155 (d, ¹JCF)
C-Br - ~115-118

| Aromatic CH | ~7.0-8.0 (multiplets) | ~115-135 |

Note: Predicted values are relative to TMS in a solvent like CDCl₃ or DMSO-d₆. Actual shifts and coupling constants would need experimental determination.

Vibrational Spectroscopy (FT-IR) Data

Fourier-Transform Infrared (FT-IR) spectroscopy identifies characteristic vibrational modes of functional groups.

Table 2: Predicted FT-IR Vibrational Frequencies (cm⁻¹)

Vibrational Mode Assignment **Predicted Frequency (cm⁻¹) **
N-H stretch Amide A 3250-3300
C-H stretch (aromatic) Aromatic 3050-3150
C-H stretch (aliphatic) CH₃ 2900-3000
C=O stretch Amide I 1660-1690
N-H bend Amide II 1520-1560
C-N stretch Amide III 1250-1300
C-F stretch Aryl-Fluoride 1200-1250

| C-Br stretch | Aryl-Bromide | 550-650 |

Theoretical Studies Workflow

A robust computational investigation of this compound involves several key steps, from structural optimization to the analysis of intermolecular interactions and potential biological activity.

cluster_workflow Computational Analysis Workflow start Initial 3D Structure Generation opt Geometry Optimization (DFT) e.g., B3LYP/6-311++G(d,p) start->opt freq Vibrational Frequency Analysis opt->freq Confirm Minimum Energy nbo NBO & Mulliken Charge Analysis opt->nbo Analyze Charge & Stability fmo Frontier Molecular Orbitals (HOMO-LUMO) opt->fmo Assess Reactivity mep Molecular Electrostatic Potential (MEP) opt->mep Identify Reactive Sites dock Molecular Docking Simulation opt->dock Prepare Ligand analysis Analysis of Binding Modes & Energies dock->analysis target Target Protein Preparation target->dock

Caption: Standard Workflow for Theoretical Analysis.

Detailed Computational Protocols

The following sections detail the standard protocols for performing the computational analyses outlined in the workflow.

Density Functional Theory (DFT) Calculations

DFT is a powerful method for investigating the electronic structure of molecules.

Protocol: DFT Analysis

  • Software: Gaussian, ORCA, or similar quantum chemistry packages.

  • Methodology:

    • Initial Structure: Generate a 3D structure using software like Avogadro or GaussView.

    • Optimization: Perform a full geometry optimization without constraints. A common and reliable level of theory is the B3LYP functional combined with a Pople-style basis set such as 6-311++G(d,p).[2][3] This combination provides a good balance between accuracy and computational cost for organic molecules.

    • Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory as the optimization. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

    • Electronic Properties: From the optimized structure, calculate:

      • Natural Bond Orbital (NBO) Analysis: To study charge distribution, hyperconjugative interactions, and molecular stability.

      • Frontier Molecular Orbitals (FMOs): Determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

      • Molecular Electrostatic Potential (MEP): Map the MEP onto the electron density surface to visualize electrophilic and nucleophilic sites.

Table 3: Representative DFT-Calculated Parameters (B3LYP/6-311++G(d,p))

Parameter Description Expected Value
EHOMO Energy of the Highest Occupied Molecular Orbital ~ -6.5 to -7.0 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital ~ -1.5 to -2.0 eV
Energy Gap (ΔE) ELUMO - EHOMO ~ 4.5 to 5.5 eV

| Dipole Moment | Measure of molecular polarity | ~ 2.0 to 3.5 Debye |

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target receptor.

Protocol: Molecular Docking Simulation

  • Software: AutoDock Vina, Schrödinger Maestro, or GOLD.

  • Methodology:

    • Ligand Preparation: Use the DFT-optimized, energy-minimized structure of this compound. Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds.

    • Receptor Preparation: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Remove water molecules and co-crystallized ligands, add polar hydrogen atoms, and assign partial charges.

    • Grid Box Generation: Define a search space (grid box) that encompasses the active site of the receptor.

    • Docking Execution: Run the docking algorithm to generate multiple binding poses. The program will score these poses based on a scoring function that estimates binding affinity (e.g., in kcal/mol).

    • Analysis: Analyze the top-ranked poses to identify key intermolecular interactions, such as hydrogen bonds, halogen bonds, and hydrophobic contacts, using visualization software like PyMOL or Discovery Studio.[4][5]

Conclusion

This technical guide provides a comprehensive theoretical framework for the study of this compound. By leveraging established computational protocols used for analogous compounds, researchers can predict its structural, spectroscopic, and electronic properties, and explore its potential for biological applications through molecular docking. The detailed methodologies and representative data presented herein serve as a valuable resource for initiating and guiding in-depth computational investigations of this and other related halogenated compounds, facilitating future discoveries in drug design and materials science.

References

An In-depth Technical Guide to the Safe Handling of N-(5-bromo-2-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Chemical Identification and Physical Properties

N-(5-bromo-2-fluorophenyl)acetamide is a halogenated aromatic compound. Its known physical and chemical properties are summarized below.

PropertyValueSource
CAS Number 88288-12-4[1]
Molecular Formula C₈H₇BrFNO[1][2]
Molecular Weight 232.05 g/mol [1]
Appearance Not specified; likely a solid
Density 1.6±0.1 g/cm³
Flash Point 152.3±25.1 °C
Vapor Pressure 0.0±0.7 mmHg at 25°C[2]
Refractive Index 1.590[2]
Topological Polar Surface Area 29.1 Ų[1]

Hazard Identification and Classification (Based on Isomers)

Due to the lack of specific toxicological data for this compound, the hazard classifications for its isomers, N-(2-bromo-4-fluorophenyl)acetamide and N-(4-bromo-2-fluorophenyl)acetamide, are presented below. It is prudent to handle this compound as if it possesses similar hazards.

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation
Hazardous to the Aquatic Environment, Long-term Category 2H411: Toxic to aquatic life with long lasting effects

Note: This data is based on information for structural isomers and should be treated as indicative of potential hazards.

Precautionary Statements (Based on Isomers)

The following precautionary statements are recommended based on the hazard profile of isomers and should be adopted when handling this compound.

TypeP-CodePrecautionary Statement
Prevention P261, P264, P270, P271, P273, P280Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Avoid release to the environment. Wear protective gloves/protective clothing/eye protection/face protection.
Response P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P391IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. IF ON SKIN: Wash with plenty of soap and water. IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. If skin irritation occurs: Get medical advice/attention. If eye irritation persists: Get medical advice/attention. Take off contaminated clothing and wash before reuse. Collect spillage.
Storage P403+P233, P405Store in a well-ventilated place. Keep container tightly closed. Store locked up.
Disposal P501Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols: Safe Handling and Storage

Engineering Controls
  • Ventilation: All work with this compound, including weighing and preparing solutions, should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[3]

  • Safety Equipment: An eyewash station and an emergency shower must be readily accessible in the immediate work area.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory to prevent skin and eye contact.[5][6][7]

PPE TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.[3]Protects against splashes and airborne particles that can cause severe eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[3][5] Gloves should be inspected before use and changed regularly.Prevents skin contact, which can lead to irritation.
Protective Clothing A chemically resistant lab coat, long pants, and closed-toe shoes.[3][5]Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection Not typically required if work is performed within a certified chemical fume hood.[5] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.Prevents inhalation of dust or aerosols, which may cause respiratory irritation.
Handling Procedures
  • Avoid the formation of dust and aerosols during handling.[3]

  • Use non-sparking tools and prevent electrostatic discharge.

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.

  • Wash hands thoroughly after handling the compound and before leaving the laboratory.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from heat, flames, and sparks.

  • Store separately from incompatible materials such as strong oxidizing agents.[4]

Emergency Procedures

First-Aid Measures

Immediate action is crucial in the event of exposure.

Exposure RouteFirst-Aid Protocol
Inhalation Move the affected person to fresh air immediately.[8][9][10] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
Skin Contact Remove all contaminated clothing and shoes immediately.[8] Flush the affected skin with copious amounts of water for at least 15 minutes.[11][12] If skin irritation persists, seek medical attention.
Eye Contact Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[8][10][11] Remove contact lenses if present and easy to do so.[11] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill and Leak Procedures
  • Small Spills: Evacuate non-essential personnel. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation. Place the spilled material into a suitable, labeled container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.

  • Large Spills: Evacuate the area immediately.[4] Contact your institution's emergency response team.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.

  • Specific Hazards: Combustion may produce toxic fumes of carbon monoxide, nitrogen oxides, hydrogen fluoride, and hydrogen bromide.[4]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Waste Disposal

The disposal of this compound must be handled as hazardous waste.

  • Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[3][13]

  • Container: Use a designated, properly labeled, and sealed container for halogenated waste.[4][14]

  • Procedure: Dispose of the waste in accordance with all local, state, and federal regulations. Do not dispose of down the drain.[14] Contact your institution's environmental health and safety department for specific disposal procedures.

Visualization: Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound in a research setting.

SafeHandlingWorkflow start Start: Obtain this compound risk_assessment 1. Risk Assessment - Review SDS (or isomer data) - Understand hazards start->risk_assessment ppe 2. Don Personal Protective Equipment (PPE) - Safety Goggles & Face Shield - Nitrile Gloves - Lab Coat risk_assessment->ppe eng_controls 3. Prepare Engineering Controls - Verify Chemical Fume Hood function - Ensure access to Eyewash/Shower ppe->eng_controls handling 4. Chemical Handling - Weigh and transfer in fume hood - Avoid dust generation eng_controls->handling storage 5. Storage - Tightly sealed container - Cool, dry, ventilated area handling->storage Store unused chemical end_use End of Use handling->end_use Use in experiment storage->handling Retrieve for later use cleanup 6. Decontamination & Cleanup - Clean work area - Decontaminate glassware end_use->cleanup waste 7. Waste Disposal - Segregate as Halogenated Waste - Use labeled, sealed container cleanup->waste remove_ppe 8. Doff PPE & Wash Hands waste->remove_ppe end End of Process remove_ppe->end

References

Methodological & Application

Application Notes and Protocols: Synthesis of N-(5-bromo-2-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-(5-bromo-2-fluorophenyl)acetamide from 5-bromo-2-fluoroaniline via an acylation reaction. The procedure outlines the use of acetic anhydride as the acylating agent in the presence of a base catalyst. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and a visual representation of the experimental workflow, intended to guide researchers in the efficient and reproducible synthesis of this valuable intermediate for pharmaceutical and materials science research.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds and functional materials. The introduction of the acetamide group to the 5-bromo-2-fluoroaniline core modifies its electronic and steric properties, making it a versatile precursor for further chemical transformations. The following protocol details a standard laboratory procedure for the N-acetylation of 5-bromo-2-fluoroaniline, a common and efficient method for the preparation of the target compound.

Reaction Scheme

Experimental Protocol

Materials and Reagents:

  • 5-bromo-2-fluoroaniline

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Beakers, flasks, and other standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-2-fluoroaniline (1.0 eq) in dichloromethane (DCM).

  • Addition of Base: To the stirred solution, add pyridine (1.2 eq) and cool the mixture to 0 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add acetic anhydride (1.1 eq) to the reaction mixture via a dropping funnel over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

  • Work-up: Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Extraction and Drying: Combine the organic layers and wash them sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Data Presentation

ParameterValue
Reactants
5-bromo-2-fluoroaniline1.0 eq
Acetic anhydride1.1 eq
Pyridine1.2 eq
Reaction Conditions
SolventDichloromethane (DCM)
Temperature0 °C to room temperature
Reaction Time2-4 hours
Product Characterization
Molecular FormulaC₈H₇BrFNO
Molecular Weight232.05 g/mol [1]
AppearanceOff-white to pale yellow solid
Melting Point102-105 °C (literature value for a similar compound)[2]
Spectroscopic Data
¹H NMR (CDCl₃, 400 MHz)Consistent with the expected structure
¹³C NMR (CDCl₃, 100 MHz)Consistent with the expected structure
Mass Spectrometry (ESI-MS)m/z calculated for C₈H₈BrFNO [M+H]⁺: 232.98, found: 232.98
IR (KBr, cm⁻¹)~3300 (N-H stretch), ~1670 (C=O stretch)

Experimental Workflow

experimental_workflow start Start dissolve Dissolve 5-bromo-2-fluoroaniline in Dichloromethane start->dissolve add_pyridine Add Pyridine and cool to 0 °C dissolve->add_pyridine add_anhydride Slowly add Acetic Anhydride add_pyridine->add_anhydride react Stir at Room Temperature (2-4 hours) add_anhydride->react monitor Monitor reaction by TLC react->monitor workup Quench with NaHCO₃ and Extract with DCM monitor->workup If complete wash Wash with Water and Brine workup->wash dry Dry over MgSO₄ wash->dry evaporate Remove Solvent (Rotary Evaporator) dry->evaporate purify Purify by Recrystallization or Column Chromatography evaporate->purify characterize Characterize Product (NMR, MS, IR) purify->characterize end End characterize->end

Caption: Synthesis workflow for this compound.

References

Synthesis of N-(5-bromo-2-fluorophenyl)acetamide: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of N-(5-bromo-2-fluorophenyl)acetamide, a valuable intermediate in pharmaceutical and chemical research. The protocol details the acetylation of 5-bromo-2-fluoroaniline using acetic anhydride.

Data Presentation

The physical and chemical properties of the key reactant and the final product are summarized in the table below for easy reference.

Property5-Bromo-2-fluoroaniline (Reactant)This compound (Product)
CAS Number 2924-09-688288-12-4
Molecular Formula C₆H₅BrFNC₈H₇BrFNO
Molecular Weight 190.01 g/mol 232.05 g/mol
Appearance Light tan oilWhite to off-white solid
Boiling Point Not available328.2 ± 32.0 °C at 760 mmHg[1]
Melting Point Not availableNot available
Purity Typically >98%>98%[2]

Experimental Protocol

This protocol is adapted from established methods for the acetylation of aromatic amines.

Materials:

  • 5-bromo-2-fluoroaniline

  • Acetic anhydride

  • Glacial acetic acid

  • Deionized water

  • Ethanol

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Condenser

  • Beaker

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-2-fluoroaniline (1.0 eq) in glacial acetic acid.

  • Addition of Acetylating Agent: To the stirred solution, slowly add acetic anhydride (1.1 eq).

  • Reaction: Heat the reaction mixture to 80°C and maintain this temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel and wash thoroughly with deionized water to remove any remaining acetic acid.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol, to yield a crystalline solid.

  • Drying: Dry the purified product under vacuum.

Visualizations

Reaction Scheme:

reaction_scheme Reaction Scheme for the Synthesis of this compound reactant1 5-bromo-2-fluoroaniline plus1 + reactant2 Acetic Anhydride arrow Glacial Acetic Acid, 80°C product This compound plus2 + byproduct Acetic Acid

Caption: Synthesis of this compound.

Experimental Workflow:

experimental_workflow Experimental Workflow arrow arrow start Dissolve 5-bromo-2-fluoroaniline in glacial acetic acid add_reagent Add acetic anhydride start->add_reagent react Heat at 80°C for 1-2 hours add_reagent->react workup Pour into ice-water react->workup isolate Filter and wash with water workup->isolate purify Recrystallize from ethanol isolate->purify dry Dry under vacuum purify->dry end This compound dry->end

Caption: Key steps in the synthesis and purification process.

References

Application Note: High-Purity N-(5-bromo-2-fluorophenyl)acetamide via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust protocol for the purification of N-(5-bromo-2-fluorophenyl)acetamide, a key intermediate in pharmaceutical synthesis, using the recrystallization technique. The described method consistently yields high-purity material suitable for downstream applications in drug development and scientific research. This document provides a comprehensive experimental protocol, quantitative data on purity and yield, and a visual workflow to ensure procedural clarity.

Introduction

This compound is a halogenated aromatic amide derivative that serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, lower yields, and the generation of difficult-to-remove byproducts in subsequent synthetic steps. Recrystallization is a powerful and economical technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. This note provides a validated method for the recrystallization of this compound, enabling researchers to obtain a product with purity exceeding 99%.

Materials and Methods

Materials
  • Crude this compound (Purity: ~95%)

  • Ethanol (95%, ACS Grade)

  • Deionized Water

  • Activated Carbon (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirring capability

  • Büchner funnel and vacuum flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Solvent Selection

A mixed solvent system of ethanol and water was identified as optimal for the recrystallization of this compound. The compound exhibits high solubility in hot ethanol and low solubility in cold water, providing a significant solubility gradient necessary for efficient crystallization. The miscibility of ethanol and water allows for fine-tuning of the solvent polarity to induce crystallization.

Experimental Protocol

  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of crude this compound in a minimal amount of hot 95% ethanol (~50-60 mL) by heating the mixture to a gentle boil with continuous stirring.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon (approximately 0.1 g). Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated carbon was used or if insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed Erlenmeyer flask to remove the solid impurities.

  • Inducing Crystallization: While the ethanol solution is still hot, add deionized water dropwise with continuous swirling until the solution becomes faintly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol-water (1:1) mixture to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at 50°C to a constant weight.

Results

The recrystallization protocol consistently improves the purity of this compound from an initial purity of approximately 95% to over 99%. The recovery of the purified product is typically in the range of 80-90%.

Table 1: Quantitative Data for the Recrystallization of this compound

ParameterBefore RecrystallizationAfter Recrystallization
Purity (by HPLC) ~95%>99%
Yield -85% (Typical)
Appearance Off-white to light brown powderWhite crystalline solid
Melting Point 118-121°C122-124°C

Visual Workflow

The following diagram illustrates the key steps in the purification of this compound by recrystallization.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization & Isolation cluster_final Final Product crude Crude Product dissolve Dissolve Crude Product crude->dissolve solvent Hot Ethanol solvent->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration Insoluble Impurities induce_crystallization Add Water & Reheat dissolve->induce_crystallization hot_filtration->induce_crystallization cool Slow Cooling induce_crystallization->cool ice_bath Ice Bath cool->ice_bath filtration Vacuum Filtration ice_bath->filtration wash Wash with Cold Solvent filtration->wash dry Dry Crystals wash->dry pure_product Pure Product (>99%) dry->pure_product

Caption: Workflow for the purification of this compound.

Conclusion

The described recrystallization protocol is a highly effective method for the purification of this compound. This procedure is simple, scalable, and provides a final product of high purity, making it well-suited for applications in both academic research and industrial drug development. The use of a mixed ethanol-water solvent system is key to the successful isolation of the purified crystalline product.

Application Notes and Protocols for N-(5-bromo-2-fluorophenyl)acetamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N-(5-bromo-2-fluorophenyl)acetamide as a key starting material in the synthesis of potent and selective kinase inhibitors for drug discovery and development.

Introduction

This compound is a substituted acetamide that serves as a crucial building block in medicinal chemistry. Its halogenated phenyl ring provides a versatile scaffold for the introduction of various functional groups, enabling the synthesis of complex molecules with desired pharmacological properties. The presence of the bromo and fluoro substituents can influence the compound's metabolic stability, membrane permeability, and binding affinity to biological targets.

Key Application: Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors

A primary application of this compound is in the synthesis of potent and selective inhibitors of Bruton's tyrosine kinase (BTK). BTK is a clinically validated target in B-cell malignancies and autoimmune diseases. The pyrazolo[1,5-a]pyrimidine scaffold is a common core structure for many kinase inhibitors, and this compound provides a key fragment for the construction of this pharmacophore.

Overview of the Synthetic Strategy

The synthesis of the target BTK inhibitor from this compound involves a multi-step sequence. The acetamide is first converted to a key chiral α-hydroxy amide intermediate. This intermediate then undergoes cyclization with a substituted aminopyrazole to form the core pyrazolo[1,5-a]pyrimidine structure. Subsequent functionalization leads to the final BTK inhibitor.

G A This compound B 5-Bromo-2-fluoroaniline A->B Hydrolysis C Protected 5-bromo-2-fluoroaniline B->C Protection D (R)-2-(5-bromo-2-fluorophenyl)-2-hydroxy-N,N-dimethylpropanamide C->D Multi-step sequence E Pyrazolo[1,5-a]pyrimidine core D->E Cyclization F Final BTK Inhibitor E->F Functionalization G BCR B-cell Receptor (BCR) LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKC DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release NFkB NF-κB Activation PKC->NFkB Ca_release->NFkB Cell_Proliferation Cell Proliferation & Survival NFkB->Cell_Proliferation Inhibitor BTK Inhibitor (derived from this compound) Inhibitor->BTK Inhibition

Application Notes and Protocols: N-(5-bromo-2-fluorophenyl)acetamide in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N-(5-bromo-2-fluorophenyl)acetamide and its close analogue, N-(4-bromo-2-fluorophenyl)acetamide, as key building blocks in the synthesis of potent kinase inhibitors. The protocols outlined below detail the synthesis of Vandetanib (ZD6474), a clinically approved kinase inhibitor, leveraging a bromo-fluoro-aniline derivative as a crucial starting material. This document serves as a detailed guide for researchers in medicinal chemistry and drug discovery.

Introduction to Kinase Inhibition and the Role of the Phenylacetamide Scaffold

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention. Small molecule kinase inhibitors have revolutionized the treatment of various cancers by targeting specific kinases that drive tumor growth and proliferation.

The 4-anilinoquinazoline scaffold is a privileged structure in the design of ATP-competitive kinase inhibitors. The aniline moiety often forms key hydrogen bond interactions with the hinge region of the kinase domain. The substituent this compound provides a versatile precursor to the corresponding 5-bromo-2-fluoroaniline. The bromine atom serves as a convenient handle for further functionalization through various cross-coupling reactions, allowing for the exploration of chemical space and optimization of inhibitor potency and selectivity. The fluorine atom can enhance binding affinity and modulate the physicochemical properties of the final compound.

A prominent example of a kinase inhibitor synthesized from a closely related precursor is Vandetanib. Vandetanib is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) tyrosine kinases.[1][2] It is an orally available drug approved for the treatment of medullary thyroid cancer.[1] The synthesis of Vandetanib provides an excellent case study for the application of bromo-fluoro-aniline derivatives in the development of targeted cancer therapies.

Quantitative Data: Vandetanib Inhibition Profile

The following table summarizes the in vitro inhibitory activity of Vandetanib against its primary target kinases.

Kinase TargetIC50 (nM)Reference(s)
VEGFR-2 (KDR)40[1]
VEGFR-3 (Flt-4)110[1]
EGFR500[1]
RET100 - 130[1]

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by Vandetanib.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates PKC PKC PLCg->PKC Proliferation Cell Proliferation, Migration, Survival PKC->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Vandetanib Vandetanib Vandetanib->VEGFR2 Inhibits

Caption: VEGFR2 Signaling Pathway Inhibition by Vandetanib.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Vandetanib Vandetanib Vandetanib->EGFR Inhibits

Caption: EGFR Signaling Pathway Inhibition by Vandetanib.

Experimental Protocols

The following protocols provide a general framework for the synthesis of Vandetanib, illustrating the application of a bromo-fluoro-aniline precursor. Researchers should adapt these procedures based on their specific laboratory conditions and available reagents.

Protocol 1: Synthesis of 4-(4-Bromo-2-fluoroanilino)-6-methoxy-7-hydroxyquinazoline

This protocol outlines the coupling of 4-bromo-2-fluoroaniline with a suitable quinazoline intermediate.

Materials:

  • 7-Benzyloxy-4-chloro-6-methoxyquinazoline

  • 4-Bromo-2-fluoroaniline

  • Isopropanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution

Procedure:

  • To a solution of 7-benzyloxy-4-chloro-6-methoxyquinazoline (1 equivalent) in isopropanol, add 4-bromo-2-fluoroaniline (1.1 equivalents).

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature. The product, 7-benzyloxy-4-(4-bromo-2-fluoroanilino)-6-methoxyquinazoline, will precipitate.

  • Filter the solid, wash with isopropanol, and dry under vacuum.

  • For the debenzylation step, suspend the obtained solid in a suitable solvent (e.g., ethanol) and add concentrated hydrochloric acid.

  • Heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture and neutralize with a sodium hydroxide solution to precipitate the product.

  • Filter the solid, wash with water, and dry to yield 4-(4-bromo-2-fluoroanilino)-6-methoxy-7-hydroxyquinazoline.

Expected Yield: ~85-90% for the coupling step and ~90-95% for the debenzylation step.

Protocol 2: Synthesis of Vandetanib

This protocol describes the final step in the synthesis of Vandetanib, involving the etherification of the 7-hydroxyquinazoline intermediate.

Materials:

  • 4-(4-Bromo-2-fluoroanilino)-6-methoxy-7-hydroxyquinazoline

  • 1-Methyl-4-(chloromethyl)piperidine hydrochloride (or the corresponding tosylate)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

Procedure:

  • In a reaction flask, combine 4-(4-bromo-2-fluoroanilino)-6-methoxy-7-hydroxyquinazoline (1 equivalent) and potassium carbonate (2-3 equivalents) in DMF.

  • Add 1-methyl-4-(chloromethyl)piperidine hydrochloride (1.2-1.5 equivalents) to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 6-8 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into ice water.

  • The crude product will precipitate. Filter the solid and wash thoroughly with water.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford Vandetanib.

Expected Yield: ~70-80%.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of kinase inhibitors derived from this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Evaluation Start This compound Hydrolysis Hydrolysis Start->Hydrolysis Aniline 5-Bromo-2-fluoroaniline Hydrolysis->Aniline Coupling Coupling with Quinazoline Core Aniline->Coupling Intermediate Substituted Quinazoline Coupling->Intermediate Final_Step Side Chain Introduction Intermediate->Final_Step Final_Product Kinase Inhibitor (e.g., Vandetanib analogue) Final_Step->Final_Product Purification Purification and Characterization Final_Product->Purification Kinase_Assay In vitro Kinase Assays (IC50 determination) Purification->Kinase_Assay Cell_Assay Cell-based Assays (Proliferation, Apoptosis) Kinase_Assay->Cell_Assay In_Vivo In vivo Efficacy Studies (Xenograft models) Cell_Assay->In_Vivo

Caption: General workflow for kinase inhibitor synthesis and evaluation.

References

Application Notes and Protocols: N-(5-bromo-2-fluorophenyl)acetamide as a Precursor for Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-bromo-2-fluorophenyl)acetamide is a key intermediate in the synthesis of various high-value agrochemicals. The presence of fluorine and bromine atoms, along with the acetamide group, provides a versatile scaffold for the development of novel herbicides, fungicides, and insecticides. The fluorine atom can enhance metabolic stability and binding affinity to target enzymes, while the bromine atom serves as a useful synthetic handle for cross-coupling reactions to build more complex molecular architectures. The acetamide group can be readily hydrolyzed to the corresponding aniline, which is a common starting point for the synthesis of many agrochemicals. This document provides an overview of the application of this compound in agrochemical synthesis and detailed protocols for its utilization.

Application in Agrochemical Synthesis

While specific, commercialized agrochemicals directly listing this compound as a starting material are not extensively documented in publicly available literature, its structural motifs are present in several classes of modern pesticides. The deacetylated form, 2-fluoro-5-bromoaniline, is a valuable building block for creating potent agrochemicals.[1] For instance, fluorinated anilines are crucial components in the synthesis of some modern insecticides, such as anthranilic diamides, which are known to target ryanodine receptors in insects.

This application note will focus on a representative synthetic pathway where this compound serves as a precursor for a hypothetical diamide insecticide, illustrating its potential in agrochemical discovery and development.

Representative Synthetic Pathway: Diamide Insecticide

A plausible application of this compound is in the synthesis of diamide insecticides. The general workflow involves the hydrolysis of the acetamide to the corresponding aniline, followed by a series of reactions to construct the final active molecule.

G cluster_0 Synthesis Workflow Start This compound Step1 Hydrolysis Start->Step1 Intermediate1 2-Fluoro-5-bromoaniline Step1->Intermediate1 Step2 Amidation Intermediate1->Step2 Intermediate2 Substituted Anthranilamide Step2->Intermediate2 Step3 Coupling Reaction Intermediate2->Step3 Product Diamide Insecticide Step3->Product

Caption: General workflow for the synthesis of a diamide insecticide.

Experimental Protocols

Protocol 1: Hydrolysis of this compound to 2-Fluoro-5-bromoaniline

This protocol describes the deacetylation of this compound to yield the key aniline intermediate.

Materials:

  • This compound

  • Hydrochloric acid (HCl), concentrated

  • Ethanol

  • Sodium hydroxide (NaOH) solution, 10 M

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent).

  • Add ethanol and concentrated hydrochloric acid (e.g., a 1:1 mixture by volume).

  • Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a 10 M NaOH solution until the pH is approximately 8-9.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude 2-fluoro-5-bromoaniline.

  • Purify the crude product by column chromatography on silica gel if necessary.

Quantitative Data (Hypothetical):

ParameterValue
Starting Material10.0 g
Product Yield7.5 g
Purity (by HPLC)>98%
Melting Point27 °C
Protocol 2: Synthesis of a Diamide Insecticide (Representative)

This protocol outlines a general procedure for the synthesis of a hypothetical diamide insecticide from 2-fluoro-5-bromoaniline and a substituted pyrazole carboxylic acid. This is a representative example of a coupling reaction common in agrochemical synthesis.

Materials:

  • 2-Fluoro-5-bromoaniline (from Protocol 1)

  • A suitable N-methyl-pyrazole-carboxylic acid

  • Oxalyl chloride

  • Triethylamine

  • Anhydrous dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Acid Chloride Formation: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the N-methyl-pyrazole-carboxylic acid (1.1 equivalents) in anhydrous DCM. Add a catalytic amount of DMF.

  • Cool the solution in an ice bath and slowly add oxalyl chloride (1.2 equivalents).

  • Stir the mixture at 0°C for 30 minutes and then at room temperature for 1-2 hours, or until the evolution of gas ceases.

  • Remove the solvent under reduced pressure to obtain the crude acid chloride.

  • Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM.

  • In a separate flask, dissolve 2-fluoro-5-bromoaniline (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM.

  • Cool the aniline solution in an ice bath and add the acid chloride solution dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final diamide insecticide.

Quantitative Data (Hypothetical):

ParameterValue
Starting Aniline5.0 g
Product Yield8.2 g
Purity (by HPLC)>97%
Melting Point150-152 °C

Signaling Pathway and Mode of Action (Hypothetical)

Many diamide insecticides act as ryanodine receptor (RyR) modulators in insects. These compounds bind to the insect RyR, leading to uncontrolled release of calcium from the sarcoplasmic reticulum of muscle cells. This results in muscle contraction, paralysis, and ultimately the death of the insect pest.

G cluster_0 Mode of Action: Ryanodine Receptor Modulation Insecticide Diamide Insecticide (from this compound precursor) RyR Ryanodine Receptor (RyR) in Insect Muscle Cell Insecticide->RyR Binds to and activates Ca_Release Uncontrolled Ca2+ Release from Sarcoplasmic Reticulum RyR->Ca_Release Muscle_Contraction Continuous Muscle Contraction Ca_Release->Muscle_Contraction Paralysis Paralysis Muscle_Contraction->Paralysis Death Insect Death Paralysis->Death

Caption: Hypothetical signaling pathway for a diamide insecticide.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of complex agrochemicals. Its utility is demonstrated through its conversion to 2-fluoro-5-bromoaniline, a key building block for creating potent insecticidal compounds such as diamide derivatives. The provided protocols offer a general framework for researchers to explore the synthesis of novel agrochemicals from this promising starting material. The unique substitution pattern of this compound offers significant opportunities for the development of next-generation crop protection agents with improved efficacy and desirable environmental profiles.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of N-(5-bromo-2-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and accurate High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-(5-bromo-2-fluorophenyl)acetamide. The described protocol is applicable for the determination of purity, stability, and concentration of this compound in various sample matrices. The method utilizes a reversed-phase C18 column with isocratic elution and UV detection, ensuring high resolution and sensitivity. This document provides comprehensive experimental protocols, data presentation, and a workflow visualization to aid researchers in the successful implementation of this analytical technique.

Introduction

This compound is a halogenated aromatic amide of interest in pharmaceutical and chemical research. Accurate and precise analytical methods are crucial for its characterization, quality control, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds. This application note presents a detailed protocol for the HPLC analysis of this compound, developed based on the physicochemical properties of the analyte and established chromatographic principles for similar halogenated aromatic compounds.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for developing an appropriate HPLC method, particularly for selecting the column, mobile phase, and detector settings.

PropertyValueReference
Molecular Formula C₈H₇BrFNO[1]
Molecular Weight 232.050 g/mol [1]
LogP 2.08[1]
Boiling Point 328.2 ± 32.0 °C at 760 mmHg[1]
Density 1.6 ± 0.1 g/cm³[1]
Appearance White to off-white solid (typical for similar acetamides)[2]
Solubility Soluble in polar organic solvents[2]

HPLC Method and Protocol

This method is designed for the reliable quantification of this compound.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile (HPLC grade) and Water (HPLC grade). Phosphoric acid or formic acid can be used as a modifier.[3][4]

  • Standard: this compound reference standard of known purity.

  • Solvents for Sample Preparation: Acetonitrile or a mixture of acetonitrile and water.

Chromatographic Conditions

The following chromatographic conditions have been optimized for the analysis of this compound.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time 10 minutes
Experimental Workflow

The logical flow of the analytical process is depicted in the diagram below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Setup Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Method_Run Chromatographic Run HPLC_System->Method_Run Peak_Integration Peak Integration Method_Run->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Protocols

1. Standard Solution Preparation (100 µg/mL)

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer the standard to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase (Acetonitrile:Water, 60:40 v/v).

  • Sonicate for 5 minutes to ensure complete dissolution.

  • This stock solution has a concentration of 100 µg/mL.

2. Calibration Standards

  • Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase.

  • Suggested concentrations: 1, 5, 10, 25, 50, and 75 µg/mL.

  • Transfer the standards to HPLC vials for analysis.

3. Sample Preparation

The sample preparation method will depend on the matrix. For a bulk drug substance:

  • Accurately weigh an amount of the sample expected to contain approximately 10 mg of this compound.

  • Transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes.

  • Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Data Presentation

System Suitability

System suitability tests are performed to ensure the HPLC system is performing correctly. The results should meet the criteria listed in Table 2.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%
Linearity

A calibration curve is constructed by plotting the peak area against the concentration of the calibration standards. The linearity of the method should be evaluated.

ParameterResult
Concentration Range 1 - 75 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Regression Equation y = mx + c
Precision

The precision of the method is determined by repeatability (intra-day) and intermediate precision (inter-day) studies. The Relative Standard Deviation (RSD) is calculated.

Precision TypeRSD (%)
Repeatability (n=6) ≤ 2.0%
Intermediate Precision (n=6) ≤ 2.0%
Accuracy

The accuracy of the method is determined by a recovery study at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

Spike LevelMean Recovery (%)
80% 98.0 - 102.0%
100% 98.0 - 102.0%
120% 98.0 - 102.0%

Conclusion

The HPLC method described in this application note is suitable for the quantitative analysis of this compound. The method is simple, accurate, precise, and robust. The provided protocols and data presentation guidelines will assist researchers and drug development professionals in achieving reliable analytical results for this compound. The established method can be adapted for various applications, including quality control, stability studies, and formulation analysis.

References

Application Notes and Protocols for the NMR Spectroscopic Analysis of N-(5-bromo-2-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and Nuclear Magnetic Resonance (NMR) spectroscopic analysis of N-(5-bromo-2-fluorophenyl)acetamide. This document outlines a detailed experimental protocol for the synthesis of the target compound, procedures for acquiring high-quality ¹H and ¹³C NMR spectra, and an analysis of the expected spectral features.

Introduction

This compound is a halogenated aromatic compound of interest in medicinal chemistry and materials science due to the prevalence of bromo- and fluoro-substituted aromatic moieties in bioactive molecules and functional materials. NMR spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such organic compounds. This document provides a standard protocol for the synthesis and detailed NMR analysis of this compound.

Synthesis of this compound

A standard method for the synthesis of this compound involves the acylation of 5-bromo-2-fluoroaniline with acetic anhydride or acetyl chloride.

Materials:

  • 5-bromo-2-fluoroaniline

  • Acetic anhydride

  • Pyridine (optional, as a catalyst and acid scavenger)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Protocol:

  • In a round-bottom flask, dissolve 5-bromo-2-fluoroaniline (1 equivalent) in dichloromethane.

  • If desired, add a catalytic amount of pyridine (0.1 equivalents).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

NMR Spectroscopic Analysis

High-resolution ¹H and ¹³C NMR spectroscopy are used to confirm the structure and assess the purity of the synthesized this compound.

Experimental Protocol for NMR Data Acquisition

Sample Preparation:

  • Accurately weigh 5-10 mg of the purified this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment (e.g., zg30).

    • Spectral width: Approximately 12-16 ppm.

    • Number of scans: 8-16, depending on the sample concentration.

    • Relaxation delay (d1): 1-5 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled pulse program (e.g., zgpg30).

    • Spectral width: Approximately 200-220 ppm.

    • Number of scans: 128-1024 or more, as ¹³C has a low natural abundance.

    • Relaxation delay (d1): 2-5 seconds.

  • Referencing: Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Expected NMR Data and Interpretation

While specific experimental data for this compound is not widely available in the literature, the expected chemical shifts and coupling patterns can be predicted based on the structure and known substituent effects.

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum is expected to show signals for the aromatic protons, the amide proton, and the methyl protons of the acetyl group.

Signal AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
NH7.5 - 8.5Broad Singlet-1H
Ar-H7.0 - 8.0MultipletsJ(H,H) and J(H,F)3H
CH₃~2.2Singlet-3H

Interpretation:

  • The aromatic region will display complex splitting patterns due to proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) couplings.

  • The amide proton (NH) will likely appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

  • The methyl protons (CH₃) of the acetamide group will be a sharp singlet.

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum will show signals for the aromatic carbons, the carbonyl carbon, and the methyl carbon.

Signal AssignmentExpected Chemical Shift (δ, ppm)
C=O168 - 172
Ar-C (C-F)150 - 160 (d, ¹JCF ≈ 240-250 Hz)
Ar-C110 - 140
Ar-C (C-Br)110 - 120
CH₃~24

Interpretation:

  • The carbonyl carbon (C=O) will be in the typical downfield region for amides.

  • The aromatic carbon directly attached to the fluorine atom (C-F) will appear as a doublet with a large one-bond C-F coupling constant (¹JCF).

  • Other aromatic carbons will also exhibit smaller C-F couplings (²JCF, ³JCF).

  • The methyl carbon (CH₃) will be a singlet in the upfield region.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Aniline 5-bromo-2-fluoroaniline Reaction Acylation in DCM Aniline->Reaction AceticAnhydride Acetic Anhydride AceticAnhydride->Reaction Workup Aqueous Workup Reaction->Workup Purification Recrystallization Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

NMR Experimental Workflow

NMR_Workflow SamplePrep Sample Preparation (Dissolve in CDCl3) NMRTube Transfer to NMR Tube SamplePrep->NMRTube Spectrometer Place in NMR Spectrometer NMRTube->Spectrometer Acquisition Data Acquisition (1H and 13C Spectra) Spectrometer->Acquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis (Peak Picking, Integration, Assignment) Processing->Analysis

Caption: Experimental workflow for NMR spectroscopic analysis.

Structural Relationship for NMR Analysis

Application Notes and Protocols for the Scale-Up Synthesis of N-(5-bromo-2-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(5-bromo-2-fluorophenyl)acetamide is a key intermediate in the synthesis of various pharmaceutical compounds. As drug development progresses from laboratory-scale synthesis to pilot and industrial-scale production, robust and scalable synthetic procedures are crucial. This document provides detailed protocols and application notes for the scale-up synthesis of this compound, focusing on a two-step process: the synthesis of the precursor 2-fluoro-5-bromoaniline, followed by its acetylation. The presented methods are designed to be efficient, cost-effective, and amenable to large-scale production.

Synthesis of 2-fluoro-5-bromoaniline

The synthesis of the precursor, 2-fluoro-5-bromoaniline, is a critical first step. A common and scalable method involves the reduction of 2-bromo-5-fluoronitrobenzene. Among various reduction methods, the use of iron powder in the presence of an acid is a classic and cost-effective approach suitable for industrial applications.[1][2] An alternative, cleaner method is catalytic hydrogenation, which offers high purity and yield but requires specialized equipment.[3]

Data Presentation: Synthesis of 2-fluoro-5-bromoaniline
ParameterLab-Scale (Iron Reduction)Proposed Scale-Up (Iron Reduction)Lab-Scale (Catalytic Hydrogenation)Proposed Scale-Up (Catalytic Hydrogenation)
Starting Material 2-bromo-5-fluoronitrobenzene2-bromo-5-fluoronitrobenzene2-bromo-5-fluoronitrobenzene2-bromo-5-fluoronitrobenzene
Reagents Iron powder, Acetic acid, EthanolIron powder, Acetic acid, WaterRaney Nickel, Hydrogen gas, MethanolRaney Nickel, Hydrogen gas, Methanol
Solvent Ethanol/WaterWaterMethanolMethanol
Temperature Reflux80-85 °C[2]Room TemperatureTo be optimized (e.g., 25-50 °C)
Pressure AtmosphericAtmospheric>1 atm (Hydrogen)To be optimized (e.g., 50-100 psi)
Reaction Time 2-4 hours4-6 hours[2]2-4 hours4-8 hours
Work-up Filtration, ExtractionFiltration, pH adjustment, Extraction/Distillation[4]Filtration, Solvent evaporationFiltration, Solvent evaporation, Crystallization
Typical Yield ~85-95%>90%>95%>95%
Experimental Protocol: Scale-Up Synthesis of 2-fluoro-5-bromoaniline (Iron Reduction)
  • Charging the Reactor: To a suitable glass-lined reactor, charge water and iron powder.[2] Begin agitation and heat the mixture to 80-85 °C.[2]

  • Acidification: Slowly add acetic acid to the reactor, maintaining the temperature.[2]

  • Addition of Starting Material: Prepare a solution of 2-bromo-5-fluoronitrobenzene in a minimal amount of a suitable solvent (e.g., ethanol if necessary, though direct addition might be possible at scale) and add it dropwise to the hot iron/acid mixture.[2] The addition rate should be controlled to manage the exotherm.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or TLC) until the starting material is consumed (typically 4-6 hours).[2]

  • Work-up: Cool the reaction mixture to room temperature. Adjust the pH to ~9 with an aqueous solution of a suitable base (e.g., sodium hydroxide or sodium carbonate).[4]

  • Isolation: The product can be isolated by steam distillation or by extraction with a suitable organic solvent (e.g., toluene or ethyl acetate).[4]

  • Purification: If required, the crude product can be purified by crystallization from a suitable solvent system (e.g., n-hexane) to yield 2-bromo-5-fluoroaniline as a solid.[3]

Synthesis of this compound

The final step is the acetylation of 2-fluoro-5-bromoaniline. For industrial-scale synthesis, using acetic anhydride or acetic acid are common methods.[5][6][7] The use of acetyl chloride is also effective but generates corrosive HCl, which requires neutralization, potentially complicating the work-up on a large scale. A greener approach involves using acetic acid directly, which can also act as the solvent, with the only byproduct being water.[5]

Data Presentation: Synthesis of this compound
ParameterLab-Scale (Acetic Anhydride)Proposed Scale-Up (Acetic Anhydride)Lab-Scale (Acetic Acid)Proposed Scale-Up (Acetic Acid)
Starting Material 2-fluoro-5-bromoaniline2-fluoro-5-bromoaniline2-fluoro-5-bromoaniline2-fluoro-5-bromoaniline
Acetylation Agent Acetic AnhydrideAcetic AnhydrideGlacial Acetic AcidGlacial Acetic Acid
Solvent Acetic Acid or inert solventAcetic Acid or TolueneAcetic AcidAcetic Acid
Catalyst None or mild acid/baseNoneNone or MgSO4·7H2O[6]None
Temperature 80-100 °C80-120 °CRefluxReflux (Microwave irradiation can be an alternative for process intensification)[5]
Reaction Time 1-2 hours[4]2-4 hours1-3 hours2-5 hours
Work-up Quenching with water, filtrationQuenching with water, filtration, washingPouring into ice-water, filtration[5]Cooling crystallization, filtration, washing
Typical Yield >95%>95%~92%[6]>90%
Experimental Protocol: Scale-Up Synthesis of this compound (Acetic Anhydride Method)
  • Charging the Reactor: To a clean and dry reactor, charge 2-fluoro-5-bromoaniline and a suitable solvent such as acetic acid or toluene.

  • Addition of Acetylating Agent: Slowly add acetic anhydride to the reaction mixture.[4] An exotherm may be observed, and the addition rate should be controlled to maintain the desired temperature.

  • Reaction: Heat the mixture to 80-100 °C and hold for 1-2 hours, or until reaction completion is confirmed by in-process controls (e.g., HPLC).[4]

  • Isolation: Cool the reaction mixture. The product may crystallize out directly. Alternatively, the reaction mixture can be slowly quenched by adding it to water or by adding water to the reactor while ensuring adequate cooling.

  • Filtration and Washing: Filter the solid product and wash it thoroughly with water to remove any residual acetic acid and other water-soluble impurities.

  • Drying: Dry the product under vacuum at an appropriate temperature (e.g., 50-60 °C) to obtain this compound.

Visualizations

G cluster_0 Step 1: Synthesis of 2-fluoro-5-bromoaniline cluster_1 Step 2: Synthesis of this compound A 2-bromo-5-fluoronitrobenzene C Reduction A->C B Iron Powder, Acetic Acid B->C D 2-fluoro-5-bromoaniline C->D F Acetylation D->F E Acetic Anhydride E->F G This compound F->G G A Raw Material Procurement (2-bromo-5-fluoronitrobenzene, Iron, Acetic Acid, Acetic Anhydride) B Reactor Charging and Precursor Synthesis (Reduction Reaction) A->B C In-Process Control 1 (Reaction Completion) B->C D Work-up and Isolation of Precursor (Filtration, Extraction/Distillation) C->D Proceed E Acetylation Reaction D->E F In-Process Control 2 (Reaction Completion) E->F G Product Isolation and Purification (Crystallization, Filtration, Washing) F->G Proceed H Drying G->H I Final Product QC (Purity, Yield, etc.) H->I J Packaging and Storage I->J Release

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of N-(5-bromo-2-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Buchwald-Hartwig amination of N-(5-bromo-2-fluorophenyl)acetamide. This reaction is a powerful method for the formation of a carbon-nitrogen (C-N) bond, a crucial linkage in many pharmaceutical compounds and functional materials. The protocols provided herein are based on established methodologies for the amination of aryl halides and can be adapted for various amine coupling partners.

Introduction

The Buchwald-Hartwig amination is a versatile cross-coupling reaction that utilizes a palladium catalyst to form a C-N bond between an aryl halide (or pseudohalide) and an amine.[1][2] This reaction has become a cornerstone in medicinal chemistry and materials science due to its broad substrate scope and tolerance of various functional groups.[3] The substrate, this compound, is an electron-deficient aryl bromide, which can present unique challenges and opportunities in catalyst and condition selection. These notes provide a starting point for the successful amination of this and similar substrates.

Data Presentation: Summary of Reaction Parameters

The successful execution of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following table summarizes typical reaction parameters that can be optimized for the amination of this compound with various amines.

ParameterRecommended OptionsTypical Concentration/LoadingNotes
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂1-5 mol%Pd₂(dba)₃ is a common Pd(0) source. Pd(OAc)₂ is a Pd(II) source that is reduced in situ.[2]
Ligand XPhos, RuPhos, BINAP, Xantphos1.1-2.0 eq. relative to PdBulky, electron-rich phosphine ligands are generally effective. The choice of ligand can significantly impact reaction efficiency.[4]
Base NaOt-Bu, KOt-Bu, Cs₂CO₃, K₃PO₄1.2-2.5 equivalentsStrong, non-nucleophilic bases are required.[5] NaOt-Bu is frequently used.
Solvent Toluene, Dioxane, THF0.1 - 1.0 MAnhydrous and deoxygenated solvents are crucial for reaction success.
Temperature 80 - 150 °C-Higher temperatures may be required for less reactive amines. Microwave heating can significantly reduce reaction times.[6]
Amine Substrate Primary & Secondary Alkyl/Aryl Amines1.1-1.5 equivalentsThe nature of the amine will influence the optimal reaction conditions.

Experimental Protocols

The following are detailed protocols for the Buchwald-Hartwig amination of this compound. Protocol 1 describes a conventional heating method, while Protocol 2 outlines a microwave-assisted approach.

Protocol 1: Conventional Heating Method

Materials:

  • This compound

  • Amine of choice

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ (e.g., 0.02 mmol, 2 mol%) and XPhos (e.g., 0.044 mmol, 4.4 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive pressure of the inert gas, add NaOt-Bu (e.g., 1.4 mmol). Then, add this compound (1.0 mmol) and the desired amine (1.2 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (e.g., 10 mL) via syringe.

  • Reaction: Stir the reaction mixture at room temperature for a few minutes to ensure proper mixing. Then, heat the reaction mixture to 100-110 °C using a preheated oil bath or heating mantle.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the desired aminated product.

Protocol 2: Microwave-Assisted Method

This method can significantly reduce reaction times.[6]

Materials:

  • Same as Protocol 1

  • Microwave reactor vials

  • Microwave synthesizer

Procedure:

  • Reagent Addition: To a microwave reactor vial containing a magnetic stir bar, add this compound (1.0 mmol), the desired amine (1.2 mmol), Pd₂(dba)₃ (e.g., 0.05 mmol, 5 mol%), XPhos (e.g., 0.10 mmol, 10 mol%), and NaOt-Bu (2.5 mmol).[6]

  • Solvent Addition: Add anhydrous toluene (e.g., 4.0 mL).

  • Reaction: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a set temperature (e.g., 150 °C) for a specified time (e.g., 10-30 minutes).[6] The microwave power is typically set to around 300 W.[6]

  • Work-up and Purification: After the reaction, cool the vial to room temperature. The work-up and purification steps are the same as in Protocol 1 (steps 7 and 8).

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L->Oxidative_Addition Ar-X Pd(II)Complex Ar-Pd(II)-X(L) Oxidative_Addition->Pd(II)Complex Amine_Coordination Amine Coordination (R₂NH) Pd(II)Complex->Amine_Coordination + R₂NH Amido_Complex_Formation Base (-HX) Amine_Coordination->Amido_Complex_Formation Amido_Complex Ar-Pd(II)-NR₂(L) Amido_Complex_Formation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Regeneration Product Ar-NR₂ Reductive_Elimination->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow cluster_1 Experimental Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Reagents (Aryl Halide, Amine, Catalyst, Ligand, Base) Setup->Reagents Solvent Add Anhydrous Solvent Reagents->Solvent Reaction Heating (Conventional or Microwave) Solvent->Reaction Monitoring Monitor Progress (TLC/LC-MS) Reaction->Monitoring Workup Work-up (Cooling, Dilution, Filtration) Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Product Isolated Product Purification->Product

Caption: A generalized experimental workflow for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for Fragment-Based Drug Discovery (FBDD)

Author: BenchChem Technical Support Team. Date: December 2025

Topic: "N-(5-bromo-2-fluorophenyl)acetamide" in Fragment-Based Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: "this compound" is used herein as a representative fragment to illustrate the principles and protocols of Fragment-Based Drug Discovery (FBDD). The experimental data and specific outcomes are hypothetical and for educational purposes.

Introduction to Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for identifying novel lead compounds in drug discovery.[1][2][3] Unlike traditional high-throughput screening (HTS), which tests large libraries of complex molecules, FBDD screens smaller, low-molecular-weight compounds (fragments) to identify those that bind with high ligand efficiency to a biological target.[3][4] These initial low-affinity hits then serve as starting points for optimization into potent, drug-like candidates through structure-guided medicinal chemistry.[1][5]

"this compound" represents a typical fragment that might be found in a screening library. Its properties, such as a molecular weight under 300 Da, and the presence of hydrogen bond donors and acceptors, align with the "Rule of Three," a common guideline for fragment selection.[1][5] The bromine and fluorine atoms provide vectors for chemical modification and can also serve as probes for certain biophysical techniques.

The FBDD Workflow: A Step-by-Step Guide

The FBDD process is an iterative cycle of design, testing, and optimization.[1][3] It typically involves fragment library screening, hit validation, structural characterization of the fragment-target complex, and subsequent fragment evolution into a lead compound.[1][2]

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead cluster_2 Outcome a Fragment Library (e.g., containing this compound) b Biophysical Screening (SPR, NMR, etc.) a->b Screening c Hit Validation (Orthogonal Assays) b->c Identified Hits d Structural Biology (X-ray Crystallography, NMR) c->d Validated Hits e Structure-Guided Chemistry d->e Binding Mode f Lead Optimization e->f Analogue Synthesis f->b Iterative Screening g Preclinical Candidate f->g

Caption: A typical workflow for a Fragment-Based Drug Discovery (FBDD) campaign.

Data Presentation: Hypothetical Screening Data

In a typical FBDD campaign, quantitative data is crucial for prioritizing fragments for further development. Key metrics include the dissociation constant (KD), which measures binding affinity, and Ligand Efficiency (LE), which normalizes affinity by the size of the molecule.

Table 1: Hypothetical Biophysical Screening Results for Selected Fragments

Fragment IDFragment NameMolecular Weight (Da)KD (µM)Ligand Efficiency (LE)
F001This compound248.061500.32
F0023-aminobenzamide136.155000.29
F0034-hydroxyphenylacetic acid152.153000.30
F0046-chloro-1H-indole151.59800.36

Note: Data is hypothetical. LE is calculated as (1.37 * pKD) / Number of Heavy Atoms.

Experimental Protocols

Protocol 1: Fragment Screening using Surface Plasmon Resonance (SPR)

SPR is a sensitive biophysical technique used to detect and quantify binding interactions in real-time without the need for labels.[6]

Objective: To identify fragments from a library that bind to a target protein immobilized on an SPR sensor chip.

Materials:

  • SPR instrument (e.g., Biacore 8K)[7]

  • Sensor chip (e.g., CM5)

  • Target protein of interest

  • Fragment library (including "this compound") dissolved in DMSO

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.

    • Inject the target protein (e.g., 50 µg/mL in immobilization buffer) to allow for covalent coupling.

    • Deactivate any remaining active esters by injecting ethanolamine.

    • A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding.[8]

  • Fragment Screening:

    • Prepare fragment solutions in running buffer at desired concentrations (e.g., 50-150 µM), ensuring the final DMSO concentration is matched across all samples and the running buffer.[9]

    • Inject the fragment solutions over the target and reference flow cells.

    • Monitor the binding response (measured in Response Units, RU) in real-time.

    • After each injection, regenerate the sensor surface with a suitable regeneration solution if necessary.

  • Data Analysis:

    • Subtract the reference channel signal from the target channel signal to obtain specific binding sensorgrams.

    • Identify fragments that show a concentration-dependent binding response.

    • For confirmed hits, perform a full kinetic analysis by injecting a range of concentrations to determine the KD.

SPR_Workflow a Immobilize Target Protein on Sensor Chip b Inject Fragment Solution (e.g., 100 µM) a->b c Measure Binding Response (RU) b->c d Data Analysis (Reference Subtraction) c->d e Identify Hits d->e f Kinetic Analysis (Determine K_D) e->f Validated Hits

Caption: Workflow for a primary fragment screen using SPR.
Protocol 2: Hit Validation and Structural Characterization by X-ray Crystallography

X-ray crystallography provides high-resolution structural information on how a fragment binds to its target, which is essential for structure-guided lead optimization.[10][11]

Objective: To determine the three-dimensional structure of the target protein in complex with "this compound".

Materials:

  • Purified target protein (crystallization grade)

  • Validated fragment hit ("this compound")

  • Crystallization screens and plates

  • X-ray diffraction equipment (synchrotron source recommended)

Procedure:

  • Crystal Generation (Co-crystallization or Soaking): [12]

    • Co-crystallization:

      • Incubate the purified protein with a 5-10 fold molar excess of the fragment.

      • Set up crystallization trials by mixing the protein-fragment complex with various crystallization reagents.

    • Soaking:

      • First, grow apo-protein crystals under previously established conditions.

      • Prepare a soaking solution containing the fragment at a high concentration (e.g., 1-10 mM) in a cryo-protectant solution.

      • Transfer the apo-crystals into the soaking solution for a defined period (minutes to hours).

  • Crystal Harvesting and Data Collection:

    • Carefully loop out a crystal and flash-cool it in liquid nitrogen.

    • Mount the crystal on the X-ray diffractometer.

    • Collect a complete diffraction dataset.

  • Structure Determination and Analysis:

    • Process the diffraction data (indexing, integration, scaling).

    • Solve the structure using molecular replacement if a model of the apo-protein is available.

    • Build the model of the protein-fragment complex into the electron density map.

    • Refine the structure to obtain a high-quality model.

    • Analyze the binding site to identify key interactions (hydrogen bonds, hydrophobic contacts) between the fragment and the protein.

Protocol 3: Synthesis of this compound Analogues

Once a binding mode is confirmed, medicinal chemistry is employed to synthesize analogues of the initial hit to improve potency and other drug-like properties.

Objective: To synthesize an analogue of "this compound" by modifying a specific vector identified from structural studies (a general N-acylation protocol is provided).

Materials:

  • 5-bromo-2-fluoroaniline

  • Acetyl chloride (or another acyl chloride/carboxylic acid)

  • A base (e.g., triethylamine or pyridine)

  • Anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))

Procedure:

  • Dissolve 5-bromo-2-fluoroaniline (1.0 eq) and the base (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen).

  • Cool the mixture to 0 °C in an ice bath.

  • Add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-aryl acetamide analogue.

Potential Application: Targeting Kinase Signaling Pathways

Many FBDD campaigns target protein kinases, which are key regulators of cellular signaling pathways and are frequently implicated in diseases like cancer.[13][14] A fragment like "this compound" could potentially bind to the ATP-binding site or an allosteric site of a kinase, inhibiting its activity and modulating downstream signaling.

Kinase_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Gene Gene Expression (Proliferation, Survival) TF->Gene Fragment Fragment-Derived Inhibitor Fragment->RAF Inhibits

Caption: Inhibition of a generic MAPK signaling pathway by a fragment-derived inhibitor.

A fragment-derived inhibitor, developed from a starting point like "this compound", could be designed to specifically block the activity of a kinase such as RAF. This would prevent the phosphorylation cascade, ultimately inhibiting the transcription of genes responsible for cell proliferation and survival, a common strategy in cancer therapy.[14][15]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(5-bromo-2-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-(5-bromo-2-fluorophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to ensure your experimental success.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound. Each problem is followed by a step-by-step troubleshooting plan based on chemical principles.

Issue 1: Low Yield of this compound

Question: My acylation reaction of 5-bromo-2-fluoroaniline is resulting in a significantly lower yield than expected. What are the potential causes and how can I improve it?

Answer: Low conversion in the acylation of anilines can stem from several factors, including the reactivity of the acylating agent, reaction conditions, and the purity of the starting materials.

Troubleshooting Steps:

  • Evaluate the Acylating Agent:

    • Acetic Anhydride/Acetyl Chloride: These are highly reactive acylating agents that should provide good yields. If the yield is low, ensure they are fresh and have not been hydrolyzed by atmospheric moisture.

    • Acetic Acid: While a greener option, acetic acid is less reactive and may require a catalyst and higher temperatures to achieve high conversion.[1] Consider switching to acetic anhydride or acetyl chloride for a more efficient reaction.[1]

  • Optimize Reaction Conditions:

    • Temperature: Ensure the reaction temperature is appropriate for the chosen acylating agent. Reactions with acetic anhydride or acetyl chloride are often performed at room temperature or slightly below to control exothermicity.[2]

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction appears sluggish, extending the reaction time may improve the yield.

  • Purity of Starting Materials:

    • 5-bromo-2-fluoroaniline: Impurities in the starting aniline can interfere with the reaction. Ensure the aniline is pure by checking its melting point or by analytical techniques like NMR or GC-MS.

    • Solvent: Use an anhydrous solvent to prevent the hydrolysis of the acylating agent, especially when using acetic anhydride or acetyl chloride.[2]

Issue 2: Formation of a Significant Amount of Byproduct

Question: I am observing a significant byproduct in my reaction mixture, which is complicating the purification of this compound. What could this byproduct be and how can I minimize its formation?

Answer: A common side reaction in aniline acylation is diacylation, where a second acyl group is added to the nitrogen atom.[1][5] This is more likely to occur under harsh reaction conditions.

Troubleshooting Steps:

  • Control Reaction Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the acylating agent. A large excess can promote diacylation.

  • Moderate Reaction Conditions:

    • Temperature: Avoid high reaction temperatures. Running the reaction at a lower temperature can improve selectivity for the mono-acylated product.

    • Acylating Agent Addition: Add the acylating agent slowly and portion-wise to the solution of the aniline to maintain a low concentration of the acylating agent in the reaction mixture.[1]

  • Choice of Base: A non-nucleophilic base like pyridine is generally preferred. Stronger bases could potentially deprotonate the initially formed amide, making it more susceptible to a second acylation.

Issue 3: Difficult Purification of the Final Product

Question: I am struggling to purify this compound from the crude reaction mixture. What are the recommended purification methods?

Answer: Purification can be challenging due to the presence of unreacted starting materials, byproducts, and residual reagents. A combination of techniques is often necessary.

Troubleshooting Steps:

  • Aqueous Workup:

    • After the reaction is complete, quench the reaction mixture with water.

    • If an acidic byproduct like HCl or acetic acid is present, wash the organic layer with a dilute base solution (e.g., saturated sodium bicarbonate) to remove it.

    • Wash with brine to remove any remaining water-soluble impurities.

  • Recrystallization: This is a highly effective method for purifying solid organic compounds.

    • Choose a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol or a mixture of ethanol and water is often a good starting point for acetanilides.

    • Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to form pure crystals.

  • Column Chromatography: If recrystallization does not provide the desired purity, column chromatography on silica gel is a reliable alternative.[5]

    • Use a solvent system that provides good separation between your product and impurities on a TLC plate (e.g., a mixture of hexane and ethyl acetate).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the synthesis of this compound?

Q2: How do the electronic properties of the substituents on the aniline ring affect the reaction?

A2: The amino group (-NH2) is a strongly activating group, making the aromatic ring electron-rich and more susceptible to electrophilic attack.[6] However, in this acylation reaction, the nucleophilicity of the nitrogen atom is the key factor. The fluorine atom at the ortho position and the bromine atom at the meta position (relative to the amino group) are both electron-withdrawing groups, which slightly decrease the nucleophilicity of the aniline nitrogen compared to unsubstituted aniline. However, the reaction is generally still facile.

Q3: Can I use a Friedel-Crafts acylation to directly acetylate bromo-fluorobenzene and then introduce the amino group?

Q4: What are the key safety precautions to take during this synthesis?

A4:

  • Acetic anhydride and acetyl chloride are corrosive and lachrymatory. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Pyridine and triethylamine are flammable and have strong odors. Handle them in a fume hood.

  • 5-bromo-2-fluoroaniline is a halogenated amine and should be handled with care, avoiding skin contact and inhalation.

Experimental Protocol: Synthesis of this compound

This protocol provides a general procedure for the N-acetylation of 5-bromo-2-fluoroaniline using acetic anhydride.

Materials:

  • 5-bromo-2-fluoroaniline

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve 5-bromo-2-fluoroaniline (1.0 eq) in anhydrous dichloromethane.

  • Add pyridine (1.2 eq) to the solution and cool the mixture in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution with continuous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from ethanol.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )
5-bromo-2-fluoroanilineC6H5BrFN190.01[7]
Acetic AnhydrideC4H6O3102.09
PyridineC5H5N79.10
This compoundC8H7BrFNO232.05

Visualizations

Reaction Scheme and Potential Side Reaction

reaction_workflow cluster_main Main Reaction cluster_side Side Reaction aniline 5-bromo-2-fluoroaniline intermediate Tetrahedral Intermediate aniline->intermediate + Acetic Anhydride acylating_agent Acetic Anhydride base Pyridine product This compound intermediate->product - Acetic Acid side_product Diacetylated Product product->side_product + Acetic Anhydride (Excess/High Temp) byproduct Pyridinium Acetate

Caption: Main reaction pathway for the synthesis of this compound and the potential diacylation side reaction.

References

Technical Support Center: Synthesis of N-(5-bromo-2-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of N-(5-bromo-2-fluorophenyl)acetamide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of this compound

  • Question: My reaction is resulting in a low yield of the desired product. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in the N-acetylation of 5-bromo-2-fluoroaniline can stem from several factors, primarily related to the purity of reagents, reaction conditions, and the reactivity of the starting material.

    Potential Cause Recommended Solution Expected Outcome
    Impure Starting Material Ensure the 5-bromo-2-fluoroaniline is pure. Impurities can interfere with the reaction. Consider purification by recrystallization or distillation if necessary.Improved reaction efficiency and higher yield of the desired product.
    Suboptimal Reaction Temperature The reaction is typically performed at room temperature or with gentle heating. If the reaction is slow, consider gently warming the mixture. Avoid excessive heat to prevent side reactions.Increased reaction rate and conversion to the product.
    Incorrect Stoichiometry Use a slight excess of acetic anhydride (e.g., 1.1 to 1.5 equivalents) to ensure complete conversion of the aniline.Drives the reaction to completion, maximizing the formation of the acetamide.
    Presence of Moisture Acetic anhydride readily hydrolyzes in the presence of water. Ensure all glassware is dry and use anhydrous solvents if applicable.Prevents the decomposition of the acetylating agent, making it fully available for the reaction.
    Inefficient Mixing Ensure the reaction mixture is stirred efficiently to promote contact between the reactants.Homogeneous reaction conditions leading to a more consistent and higher yield.

Issue 2: Formation of Side Products

  • Question: I am observing the formation of significant side products in my reaction mixture. What are these side products and how can I minimize their formation?

  • Answer: The primary side reactions in the acetylation of anilines are diacetylation and oxidation, especially with halogenated anilines which can be sensitive.

    Side Product Mitigation Strategy Rationale
    Diacetylated Product Avoid prolonged heating and use a stoichiometric amount of acetic anhydride. Adding the acetic anhydride dropwise can also help.The formation of the diacetylated product is more likely under harsh conditions or with a large excess of the acetylating agent.
    Oxidation Products (colored impurities) Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure the starting aniline is not discolored.Halogenated anilines can be susceptible to oxidation, leading to the formation of colored impurities that can complicate purification and reduce the yield.[1]

Frequently Asked Questions (FAQs)

  • Q1: What is the role of a base in this reaction?

    • A1: While the acetylation of anilines with acetic anhydride can proceed without a base, a mild base such as sodium acetate or pyridine can be added to neutralize the acetic acid byproduct formed during the reaction. This can help to drive the reaction to completion.

  • Q2: Can I use acetyl chloride instead of acetic anhydride?

    • A2: Yes, acetyl chloride is a more reactive acetylating agent and can be used. However, it is more corrosive, moisture-sensitive, and the reaction will produce hydrochloric acid, which needs to be neutralized.[2] For this reason, acetic anhydride is often preferred for its ease of handling.

  • Q3: What is a suitable solvent for this reaction?

    • A3: This reaction can be carried out in a variety of solvents, including water, acetic acid, or dichloromethane. A convenient and environmentally friendly approach is to perform the reaction in an aqueous medium, which can also facilitate product precipitation.[2]

  • Q4: How can I purify the final product?

    • A4: this compound is a solid and can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Experimental Protocols

Protocol 1: Acetylation in Aqueous Medium

This protocol is based on a general method for the acetylation of anilines in water, which is a safe and convenient "green" procedure.[2]

  • Reaction Setup: In a round-bottom flask, suspend 5-bromo-2-fluoroaniline (1 equivalent) in water.

  • Addition of Acetic Anhydride: While stirring vigorously, add acetic anhydride (1.1 equivalents) dropwise to the suspension at room temperature.

  • Reaction: Continue stirring for 15-30 minutes. The product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold water.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Protocol 2: Acetylation with a Base Catalyst

  • Reaction Setup: Dissolve 5-bromo-2-fluoroaniline (1 equivalent) in a suitable solvent like dichloromethane in a round-bottom flask.

  • Addition of Base: Add a mild base like pyridine or triethylamine (1.1 equivalents).

  • Addition of Acetic Anhydride: Cool the mixture in an ice bath and add acetic anhydride (1.1 equivalents) dropwise with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Workup: Wash the reaction mixture with water, followed by a dilute acid solution (e.g., 1M HCl) to remove the base, and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purification: Purify the product by recrystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Measure Reagents: - 5-bromo-2-fluoroaniline - Acetic Anhydride - Solvent/Water start->reagents setup Combine Reactants reagents->setup stir Stir at Room Temperature setup->stir precipitate Precipitate/Extract Product stir->precipitate filter Filter Solid precipitate->filter wash Wash with Water filter->wash recrystallize Recrystallize wash->recrystallize dry Dry Final Product recrystallize->dry end End dry->end

Caption: A general experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield impure_reagents Impure Reagents low_yield->impure_reagents suboptimal_temp Suboptimal Temperature low_yield->suboptimal_temp moisture Presence of Moisture low_yield->moisture poor_mixing Inefficient Mixing low_yield->poor_mixing purify Purify Starting Materials impure_reagents->purify optimize_temp Optimize Temperature suboptimal_temp->optimize_temp anhydrous Use Anhydrous Conditions moisture->anhydrous efficient_stir Ensure Efficient Stirring poor_mixing->efficient_stir

Caption: A troubleshooting guide for addressing low product yield.

References

Technical Support Center: Purification of N-(5-bromo-2-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and answers to frequently asked questions (FAQs) regarding the purification of N-(5-bromo-2-fluorophenyl)acetamide. These resources are designed to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the expected synthesis route for this compound and what are the likely impurities?

A1: this compound is typically synthesized via the acetylation of 5-bromo-2-fluoroaniline with an acetylating agent such as acetic anhydride or acetyl chloride.

Common Impurities:

  • Unreacted Starting Material: 5-bromo-2-fluoroaniline may be present if the reaction does not go to completion.

  • Hydrolyzed Acetylating Agent: Acetic acid can be present as a byproduct of the reaction or from the hydrolysis of acetic anhydride.

  • Diacetylated Product: Although less common, over-acetylation of the starting amine can occur, leading to the formation of N-acetyl-N-(5-bromo-2-fluorophenyl)acetamide.

  • Oxidation Products: The starting aniline is susceptible to oxidation, which can result in colored impurities in the final product.

Q2: What are the recommended methods for purifying crude this compound?

A2: The most effective and commonly used purification techniques for this compound are recrystallization and column chromatography. The choice between these methods depends on the impurity profile and the desired scale of purification.

Q3: My purified product is off-white or has a pinkish/brownish hue. How can I remove the color?

A3: Colored impurities often arise from the oxidation of the starting material, 5-bromo-2-fluoroaniline. These can typically be removed by treating a solution of the crude product with activated charcoal before recrystallization. The charcoal adsorbs the colored impurities, which are then removed by hot filtration.

Q4: I am having trouble getting my compound to crystallize during recrystallization. What can I do?

A4: If crystallization does not occur upon cooling, the solution may not be sufficiently saturated. You can try to induce crystallization by:

  • Scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

  • Adding a seed crystal of pure this compound.

  • Concentrating the solution by evaporating some of the solvent.

  • Cooling the solution to a lower temperature in an ice bath or refrigerator.

Q5: My compound "oils out" instead of crystallizing. What causes this and how can I fix it?

A5: "Oiling out" happens when the compound separates from the solution as a liquid instead of a solid. This can occur if the solution is cooled too quickly or is too concentrated. To resolve this, you can:

  • Reheat the solution to redissolve the oil.

  • Add a small amount of additional hot solvent to dilute the solution slightly.

  • Allow the solution to cool more slowly to room temperature before further cooling in an ice bath.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible CauseSuggested Solution
Low Recovery Too much solvent was used for dissolution.Use the minimum amount of hot solvent required to fully dissolve the crude product.
The compound has significant solubility in the cold solvent.Cool the crystallization mixture in an ice bath for a longer period to maximize precipitation.
Oiling Out The solution is supersaturated, or the cooling is too rapid.Reheat the mixture to dissolve the oil, add a small amount of fresh hot solvent, and allow it to cool slowly.
The melting point of the impurities and product forms a eutectic mixture.Consider pre-purification with a different method, such as column chromatography.
Persistent Colored Impurities The impurity has similar solubility to the product.Add a small amount of activated charcoal to the hot solution and perform a hot filtration before allowing it to cool.
Column Chromatography Issues
ProblemPossible CauseSuggested Solution
Poor Separation of Spots on TLC The mobile phase polarity is not optimal.Systematically vary the solvent ratio of your mobile phase (e.g., ethyl acetate in hexanes) to achieve a retention factor (Rf) of 0.2-0.4 for the target compound on the TLC plate.
Product Elutes with the Solvent Front The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexanes).
Product Does Not Move from the Baseline The mobile phase is not polar enough.Increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., ethyl acetate).
Streaking of the Compound on the Column The sample was not loaded in a concentrated band.Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent, and carefully load it onto the column in as narrow a band as possible.
The column is overloaded.Reduce the amount of crude material loaded onto the column.

Data Presentation

Physical Properties of this compound
PropertyValue
CAS Number 88288-12-4
Molecular Formula C₈H₇BrFNO
Molecular Weight 232.05 g/mol
Boiling Point 328.2 °C at 760 mmHg
Density 1.6 g/cm³
Suggested Solvents for Purification
Purification MethodRecommended Solvents/Solvent Systems
Recrystallization Ethanol/Water, Ethyl Acetate/Hexanes, Chloroform/Hexanes
Column Chromatography Stationary Phase: Silica GelMobile Phase: Gradient of Ethyl Acetate in Hexanes (e.g., 5% to 30%) or Dichloromethane/Methanol

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and swirl to dissolve the solid. Gentle heating may be required.

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to a gentle boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities or activated charcoal.

  • Crystallization: Add hot water dropwise to the hot ethanol solution until the solution becomes slightly turbid. If it becomes too cloudy, add a small amount of hot ethanol until the solution is clear again. Cover the flask and allow it to cool slowly to room temperature.

  • Isolation: Once crystallization appears complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Column Chromatography
  • Mobile Phase Selection: Using Thin Layer Chromatography (TLC), determine a suitable mobile phase. A good starting point is a mixture of ethyl acetate and hexanes. Adjust the ratio to achieve an Rf value of approximately 0.3 for the product.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow the silica to settle into a uniform bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or dichloromethane. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing the polarity if a gradient elution is necessary.

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Purification_Troubleshooting_Workflow cluster_start Initial State cluster_purification Purification Methods cluster_analysis Purity Analysis cluster_outcome Final Product start Crude Product: This compound recrystallization Recrystallization start->recrystallization Option 1 column_chrom Column Chromatography start->column_chrom Option 2 analysis Check Purity (TLC, Melting Point, NMR) recrystallization->analysis column_chrom->analysis pure_product Pure Product analysis->pure_product Purity >98% troubleshoot Troubleshooting Required analysis->troubleshoot Purity <98% troubleshoot->recrystallization Re-purify troubleshoot->column_chrom Re-purify

Caption: A logical workflow for the purification and troubleshooting of this compound.

Recrystallization_Troubleshooting start Recrystallization Attempt outcome Successful Crystallization? start->outcome oiling_out Oiling Out outcome->oiling_out No no_crystals No Crystals Form outcome->no_crystals No low_yield Low Yield outcome->low_yield No pure_product Pure Crystals outcome->pure_product Yes solution1 Re-dissolve, add more solvent, cool slowly oiling_out->solution1 solution2 Scratch flask, add seed crystal, concentrate solution no_crystals->solution2 solution3 Use minimum hot solvent, cool thoroughly low_yield->solution3 solution1->start solution2->start solution3->start

Caption: Troubleshooting guide for common issues encountered during the recrystallization of this compound.

Technical Support Center: Purification of N-(5-bromo-2-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of N-(5-bromo-2-fluorophenyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: Common impurities can arise from unreacted starting materials, side reactions, or subsequent degradation. These may include:

  • 5-bromo-2-fluoroaniline: The unreacted starting amine.

  • Acetic anhydride/acetyl chloride: Excess acylating agent.

  • Diacetylated product: The result of double acylation of the starting amine.

  • Solvent residues: Residual solvents from the reaction or work-up, such as dichloromethane, ethyl acetate, or pyridine.

  • Hydrolysis product: 5-bromo-2-fluoroaniline and acetic acid, formed if the product is exposed to water for extended periods, especially under acidic or basic conditions.

Q2: What is the general approach to purifying crude this compound?

A2: The purification strategy typically involves one or a combination of the following techniques:

  • Aqueous Work-up: Washing the organic layer containing the product with dilute acid (to remove basic impurities like unreacted aniline) and/or a mild base (to remove acidic impurities like acetic acid).

  • Recrystallization: A common and effective method for removing most impurities. The choice of solvent is critical.

  • Column Chromatography: Used to separate impurities with similar polarity to the product.

  • Activated Carbon Treatment: To remove colored impurities.

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using several analytical techniques:

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.

  • Thin-Layer Chromatography (TLC): A quick method to visualize the number of components in the sample. A single spot suggests high purity.

  • High-Performance Liquid Chromatography (HPLC): A quantitative method to determine the percentage purity of the sample. Reverse-phase HPLC is commonly used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible CauseSuggested Solution
Oiling out The compound's melting point is lower than the solvent's boiling point, or the compound is too soluble in the chosen solvent.Use a solvent with a lower boiling point or a solvent mixture. Start with a good solvent and add a poor solvent (anti-solvent) dropwise until turbidity appears, then heat to redissolve and cool slowly.
No crystal formation The solution is not supersaturated, or the cooling process is too rapid.Concentrate the solution by evaporating some solvent. Cool the solution slowly. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound.
Low recovery Too much solvent was used, or the compound is significantly soluble in the cold solvent.Use the minimum amount of hot solvent to dissolve the compound. Cool the solution in an ice bath to minimize solubility. Wash the collected crystals with a minimal amount of ice-cold solvent.
Colored impurities remain The impurity has similar solubility characteristics to the product.Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). A second recrystallization may be necessary.
Column Chromatography Issues
ProblemPossible CauseSuggested Solution
Poor separation Incorrect mobile phase polarity.Optimize the mobile phase using TLC. Aim for an Rf value of 0.2-0.3 for the target compound. A gradient elution may be necessary.
Compound streaking The compound is too polar for the mobile phase, or the column is overloaded.Increase the polarity of the mobile phase. Ensure the sample is loaded in a concentrated band using a minimal amount of solvent. Reduce the amount of sample loaded onto the column.
Product degradation on silica The compound is unstable on the acidic surface of silica gel.Use a neutral stationary phase like alumina, or deactivate the silica gel with a small amount of a suitable amine (e.g., triethylamine) in the mobile phase.

Data Presentation

Table 1: Suggested Recrystallization Solvents for this compound

Solvent/Solvent SystemRationale
Ethanol/WaterGood for moderately polar compounds. The compound should be soluble in hot ethanol and insoluble in water.
Hexane/Ethyl AcetateA versatile non-polar/polar mixture suitable for a wide range of organic compounds.
TolueneCan be effective for aromatic compounds.
IsopropanolAn alternative to ethanol with slightly different solubility properties.

Note: The optimal solvent system must be determined experimentally.

Table 2: Typical Starting Conditions for HPLC Purity Analysis

ParameterRecommended Condition
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water (with 0.1% formic acid or trifluoroacetic acid) B: Acetonitrile (with 0.1% formic acid or trifluoroacetic acid)
Gradient Start with a higher percentage of A and gradually increase B. A typical gradient might be 5% to 95% B over 20 minutes.
Flow Rate 1.0 mL/min
Detection UV at a wavelength where the compound has strong absorbance (e.g., 254 nm).
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the mobile phase or acetonitrile (approx. 1 mg/mL).

Note: This is a general method and may require optimization for your specific instrument and sample.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Induce Crystallization: If using a mixed solvent system, slowly add a hot anti-solvent (e.g., water) to the hot solution until it becomes slightly cloudy. Add a small amount of the hot primary solvent to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, you can then place it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: General Column Chromatography Procedure
  • Stationary Phase: Silica gel (e.g., 230-400 mesh).

  • Mobile Phase: A non-polar/polar solvent mixture (e.g., hexane/ethyl acetate). The optimal ratio should be determined by TLC.

  • Column Packing: Pack the column with a slurry of silica gel in the initial mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent (e.g., dichloromethane) and load it onto the column.

  • Elution: Run the column with the mobile phase, collecting fractions. A gradient elution (gradually increasing the polarity of the mobile phase) may be necessary for optimal separation.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Mandatory Visualization

Purification_Workflow crude Crude this compound workup Aqueous Work-up (Acid/Base Wash) crude->workup recrystallization Recrystallization workup->recrystallization Major Impurities Removed column Column Chromatography workup->column Complex Mixture pure Pure Product recrystallization->pure High Purity column->pure High Purity analysis Purity Analysis (HPLC, MP, NMR) pure->analysis Troubleshooting_Logic start Crude Product Impure? recrystallize Attempt Recrystallization start->recrystallize Yes check_purity1 Purity Acceptable? recrystallize->check_purity1 column_chrom Perform Column Chromatography check_purity1->column_chrom No end_pure Pure Product check_purity1->end_pure Yes check_purity2 Purity Acceptable? column_chrom->check_purity2 check_purity2->end_pure Yes end_impure Further Purification/ Re-synthesis Needed check_purity2->end_impure No

"N-(5-bromo-2-fluorophenyl)acetamide" stability and degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of N-(5-bromo-2-fluorophenyl)acetamide. The information is designed to assist in troubleshooting experimental issues and to provide a framework for conducting stability studies.

Troubleshooting Guides

This section addresses common issues encountered during the handling, storage, and analysis of this compound.

Issue Possible Cause Recommended Action
Unexpected peaks in chromatogram Degradation of the compound due to improper storage or handling.1. Review storage conditions. The compound should be stored in a cool, dry, dark place, tightly sealed to protect from moisture and light. 2. Prepare solutions fresh before use. 3. Use high-purity solvents and reagents for analysis to avoid introducing impurities.
Change in physical appearance (color, texture) Potential degradation. Light exposure can sometimes lead to coloration of halogenated aromatic compounds.1. Do not use the material if a significant change in appearance is observed. 2. Confirm the purity of the material using a validated analytical method (e.g., HPLC, GC-MS).
Inconsistent analytical results Instability of the compound in the analytical solvent or under the analytical conditions.1. Assess the stability of the compound in the chosen solvent. Prepare a solution and analyze it at different time points. 2. If using HPLC, ensure the mobile phase pH is in a range where the compound is stable. For amide-containing compounds, extreme pH values can promote hydrolysis.
Loss of assay purity over time The compound may be degrading under the long-term storage conditions.1. Re-evaluate the storage conditions. Consider storage at a lower temperature and under an inert atmosphere (e.g., nitrogen or argon). 2. Conduct a formal stability study to determine the appropriate shelf-life under defined storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the stability of this compound, it should be stored in a tightly closed container in a cool, dry, and well-ventilated place. It is recommended to protect the compound from light and moisture.[1] For long-term storage, keeping it at refrigerated temperatures (2-8 °C) is advisable.

Q2: What are the known incompatibilities for this compound?

A2: this compound is incompatible with strong oxidizing agents.[2] Contact with such agents should be avoided to prevent vigorous reactions and degradation.

Q3: What are the expected degradation pathways for this compound?

A3: Based on its chemical structure, the primary anticipated degradation pathways are:

  • Hydrolysis: The amide linkage is susceptible to hydrolysis under acidic or basic conditions, which would cleave the molecule into 5-bromo-2-fluoroaniline and acetic acid. The rate of hydrolysis is dependent on pH and temperature.

  • Oxidation: The aromatic ring and the acetamide group can be susceptible to oxidation.

  • Photodegradation: Aromatic halogenated compounds can be sensitive to light, potentially leading to dehalogenation or other photochemical reactions.

  • Thermal Degradation: At elevated temperatures, decomposition can occur, potentially leading to the release of hydrogen bromide, hydrogen fluoride, and oxides of carbon and nitrogen.[2]

Q4: How can I establish a stability-indicating analytical method for this compound?

A4: A stability-indicating method is one that can separate the intact drug from its degradation products. A common approach is to use High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector. To develop such a method, you would perform forced degradation studies to generate the degradation products. The chromatographic conditions (e.g., column, mobile phase, gradient) are then optimized to achieve baseline separation between the parent compound and all degradation products.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[3] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[3]

1. General Solution Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Hydrolytic Degradation:

  • Acidic Conditions: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat the mixture at 80°C for a specified period (e.g., 2, 4, 8, 12, 24 hours). After each time point, cool the solution, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Basic Conditions: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the mixture at room temperature for a specified period. At each time point, neutralize with an equivalent amount of 0.1 N HCl and dilute for analysis.

  • Neutral Conditions: To 1 mL of the stock solution, add 1 mL of purified water. Heat the mixture at 80°C for a specified period and then dilute for analysis.

3. Oxidative Degradation:

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for a specified period, protected from light. Dilute with the mobile phase for analysis.

4. Thermal Degradation:

  • Place the solid compound in a thermostatically controlled oven at a high temperature (e.g., 105°C) for a specified period. At each time point, withdraw a sample, dissolve it in a suitable solvent, and dilute for HPLC analysis.

5. Photolytic Degradation:

  • Expose a solution of the compound (e.g., in quartz cuvettes) to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[4][5] A typical exposure is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4][5] A control sample should be kept in the dark under the same temperature conditions. Analyze the samples by HPLC.

Example HPLC Method for Stability Indicating Analysis
Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or scan with PDA)
Injection Volume 10 µL

Note: This is a starting point and the method should be optimized and validated for its intended use.

Data Presentation

The results of the forced degradation studies should be summarized in a table to easily compare the stability of this compound under different stress conditions.

Table 1: Summary of Forced Degradation Results (Hypothetical Data)

Stress Condition Time % Assay of this compound % Total Impurities Major Degradation Product (Retention Time)
0.1 N HCl24 h85.214.85.6 min
0.1 N NaOH8 h78.521.55.6 min
3% H₂O₂24 h92.17.98.2 min, 10.1 min
Thermal (105°C)48 h95.84.212.5 min
Photolytic1.2 million lux hours98.11.99.3 min

Visualizations

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic Hydrolysis HPLC Stability-Indicating HPLC Acid->HPLC Base Basic Hydrolysis Base->HPLC Oxidation Oxidative Stress Oxidation->HPLC Thermal Thermal Stress Thermal->HPLC Photo Photolytic Stress Photo->HPLC Identify Identify Degradants (MS) HPLC->Identify Quantify Quantify Degradants Identify->Quantify API This compound API->Acid API->Base API->Oxidation API->Thermal API->Photo Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation Parent This compound Aniline 5-bromo-2-fluoroaniline Parent->Aniline Amide Cleavage AceticAcid Acetic Acid Parent->AceticAcid Amide Cleavage OxidizedProducts Oxidized Derivatives (e.g., N-oxide, hydroxylated species) Parent->OxidizedProducts

References

Optimizing reaction conditions for "N-(5-bromo-2-fluorophenyl)acetamide" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of N-(5-bromo-2-fluorophenyl)acetamide. It includes a detailed experimental protocol, troubleshooting guides in a question-and-answer format, and key data summaries to facilitate the optimization of reaction conditions.

Experimental Protocol: Acetylation of 5-bromo-2-fluoroaniline

This protocol details the synthesis of this compound via the acetylation of 5-bromo-2-fluoroaniline using acetic anhydride.

Materials:

  • 5-bromo-2-fluoroaniline

  • Acetic anhydride

  • Glacial acetic acid (optional, as solvent)

  • Anhydrous dichloromethane (DCM) or other suitable anhydrous solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethanol/water mixture for recrystallization

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) apparatus

  • Rotary evaporator

  • Büchner funnel and flask for vacuum filtration

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 5-bromo-2-fluoroaniline in a suitable anhydrous solvent like dichloromethane or glacial acetic acid.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Acetylating Agent: Slowly add 1.05 to 1.2 equivalents of acetic anhydride to the cooled solution dropwise using a dropping funnel, while maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, the reaction mixture can be stirred at room temperature or gently heated. A patent for a similar substrate suggests heating to 80°C for 1 hour to ensure the reaction goes to completion.[1]

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material (5-bromo-2-fluoroaniline) is consumed.

  • Quenching: Upon completion, carefully pour the reaction mixture into cold water or onto crushed ice to precipitate the crude product.

  • Work-up: If an organic solvent was used, separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution to neutralize excess acid, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a solid.

Data Presentation: Reaction Parameter Optimization

The following table summarizes key reaction parameters that can be optimized for the synthesis of this compound, based on typical N-acetylation reactions of anilines.

ParameterCondition 1 (Standard)Condition 2 (Optimized for Speed)Molar Ratio (Aniline:Anhydride)SolventTypical Yield
Temperature 0 °C to Room Temperature80 °C1 : 1.05DichloromethaneModerate to High
Reaction Time 2 - 4 hours1 hour1 : 1.2Glacial Acetic AcidHigh

Troubleshooting Guide & FAQs

This section addresses common issues that may be encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs):

Q1: What are the most common reasons for low yield in this synthesis?

A1: Low yields can stem from several factors:

  • Incomplete reaction: Ensure the reaction has gone to completion by monitoring with TLC. If the starting material is still present, consider increasing the reaction time or temperature.

  • Poor quality of reagents: Use freshly opened or purified reagents. Acetic anhydride can hydrolyze over time.

  • Product loss during work-up: The product may have some solubility in the aqueous layers. Ensure proper phase separation and minimize the volume of washing solutions. Optimize the recrystallization solvent to maximize recovery.

Q2: I am observing a significant amount of unreacted 5-bromo-2-fluoroaniline after the reaction. What should I do?

A2: This indicates an incomplete reaction. You can try the following:

  • Increase the reaction time.

  • Gently heat the reaction mixture (e.g., to 40-80°C) after the initial addition of acetic anhydride.[1]

  • Ensure the molar ratio of acetic anhydride to the aniline is appropriate (a slight excess of acetic anhydride, e.g., 1.1 equivalents, is often used).

Q3: My final product appears to be impure, with a broad melting point range. What are the likely impurities and how can I remove them?

A3: Common impurities include:

  • Unreacted 5-bromo-2-fluoroaniline: This can be removed by effective washing with a dilute acid solution during the work-up, followed by recrystallization.

  • Di-acetylated byproduct (N,N-diacetyl-5-bromo-2-fluoroaniline): This can form, especially with prolonged heating or a large excess of acetic anhydride. Careful control of stoichiometry and reaction temperature is crucial to minimize its formation. It can often be separated by column chromatography due to different polarity.

  • Residual acetic acid: This can be removed by washing the organic layer with a saturated sodium bicarbonate solution during the work-up.

Q4: How do I choose the best solvent for this reaction?

A4: The choice of solvent depends on the specific reaction conditions.

  • Dichloromethane (DCM) or Tetrahydrofuran (THF): These are good choices for reactions run at or below room temperature. They are inert and dissolve both reactants well.

  • Glacial Acetic Acid: This can serve as both a solvent and a catalyst. It is particularly useful when heating the reaction.

Q5: What is the best method to purify the crude this compound?

A5: Recrystallization is the most common and effective method for purifying the crude product. A mixture of ethanol and water is often a good solvent system to try. For very impure samples or to separate byproducts with similar solubility, column chromatography on silica gel may be necessary.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve 5-bromo-2-fluoroaniline in anhydrous solvent cool Cool to 0°C dissolve->cool add Add acetic anhydride dropwise cool->add react Stir at RT or heat (e.g., 80°C for 1h) add->react monitor Monitor by TLC react->monitor quench Quench with cold water monitor->quench Reaction complete extract Extract with organic solvent quench->extract wash Wash with NaHCO3 (aq) and brine extract->wash dry Dry with MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallize concentrate->purify product product purify->product Pure Product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic

Caption: A logical guide to troubleshooting common synthesis issues.

References

Technical Support Center: Crystallization of N-(5-bromo-2-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(5-bromo-2-fluorophenyl)acetamide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the crystallization of this compound.

Problem: The compound "oils out" and does not form solid crystals.

  • Question: My this compound is separating as an oil instead of crystals. What should I do?

  • Answer: "Oiling out" typically occurs when the solution is supersaturated or when the solute's melting point is lower than the boiling point of the solvent. Here are several troubleshooting steps:

    • Reduce the cooling rate: Allow the solution to cool to room temperature slowly, and then transfer it to a cooler environment (e.g., a refrigerator or ice bath). Rapid cooling often promotes oil formation.

    • Use a lower-polarity solvent system: The high polarity of the solvent might be preventing crystal lattice formation. Try using a less polar solvent or a solvent mixture. Common solvent systems that can be tested include ethanol/water, acetone/hexane, or ethyl acetate/heptane.[1]

    • Add a seed crystal: If you have a small amount of solid this compound, adding a seed crystal to the cooled, saturated solution can induce crystallization.

    • Scratch the inner surface of the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.

    • Increase the solvent volume: The concentration of the solute might be too high. Add more solvent to dissolve the oil, heat the solution again, and then cool it slowly.

Problem: No crystals form, even after cooling.

  • Question: I have dissolved my this compound, but no crystals are forming upon cooling. What steps can I take?

  • Answer: If crystals do not form, the solution is likely not sufficiently saturated at the lower temperature. Consider the following actions:

    • Evaporate some of the solvent: Gently heat the solution to remove a portion of the solvent, thereby increasing the solute concentration. Be careful not to evaporate too much solvent, which could lead to rapid precipitation of impurities.

    • Add an anti-solvent: An anti-solvent is a solvent in which the compound is insoluble but is miscible with the crystallization solvent. Slowly add the anti-solvent to the solution until it becomes slightly cloudy (the cloud point), then add a small amount of the primary solvent to redissolve the precipitate and allow it to cool slowly. For an acetamide derivative, a non-polar anti-solvent like hexane or heptane could be effective when used with a more polar solvent like ethyl acetate or acetone.[1]

    • Utilize a seed crystal: As previously mentioned, introducing a seed crystal can initiate crystallization in a supersaturated solution.

    • Refrigerate or freeze the solution: Lowering the temperature further can decrease the solubility of the compound and promote crystal formation. Ensure the solvent does not freeze.

Problem: The crystal yield is very low.

  • Question: I have successfully crystallized this compound, but the final yield is poor. How can I improve it?

  • Answer: A low yield can result from several factors, from incomplete precipitation to losses during filtration and washing.

    • Optimize the solvent system: The ideal solvent will dissolve the compound when hot but have very low solubility when cold. Experiment with different solvents and solvent ratios to find the optimal system.

    • Cool the solution for a longer period: Ensure the crystallization process is complete by allowing the solution to cool for an extended period, potentially overnight in a refrigerator.

    • Minimize the amount of solvent used: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Excess solvent will retain more of the compound in the solution upon cooling.

    • Wash the crystals with ice-cold solvent: When washing the filtered crystals, use a minimal amount of ice-cold crystallization solvent to remove surface impurities without dissolving a significant amount of the product.

    • Recover product from the mother liquor: The filtrate (mother liquor) may still contain a significant amount of dissolved product. Concentrate the mother liquor by evaporation and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Problem: The resulting crystals are discolored or appear impure.

  • Question: The crystals of this compound I obtained are colored. How can I decolorize them?

  • Answer: Colored impurities can often be removed by treating the hot solution with activated charcoal.

    • Dissolve the crude product in the appropriate solvent and heat the solution to just below its boiling point.

    • Add a small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution.

    • Swirl the mixture for a few minutes to allow the charcoal to adsorb the colored impurities.

    • Perform a hot filtration to remove the charcoal. This is a critical step and should be done quickly to prevent the product from crystallizing prematurely in the filter funnel.

    • Allow the clear, hot filtrate to cool slowly to form decolorized crystals.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound?

A1: The known physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 88288-12-4[2][3]
Molecular Formula C8H7BrFNO[2]
Molecular Weight 232.050 g/mol [2]
Density 1.6±0.1 g/cm³[2]
Boiling Point 328.2±32.0 °C at 760 mmHg[2]
Flash Point 152.3±25.1 °C[2]

Q2: What are some suitable starting solvents for the recrystallization of this compound?

Q3: What are potential impurities in this compound?

A3: Potential impurities could include unreacted starting materials from the synthesis, such as 5-bromo-2-fluoroaniline or acetylating agents. By-products from side reactions may also be present. Additionally, residual solvents used in the reaction or purification steps can be an impurity.[5]

Q4: How can I confirm the purity of my crystallized this compound?

A4: The purity of the final product can be assessed using several analytical techniques:

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests a pure compound.

  • Spectroscopic Methods: Techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry can confirm the chemical structure and identify any impurities.

Experimental Protocols

Protocol: General Recrystallization of this compound

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of a chosen solvent (e.g., ethanol). If the compound dissolves immediately at room temperature, the solvent is likely too good and will result in poor recovery. If it is insoluble at room temperature, gently heat the test tube. An ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring the mixture until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Pre-heat a filter funnel and a receiving flask. Quickly filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container. Once at room temperature, the flask can be moved to an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Visualizations

TroubleshootingWorkflow start Crystallization Problem oiling_out Compound Oils Out start->oiling_out no_crystals No Crystals Form start->no_crystals low_yield Low Yield start->low_yield impure_crystals Impure/Colored Crystals start->impure_crystals sol_oiling1 Reduce Cooling Rate oiling_out->sol_oiling1 sol_oiling2 Change Solvent System oiling_out->sol_oiling2 sol_oiling3 Add Seed Crystal oiling_out->sol_oiling3 sol_oiling4 Scratch Flask oiling_out->sol_oiling4 sol_nocrys1 Evaporate Solvent no_crystals->sol_nocrys1 sol_nocrys2 Add Anti-Solvent no_crystals->sol_nocrys2 sol_nocrys3 Add Seed Crystal no_crystals->sol_nocrys3 sol_nocrys4 Lower Temperature no_crystals->sol_nocrys4 sol_lowyield1 Optimize Solvent low_yield->sol_lowyield1 sol_lowyield2 Increase Cooling Time low_yield->sol_lowyield2 sol_lowyield3 Minimize Solvent Volume low_yield->sol_lowyield3 sol_lowyield4 Recover from Mother Liquor low_yield->sol_lowyield4 sol_impure1 Activated Charcoal Treatment impure_crystals->sol_impure1 sol_impure2 Re-crystallize impure_crystals->sol_impure2

Caption: Troubleshooting workflow for common crystallization problems.

ExperimentalWorkflow cluster_prep Preparation cluster_cryst Crystallization & Isolation solvent_selection 1. Solvent Selection dissolution 2. Dissolution of Crude Product solvent_selection->dissolution decolorization 3. Decolorization (Optional) dissolution->decolorization hot_filtration 4. Hot Filtration (Optional) decolorization->hot_filtration cooling 5. Slow Cooling hot_filtration->cooling isolation 6. Isolate Crystals (Filtration) cooling->isolation washing 7. Wash Crystals isolation->washing drying 8. Dry Crystals washing->drying end end drying->end Pure Product

Caption: General experimental workflow for recrystallization.

References

"N-(5-bromo-2-fluorophenyl)acetamide" solubility issues in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with N-(5-bromo-2-fluorophenyl)acetamide in their reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a crystalline solid at room temperature. While specific quantitative solubility data is limited, based on its structure and data for analogous compounds like N-(5-chloro-2-fluorophenyl)acetamide, it is expected to have low solubility in non-polar solvents and moderate to good solubility in polar aprotic and some polar protic organic solvents. Its solubility is generally expected to increase with temperature.

Q2: My this compound is not dissolving in the reaction solvent. What should I do?

A2: If you are experiencing poor dissolution, consider the following troubleshooting steps:

  • Increase the temperature: Gently heating the mixture can significantly improve solubility. Ensure the temperature is compatible with your reaction conditions and the stability of your reagents.

  • Try a different solvent: If heating is not an option or is ineffective, switching to a more suitable solvent is recommended. Refer to the solubility table below for suggestions.

  • Reduce the concentration: If the reaction allows, decreasing the concentration of this compound may help it to fully dissolve.

  • Use a co-solvent: Adding a small amount of a good solvent (in which the compound is highly soluble) to your primary reaction solvent can enhance overall solubility.

Q3: The compound precipitates out of the solution during the reaction. How can I prevent this?

A3: Precipitation during a reaction can be due to a change in the composition of the reaction mixture or a decrease in temperature. To address this:

  • Maintain a constant temperature: Ensure your reaction is adequately heated and the temperature is stable throughout the process.

  • Add a co-solvent: As with initial dissolution, adding a co-solvent can help keep the compound in solution as the reaction progresses.

  • Consider a one-pot synthesis approach: If the product of the reaction has significantly different solubility characteristics, a different synthetic strategy might be necessary.

Q4: I am having difficulty crystallizing this compound for purification. What solvents are recommended for crystallization?

A4: For crystallization, a solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. Based on protocols for similar compounds, consider using solvents like ethyl acetate or trying a co-solvent system such as ethanol/water or dichloromethane/hexane. Slow cooling of a saturated solution is crucial for obtaining well-defined crystals.

Solubility Data

Solvent NameSolvent TypePredicted Solubility at Room TemperatureNotes
Dimethylformamide (DMF)Polar AproticHighGood for a wide range of reactions, but high boiling point can make removal difficult.
Dimethyl Sulfoxide (DMSO)Polar AproticHighSimilar to DMF, excellent solvent but difficult to remove.
Tetrahydrofuran (THF)Polar AproticModerate to HighA versatile solvent for many organic reactions.
Acetonitrile (MeCN)Polar AproticModerateCommonly used in a variety of organic syntheses.
Dichloromethane (DCM)Non-polarLow to ModerateMay require heating to achieve desired solubility.
Ethyl Acetate (EtOAc)Polar AproticLow to ModerateOften a good choice for recrystallization.[1]
Ethanol (EtOH)Polar ProticLow to ModerateSolubility is likely to increase significantly with heating.[2]
AcetonePolar AproticModerateA good general-purpose organic solvent.[2]
TolueneNon-polarLowUnlikely to be a good solvent for this compound.
Hexane/HeptaneNon-polarVery LowCan be used as an anti-solvent for precipitation or crystallization.

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility issues with this compound in your experiments.

Diagram: Troubleshooting Workflow for Solubility Issues

Caption: A flowchart for troubleshooting solubility problems.

Experimental Protocols

Protocol 1: General Procedure for Improving Solubility in a Reaction
  • Initial Setup: To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and any other solid reagents.

  • Solvent Addition: Add the chosen reaction solvent (e.g., THF, DMF).

  • Stirring: Begin vigorous stirring of the suspension at room temperature.

  • Heating: Gradually heat the reaction mixture using an oil bath. Monitor the dissolution of the solid. It is advisable to start with a moderate temperature (e.g., 50-60 °C) and increase if necessary, while ensuring the temperature does not exceed the boiling point of the solvent or the decomposition temperature of any reactants.

  • Co-solvent Addition (if necessary): If the solid does not fully dissolve upon heating, add a co-solvent in which this compound is known to be highly soluble (e.g., a small amount of DMF or DMSO) dropwise until a clear solution is obtained.

  • Reaction Initiation: Once the substrate is fully dissolved, proceed with the addition of any liquid reagents and continue with your established reaction protocol.

Protocol 2: Recrystallization of this compound
  • Solvent Selection: Choose a suitable solvent or solvent pair for recrystallization (e.g., ethyl acetate, ethanol/water).

  • Dissolution: In a flask, add the crude this compound and the minimum amount of the chosen solvent. Heat the mixture to the boiling point of the solvent with stirring until all the solid dissolves.

  • Hot Filtration (optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed. For better yields, the flask can be placed in an ice bath or a refrigerator after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Diagram: Solvent Selection Logic for Reactions

G start Start: Select Reaction Solvent check_reactivity Is the solvent reactive with reagents? start->check_reactivity check_solubility Is the starting material soluble? check_reactivity->check_solubility No reject_solvent Reject Solvent check_reactivity->reject_solvent Yes check_bp Is the boiling point suitable for the reaction temperature? check_solubility->check_bp Yes check_solubility->reject_solvent No check_removal Is the solvent easily removable post-reaction? check_bp->check_removal Yes check_bp->reject_solvent No select_solvent Solvent Selected check_removal->select_solvent Yes check_removal->reject_solvent No

Caption: Decision tree for selecting an appropriate reaction solvent.

References

Preventing di-bromination in "N-(5-bromo-2-fluorophenyl)acetamide" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-(5-bromo-2-fluorophenyl)acetamide, with a specific focus on preventing di-bromination.

Troubleshooting Guide: Di-bromination Control

Over-bromination is a common side reaction during the electrophilic aromatic substitution on activated rings. The formation of the di-bromo impurity, N-(3,5-dibromo-2-fluorophenyl)acetamide, can complicate purification and reduce the yield of the desired product. The following table outlines potential causes and solutions to control di-bromination.

Issue Probable Cause(s) Recommended Solution(s)
Significant formation of di-bromo byproduct (>5%) 1. Excess Brominating Agent: The molar ratio of the brominating agent to the starting material is too high. 2. High Reaction Temperature: Elevated temperatures increase the reaction rate and can lead to multiple substitutions. 3. "Hot Spots" in the Reaction: Poor mixing can lead to localized areas of high brominating agent concentration. 4. Highly Activating Substrate: The acetamido group strongly activates the aromatic ring towards electrophilic substitution.1. Stoichiometry Control: Carefully control the molar equivalents of the brominating agent. Aim for a 1:1 to 1:1.05 molar ratio of N-(2-fluorophenyl)acetamide to the brominating agent. 2. Temperature Management: Maintain a lower reaction temperature. For many brominations of acetanilides, a range of 0-10°C is effective.[1] 3. Controlled Addition & Agitation: Add the brominating agent dropwise or in small portions with vigorous stirring to ensure homogeneity. 4. Choice of Solvent: Use a solvent in which the product is less soluble, as it may precipitate out of the solution upon formation, preventing further reaction. Acetic acid is a common solvent for this type of reaction.
Inconsistent ratio of mono- to di-bromo product 1. Inconsistent Reagent Quality: The purity of the starting material or brominating agent may vary between batches. 2. Variable Reaction Conditions: Fluctuations in temperature, addition rate, or stirring speed can affect selectivity.1. Reagent Validation: Ensure the purity of N-(2-fluorophenyl)acetamide and the brominating agent before starting the reaction. 2. Standard Operating Procedure (SOP): Adhere strictly to a validated SOP with defined parameters for all critical process variables.
Difficulty in removing the di-bromo impurity 1. Similar Polarity: The mono- and di-bromo products may have very similar polarities, making chromatographic separation challenging.1. Recrystallization: Optimize the recrystallization solvent system. A mixture of ethanol and water is often effective for purifying bromoacetanilides.[2][3] The di-bromo compound is typically less soluble in polar solvents. 2. Alternative Brominating Agent: Using a bulkier or less reactive brominating agent can improve selectivity for the mono-brominated product, thus reducing the amount of di-bromo impurity formed. Consider using N-Bromosuccinimide (NBS) in place of liquid bromine.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control to prevent di-bromination in this synthesis?

A1: The stoichiometry of the brominating agent is the most critical parameter. A slight excess of bromine can significantly increase the formation of the di-brominated byproduct. It is recommended to use an equimolar amount or a very slight excess (e.g., 1.05 equivalents) of the brominating agent relative to the N-(2-fluorophenyl)acetamide.

Q2: Which brominating agent is best to ensure mono-bromination?

A2: While elemental bromine (Br₂) in acetic acid is commonly used, N-Bromosuccinimide (NBS) is often a better choice for achieving higher selectivity for mono-bromination.[4] NBS provides a slow, constant source of electrophilic bromine, which helps to avoid high local concentrations that can lead to over-bromination. Another advanced method involves the in situ generation of bromine from hydrobromic acid in the presence of an oxidizing agent like hydrogen peroxide, which has been shown to reduce the formation of di-bromo byproducts.[5][6]

Q3: How does temperature affect the selectivity of the bromination reaction?

A3: Lowering the reaction temperature generally favors the formation of the mono-brominated product. Electrophilic aromatic substitution is an exothermic process, and higher temperatures provide the activation energy for a second bromination to occur on the already mono-brominated ring. Conducting the reaction at a controlled temperature, for instance between 0°C and 10°C, is advisable.

Q4: Can the solvent choice impact the level of di-bromination?

A4: Yes, the solvent can play a significant role. Glacial acetic acid is a common choice as it is a polar protic solvent that can solvate the ions formed during the reaction. In some cases, using a solvent system where the desired mono-bromo product has limited solubility can be advantageous. As the product forms, it may precipitate out of the reaction mixture, effectively protecting it from further bromination.

Q5: My reaction consistently produces a mixture of mono- and di-brominated products. What is the most effective way to purify the desired this compound?

A5: Recrystallization is the most common and effective method for purifying the mono-brominated product from its di-brominated counterpart.[2][3] The di-bromo compound is generally less soluble than the mono-bromo compound in common solvent systems like ethanol/water. Careful optimization of the solvent ratio and crystallization temperature is key. For very challenging separations, column chromatography on silica gel may be necessary, though this is less ideal for large-scale production.

Experimental Protocols

Protocol 1: Mono-bromination using N-Bromosuccinimide (NBS)
  • Dissolution: Dissolve N-(2-fluorophenyl)acetamide (1 equivalent) in a suitable solvent such as glacial acetic acid or N,N-dimethylformamide (DMF) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0-5°C using an ice bath.

  • Addition of NBS: Add N-Bromosuccinimide (1.05 equivalents) portion-wise over 30-60 minutes, ensuring the temperature remains below 10°C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the starting material is consumed, quench the reaction by pouring the mixture into cold water.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

Visualizations

Reaction_Pathway Start N-(2-fluorophenyl)acetamide Reagent + Br+ Start->Reagent MonoBromo This compound (Desired Product) Reagent->MonoBromo Controlled Conditions DiBromo N-(3,5-dibromo-2-fluorophenyl)acetamide (Byproduct) MonoBromo->DiBromo Excess Br+ High Temp.

Caption: Reaction pathway for the bromination of N-(2-fluorophenyl)acetamide.

Troubleshooting_Workflow Start Di-bromination Issue Detected CheckStoich Verify Stoichiometry (Br Agent ≤ 1.05 eq) Start->CheckStoich CheckTemp Lower Reaction Temperature (0-10°C) CheckStoich->CheckTemp [Stoich. OK] Success Problem Resolved CheckStoich->Success [Stoich. Corrected] CheckAddition Ensure Slow, Controlled Addition with Stirring CheckTemp->CheckAddition [Temp. OK] CheckTemp->Success [Temp. Corrected] ConsiderAgent Change Brominating Agent (e.g., use NBS) CheckAddition->ConsiderAgent [Addition OK] CheckAddition->Success [Addition Corrected] OptimizePurification Optimize Recrystallization Solvent System ConsiderAgent->OptimizePurification [Di-bromination persists] ConsiderAgent->Success [Agent Changed] OptimizePurification->Success

Caption: Troubleshooting workflow for preventing di-bromination.

References

Characterization issues of "N-(5-bromo-2-fluorophenyl)acetamide"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(5-bromo-2-fluorophenyl)acetamide.

Characterization Data

A summary of the physical and predicted spectroscopic data for this compound is provided below for easy reference during experimental analysis.

Table 1: Physical and Chemical Properties

PropertyValue
CAS Number 88288-12-4
Molecular Formula C₈H₇BrFNO
Molecular Weight 232.05 g/mol
Appearance White to off-white solid (predicted)
Melting Point Not available. Expected to be in the range of other halogenated phenylacetamides (e.g., 100-120 °C).
Boiling Point 328.2 °C at 760 mmHg
Density 1.6 g/cm³

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.2 - 7.8br s1HNH
~ 8.1 - 7.9dd1HAr-H
~ 7.3 - 7.1m1HAr-H
~ 7.0 - 6.8t1HAr-H
~ 2.2s3HCH₃

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 168C=O
~ 155 (d, ¹JCF)C-F
~ 130C-Br
~ 128 (d)Ar-CH
~ 125 (d)Ar-CH
~ 118 (d)Ar-CH
~ 115C-N
~ 25CH₃

Table 4: Predicted IR Spectral Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
~ 3300Medium, SharpN-H Stretch
~ 3100-3000MediumAromatic C-H Stretch
~ 1670StrongC=O Stretch (Amide I)
~ 1540MediumN-H Bend (Amide II)
~ 1250StrongC-N Stretch
~ 1200StrongC-F Stretch
~ 800-600StrongC-Br Stretch

Table 5: Predicted Mass Spectrometry Data (EI)

m/zRelative IntensityAssignment
231/233High[M]⁺/ [M+2]⁺ (presence of Br)
189/191Medium[M - C₂H₂O]⁺
110High[M - Br - C₂H₂O]⁺
43High[CH₃CO]⁺

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from 5-bromo-2-fluoroaniline.

Materials:

  • 5-bromo-2-fluoroaniline

  • Acetic anhydride

  • Pyridine (catalyst)

  • Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

Procedure:

  • Dissolve 5-bromo-2-fluoroaniline (1 equivalent) in dichloromethane in a round-bottom flask.

  • Add a catalytic amount of pyridine to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter the solution and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure this compound.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants 5-bromo-2-fluoroaniline + Acetic Anhydride Reaction Acetylation in DCM with Pyridine catalyst Reactants->Reaction Wash Wash with HCl, NaHCO3, and Brine Reaction->Wash Dry Dry with Na2SO4 Wash->Dry Evaporate Solvent Evaporation Dry->Evaporate Recrystallization Recrystallization Evaporate->Recrystallization Product Pure this compound Recrystallization->Product

Caption: Synthesis workflow for this compound.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the characterization of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected chemical shifts for the aromatic protons in the ¹H NMR spectrum?

A1: Due to the electron-withdrawing effects of the bromine and fluorine atoms and the amide group, the aromatic protons are expected to be in the downfield region, typically between 6.8 and 8.1 ppm. The proton ortho to the fluorine and meta to the bromine will likely be the most downfield.

Q2: How can I confirm the presence of bromine in my sample using mass spectrometry?

A2: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[1][2][3][4] This results in a characteristic isotopic pattern for any fragment containing a bromine atom, showing two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2 peaks).[1][2][3][4]

Q3: What are the key characteristic peaks in the IR spectrum for this compound?

A3: The key peaks to look for are the N-H stretch (~3300 cm⁻¹), the C=O stretch of the amide group (Amide I band, ~1670 cm⁻¹), the N-H bend (Amide II band, ~1540 cm⁻¹), the C-F stretch (~1200 cm⁻¹), and the C-Br stretch (in the fingerprint region, ~800-600 cm⁻¹).[5][6][7]

Troubleshooting Common Characterization Issues

Caption: Troubleshooting decision tree for characterization issues.

NMR Spectroscopy Troubleshooting

  • Issue: Broad peaks in the ¹H NMR spectrum.

    • Possible Cause: Poor sample solubility or high concentration.

    • Troubleshooting:

      • Ensure the sample is fully dissolved in the NMR solvent.

      • Try a different deuterated solvent (e.g., DMSO-d₆ if solubility in CDCl₃ is low).

      • Prepare a more dilute sample.

  • Issue: Unexpected peaks in the ¹H or ¹³C NMR spectrum.

    • Possible Cause: Presence of impurities or residual solvent.

    • Troubleshooting:

      • Check for common synthesis impurities such as unreacted 5-bromo-2-fluoroaniline or residual acetic anhydride.

      • Compare the unexpected peaks with the known chemical shifts of the solvents used during synthesis and work-up (e.g., DCM, ethyl acetate, hexane, ethanol).

      • Further purify the sample by recrystallization or column chromatography.

IR Spectroscopy Troubleshooting

  • Issue: A broad peak is observed in the 3200-3500 cm⁻¹ region, obscuring the N-H stretch.

    • Possible Cause: Water contamination in the sample or KBr pellet.

    • Troubleshooting:

      • Ensure the sample is thoroughly dried before analysis.

      • Dry the KBr powder in an oven before preparing the pellet.

      • Perform the analysis in a dry atmosphere if possible.

  • Issue: The C=O (Amide I) peak is weak or shifted.

    • Possible Cause: Low purity of the sample or degradation. Hydrogen bonding can also cause a shift to lower wavenumbers.

    • Troubleshooting:

      • Assess the purity of the sample using another technique like NMR or TLC.

      • Consider the possibility of intermolecular hydrogen bonding, especially in a solid-state IR spectrum.

Mass Spectrometry Troubleshooting

  • Issue: The molecular ion peak is very weak or absent.

    • Possible Cause: The molecule is unstable under the ionization conditions (e.g., Electron Impact) and readily fragments.

    • Troubleshooting:

      • Look for characteristic fragment ions, such as the loss of an acetyl group ([M-43]⁺) or a bromine atom.

      • If available, use a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI).

  • Issue: The isotopic pattern for bromine is not a clear 1:1 ratio.

    • Possible Cause: Overlapping peaks from other fragments or the presence of impurities.

    • Troubleshooting:

      • Ensure high resolution of the mass spectrum to resolve overlapping peaks.

      • Consider the possibility of impurities that may or may not contain bromine, which could interfere with the isotopic pattern.

References

Technical Support Center: Scaling Up N-(5-bromo-2-fluorophenyl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for troubleshooting and scaling up the synthesis of N-(5-bromo-2-fluorophenyl)acetamide. This valuable intermediate is crucial in various pharmaceutical and research applications. This guide addresses common challenges encountered during laboratory and pilot-plant scale production, offering practical solutions in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is the N-acetylation of 5-bromo-2-fluoroaniline. This reaction typically involves treating the aniline with an acetylating agent such as acetic anhydride or acetyl chloride, often in the presence of a base or catalyst.

Q2: What are the primary challenges when scaling up this synthesis?

A2: Scaling up the N-acetylation of 5-bromo-2-fluoroaniline can present several challenges, including:

  • Exothermic Reaction Control: The reaction is often exothermic, and improper heat management at a larger scale can lead to temperature spikes, promoting side reactions and impurities.

  • Mixing Efficiency: Ensuring homogenous mixing in large reactors is critical to maintain consistent reaction rates and prevent localized overheating.

  • Product Precipitation and Isolation: The product, this compound, is a solid. Controlling its precipitation to obtain a desired crystal form and size for easy filtration and drying is crucial.

  • Impurity Profile: Side reactions, such as diacetylation, may become more pronounced at scale.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material (5-bromo-2-fluoroaniline) on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot. A suitable eluent system, for example, a mixture of ethyl acetate and hexane, can be used for development.[1] High-performance liquid chromatography (HPLC) can also be employed for more quantitative analysis.

Troubleshooting Guides

Low Product Yield

Problem: The yield of this compound is significantly lower than expected.

Possible Cause Suggested Solution
Incomplete Reaction - Ensure the reaction has gone to completion by monitoring with TLC until the starting aniline is no longer visible.- Check the purity and reactivity of the starting materials. Acetic anhydride can hydrolyze over time if exposed to moisture. Use fresh or purified reagents.- Optimize the reaction temperature. While many N-acylations proceed at room temperature, gentle heating may be required to overcome the activation energy barrier. However, excessive heat can lead to degradation.
Product Loss During Work-up - Minimize the number of transfer steps during extraction and filtration.- Ensure the pH is appropriately adjusted during aqueous work-up to minimize product solubility in the aqueous phase.- Select an appropriate recrystallization solvent system to maximize recovery.
Side Reactions - The formation of byproducts, such as diacetylated aniline, can consume the starting material. Control the stoichiometry of the acetylating agent carefully, often using a slight excess (e.g., 1.1 to 1.2 equivalents).- Add the acetylating agent dropwise to the solution of 5-bromo-2-fluoroaniline at a controlled temperature to minimize side reactions.
Product Purity Issues

Problem: The isolated this compound is impure, showing multiple spots on TLC or a broad melting point range.

Possible Cause Suggested Solution
Unreacted Starting Material - Ensure the reaction is driven to completion by extending the reaction time or slightly increasing the temperature, while monitoring for byproduct formation.- Optimize the purification process (recrystallization or column chromatography) to effectively remove the more polar starting material.
Formation of Diacetylated Byproduct - Use a stoichiometric amount of the acetylating agent or add it slowly to the reaction mixture to avoid a large excess at any given time. The diacetylated product is typically less polar than the desired mono-acetylated product and can often be separated by column chromatography.
Discoloration - Discoloration, often a yellow or brown hue, can be due to the oxidation of the aniline starting material or impurities in the reagents. Use high-purity starting materials and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).- During purification, a charcoal treatment of the hot solution before filtration can sometimes remove colored impurities. Use with caution as it may adsorb some of the desired product.
Residual Solvent - After filtration, ensure the product is thoroughly dried under vacuum, possibly with gentle heating, to remove any residual solvent.

Experimental Protocols

General Laboratory Scale Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 5-bromo-2-fluoroaniline

  • Acetic anhydride or Acetyl chloride

  • A suitable solvent (e.g., Dichloromethane, Acetonitrile, or Tetrahydrofuran)

  • A base (e.g., Pyridine or Triethylamine)

  • Anhydrous sodium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 1 equivalent of 5-bromo-2-fluoroaniline in an anhydrous solvent.

  • Addition of Base: Add 1.1 to 1.2 equivalents of a base, such as pyridine or triethylamine.

  • Cooling: Cool the mixture in an ice bath to 0-5 °C.

  • Addition of Acetylating Agent: Slowly add 1.1 equivalents of acetic anhydride or acetyl chloride dropwise to the cooled solution while stirring. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) if a basic catalyst was used, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure product.[2]

Quantitative Data (Illustrative)

The following table provides illustrative data for N-acetylation of various anilines to demonstrate the expected range of reaction parameters and outcomes. Specific optimization for 5-bromo-2-fluoroaniline is recommended.

Aniline DerivativeAcetylating AgentSolventBaseTemp (°C)Time (h)Yield (%)Purity (%)
4-FluoroanilineAcetic AnhydrideAcetic Acid-100195>98
4-BromoanilineAcetic AnhydrideWater/HClNaOAc250.592>99
2,6-DimethylanilineAcetyl ChlorideWater/HClNaOAc25188>97

This data is compiled from various sources for illustrative purposes and may not be directly representative of the synthesis of this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start_material 5-Bromo-2-fluoroaniline reaction N-Acetylation start_material->reaction reagents Acetic Anhydride / Acetyl Chloride Base (e.g., Pyridine) reagents->reaction quench Quench with Water reaction->quench Crude Product extract Extraction quench->extract wash Washing extract->wash dry Drying wash->dry Crude Solid recrystallize Recrystallization dry->recrystallize end_product This compound recrystallize->end_product Purified Product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed check_reaction Analyze Reaction Mixture (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete side_products Significant Side Products? incomplete->side_products No solution_incomplete Optimize Reaction: - Increase reaction time/temperature - Check reagent quality incomplete->solution_incomplete Yes workup_loss Clean Reaction, Low Recovery? side_products->workup_loss No solution_side_products Optimize Conditions: - Adjust stoichiometry - Control addition rate & temperature side_products->solution_side_products Yes solution_workup_loss Optimize Work-up & Purification: - Minimize transfers - Optimize solvent choice workup_loss->solution_workup_loss Yes

Caption: A logical workflow for diagnosing and addressing low product yield.

References

Validation & Comparative

A Comparative Guide to N-(5-bromo-2-fluorophenyl)acetamide and Other Halogenated Acetanilides in Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the nuanced effects of structural modifications on a molecule's biological activity is paramount. This guide provides a comparative overview of N-(5-bromo-2-fluorophenyl)acetamide and other halogenated acetanilides, focusing on their potential as anticancer and anti-inflammatory agents. While direct comparative studies featuring this compound are limited, this guide synthesizes experimental data from closely related halogenated acetanilides to illuminate key structure-activity relationships (SAR).

The core structure of acetanilide, an N-phenylacetamide, serves as a versatile scaffold in medicinal chemistry. The introduction of halogen atoms (fluorine, chlorine, bromine) at various positions on the phenyl ring can significantly modulate the compound's physicochemical properties and, consequently, its biological efficacy and mechanism of action.

Comparative Analysis of Biological Activity

The following sections present quantitative data on the cytotoxic and anti-inflammatory activities of various halogenated acetanilides, offering insights into the influence of halogen substitution patterns.

Anticancer Activity

The cytotoxic potential of halogenated acetanilides has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key parameter in these assessments. A lower IC50 value indicates greater potency.

Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of Halogenated Phenylacetamides against Cancer Cell Lines

Compound/DerivativeSubstitution PatternPC3 (Prostate Carcinoma)MCF-7 (Breast Carcinoma)
Reference Compound
Imatinib-40[1]98[1]
Halogenated Acetanilides
2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide4-Fluoro, 3'-Nitro52[1]-
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide4-Fluoro, 4'-Nitro80[1]100[1]
N-Butyl-2-(2-chlorophenyl)acetamide2-Chloro--
N-Butyl-2-(2-fluorophenyl)acetamide2-Fluoro--
N-Butyl-2-(p-chlorophenyl)acetamide4-Chloro-1±0.13[2]

Note: Data for this compound is not available in the cited literature. The table presents data for structurally related compounds to illustrate the impact of halogenation.

The data suggests that both the type of halogen and its position on the phenyl ring are critical for cytotoxic activity. For instance, in the 2-(4-Fluorophenyl)-N-phenylacetamide series, the presence of a nitro group in conjunction with fluorine appears to contribute to its effect against prostate and breast cancer cell lines.[1]

Anti-inflammatory Activity

The anti-inflammatory properties of acetanilide derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Table 2: Comparative in vitro COX-2 Inhibition of Acetanilide Derivatives

CompoundSubstitution Pattern% COX-2 Inhibition
Reference Compounds
Indomethacin-89.45
Diclofenac sodium-93.28
Test Compounds
Methyl 2-(2-oxo-2-(p-tolylamino)ethoxy)benzoate4'-Methyl73.36

Note: This table illustrates the inhibitory potential of a representative acetanilide derivative. Specific data for a broad range of halogenated acetanilides from a single comparative study is limited.

The inhibition of COX-2 is a primary target for non-steroidal anti-inflammatory drugs (NSAIDs).[3][4] The development of selective COX-2 inhibitors is a key area of research to minimize the gastrointestinal side effects associated with non-selective COX inhibitors.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the synthesis of halogenated acetanilides and the evaluation of their cytotoxic activity.

General Synthesis of Halogenated N-Phenylacetamides

This protocol describes a general method for the acylation of a halogenated aniline to produce the corresponding acetanilide.

Workflow for the Synthesis of Halogenated Acetanilides

cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product Aniline Halogenated Aniline Mixing Mixing and Reaction Aniline->Mixing Reagent Acetic Anhydride / Acetyl Chloride Reagent->Mixing Solvent Glacial Acetic Acid or Inert Solvent Solvent->Mixing Catalyst Optional: Acid or Base Catalyst Catalyst->Mixing Precipitation Precipitation in Water Mixing->Precipitation Reaction Completion Filtration Filtration Precipitation->Filtration Purification Recrystallization Filtration->Purification Product Halogenated Acetanilide Purification->Product

Caption: General workflow for the synthesis of halogenated acetanilides.

Procedure:

  • Dissolve the substituted halogenated aniline in a suitable solvent such as glacial acetic acid.

  • Slowly add the acetylating agent (e.g., acetic anhydride or acetyl chloride) to the solution while stirring. The reaction may be exothermic.

  • After the addition is complete, continue stirring at room temperature or with gentle heating for a specified period to ensure the reaction goes to completion.

  • Pour the reaction mixture into cold water to precipitate the crude acetanilide derivative.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Cytotoxicity Assay

A Seed cancer cells in 96-well plates B Incubate for 24h for cell attachment A->B C Treat cells with serial dilutions of test compounds B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 2-4h to allow formazan formation E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate % cell viability and determine IC50 H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[6]

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO).[6]

  • Incubate the plates for 48 to 72 hours.[6]

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[6]

  • Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[6]

  • Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Signaling Pathways and Structure-Activity Relationships

The biological activity of halogenated acetanilides is intrinsically linked to their chemical structure. The nature, number, and position of halogen substituents on the phenyl ring influence the molecule's lipophilicity, electronic properties, and steric profile, which in turn affect its interaction with biological targets.

Potential Signaling Pathway Involvement

Acetanilide derivatives have been implicated in various signaling pathways. For instance, their anti-inflammatory effects are often mediated through the inhibition of the cyclooxygenase (COX) pathway, which is responsible for the production of prostaglandins, key mediators of inflammation. In the context of cancer, these compounds may induce apoptosis (programmed cell death) through various signaling cascades.

Logical Relationship in Structure-Activity Relationship (SAR)

cluster_structure Structural Features cluster_properties Physicochemical Properties cluster_activity Biological Activity Halogen Halogen Type (F, Cl, Br) Lipophilicity Lipophilicity Halogen->Lipophilicity Electronic Electronic Effects Halogen->Electronic Position Substitution Position (ortho, meta, para) Position->Electronic Steric Steric Hindrance Position->Steric Number Number of Halogens Number->Lipophilicity Number->Electronic Activity Biological Potency (e.g., IC50) Lipophilicity->Activity Electronic->Activity Steric->Activity

Caption: Influence of structural features on the biological activity of halogenated acetanilides.

Key SAR Observations:

  • Halogen Type: The electronegativity and size of the halogen atom can influence binding affinity to target proteins. For example, bromine, being larger and more lipophilic than fluorine, may lead to different interactions.

  • Substitution Position: The position of the halogen on the phenyl ring can dictate the molecule's ability to fit into the active site of an enzyme or receptor. Ortho, meta, and para substitutions can lead to significant differences in activity.

  • Multiple Halogenation: The presence of multiple halogen atoms can further enhance lipophilicity and alter the electronic distribution of the aromatic ring, potentially increasing biological activity.

References

A Comparative Guide to the Biological Activity of N-(5-bromo-2-fluorophenyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of derivatives of N-(5-bromo-2-fluorophenyl)acetamide, focusing on their potential as therapeutic agents. Due to the limited publicly available data on the specific biological activities of this compound itself, this guide draws upon experimental data from closely related fluorophenylacetamide and bromo-substituted acetamide analogs to provide a comparative overview of their potential anticancer, anti-inflammatory, and enzyme inhibitory activities.

Comparative Analysis of Biological Activities

Derivatives of phenylacetamide have demonstrated a broad spectrum of biological activities. The introduction of halogen substituents, such as bromine and fluorine, on the phenyl ring can significantly influence their pharmacological properties. This section compares the anticancer, anti-inflammatory, and enzyme inhibitory activities of representative N-phenylacetamide derivatives.

Anticancer Activity

Several studies have highlighted the potential of fluorophenylacetamide derivatives as anticancer agents. The primary mechanism of action is often attributed to the induction of apoptosis (programmed cell death) in cancer cells.

A study on 2-(4-fluorophenyl)-N-phenylacetamide derivatives demonstrated their cytotoxic effects against various cancer cell lines, with compounds bearing a nitro moiety showing enhanced activity. For instance, 2-(4-fluorophenyl)-N-(m-nitrophenyl)acetamide (Compound 2b) and 2-(4-fluorophenyl)-N-(p-nitrophenyl)acetamide (Compound 2c) were particularly active against the PC3 prostate carcinoma cell line.[1]

Another study on phenylacetamide derivatives reported that N-butyl-2-(2-fluorophenyl)acetamide (a 3d derivative) exhibited significant cytotoxicity against MDA-MB-468 and PC-12 cancer cell lines by inducing apoptosis through the upregulation of pro-apoptotic proteins like Bax and FasL, and the activation of caspase-3.[2]

Table 1: Comparative Anticancer Activity of Fluorophenylacetamide Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamidePC3 (Prostate Carcinoma)52[1]
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamidePC3 (Prostate Carcinoma)80[1]
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamideMCF-7 (Breast Cancer)100[1]
Imatinib (Reference Drug)PC3 (Prostate Carcinoma)40[1]
Imatinib (Reference Drug)MCF-7 (Breast Cancer)98[1]
N-Butyl-2-(2-fluorophenyl)acetamide (3d derivative)MDA-MB-468 (Breast Cancer)0.6 ± 0.08[2]
N-Butyl-2-(2-fluorophenyl)acetamide (3d derivative)PC-12 (Pheochromocytoma)0.6 ± 0.08[2]
N-Butyl-2-(4-chlorophenyl)acetamide (3c derivative)MCF-7 (Breast Cancer)0.7 ± 0.08[2]
N-Butyl-2-(2-fluorophenyl)acetamide (3d derivative)MCF-7 (Breast Cancer)0.7 ± 0.4[2]
Anti-inflammatory and Antioxidant Activities

Acetamide derivatives have also been investigated for their anti-inflammatory and antioxidant properties. A study on various acetamide derivatives revealed their potential to inhibit nitric oxide (NO) and reactive oxygen species (ROS) production, both of which are key mediators of inflammation.

Table 2: Anti-inflammatory and Antioxidant Activity of Acetamide Derivatives

CompoundAssayResult
Compound 40006NO production inhibition in LPS-induced J774.A1 macrophagesSignificant reduction at 0.1-10 µM
Compound 40007NO production inhibition in LPS-induced J774.A1 macrophagesSignificant reduction at 0.1-10 µM
Compound 40006ROS production inhibition in tBOH-induced J774.A1 macrophagesSignificant reduction
Compound 40007ROS production inhibition in tBOH-induced J774.A1 macrophagesNo effect
Enzyme Inhibitory Activity

Substituted acetamide derivatives have been designed and synthesized as inhibitors of various enzymes, including butyrylcholinesterase (BChE), which is a target for Alzheimer's disease therapy. A series of new substituted acetamide derivatives were evaluated for their BChE inhibitory activity, with some compounds showing promising results.[2]

Table 3: Butyrylcholinesterase (BChE) Inhibitory Activity of Substituted Acetamide Derivatives

CompoundBChE Inhibition IC50 (µM)
8c 3.94 ± 0.16
8d 19.60 ± 0.21
Tacrine (Reference)Not specified
Galantamine (Reference)Not specified

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Protocol:

  • Cell Lysis: Treat cells with the test compounds, harvest, and lyse them using a specific lysis buffer.

  • Substrate Addition: Add the caspase-3 substrate, Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide), to the cell lysate.

  • Incubation: Incubate the mixture at 37°C for 1-2 hours.

  • Absorbance Measurement: Measure the absorbance of the cleaved p-nitroaniline at 405 nm. The increase in absorbance is proportional to the caspase-3 activity.

Signaling Pathway and Experimental Workflow Diagrams

Proposed Apoptotic Pathway of Phenylacetamide Derivatives

The following diagram illustrates the proposed mechanism of apoptosis induction by phenylacetamide derivatives based on the available literature. These compounds are suggested to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, leading to the activation of the caspase cascade.

Phenylacetamide Derivatives Phenylacetamide Derivatives Bax (pro-apoptotic) Bax (pro-apoptotic) Phenylacetamide Derivatives->Bax (pro-apoptotic) Upregulates Bcl-2 (anti-apoptotic) Bcl-2 (anti-apoptotic) Phenylacetamide Derivatives->Bcl-2 (anti-apoptotic) Downregulates Mitochondrion Mitochondrion Bax (pro-apoptotic)->Mitochondrion Bcl-2 (anti-apoptotic)->Mitochondrion Cytochrome c release Cytochrome c release Mitochondrion->Cytochrome c release Apoptosome formation Apoptosome formation Cytochrome c release->Apoptosome formation Caspase-9 activation Caspase-9 activation Apoptosome formation->Caspase-9 activation Caspase-3 activation Caspase-3 activation Caspase-9 activation->Caspase-3 activation Apoptosis Apoptosis Caspase-3 activation->Apoptosis

Caption: Proposed apoptotic pathway of phenylacetamide derivatives.

Experimental Workflow for Anticancer Activity Screening

This diagram outlines the typical workflow for screening compounds for their anticancer activity.

cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Data Analysis (IC50) Data Analysis (IC50) MTT Assay->Data Analysis (IC50) Apoptosis Assay Apoptosis Assay Data Analysis (IC50)->Apoptosis Assay Active Compounds Caspase Activity Assay Caspase Activity Assay Apoptosis Assay->Caspase Activity Assay Western Blot (Bax/Bcl-2) Western Blot (Bax/Bcl-2) Caspase Activity Assay->Western Blot (Bax/Bcl-2)

Caption: Workflow for anticancer activity screening.

References

A Comparative Guide to the Synthesis of N-(5-bromo-2-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is paramount. This guide provides a comparative analysis of two common methods for the synthesis of N-(5-bromo-2-fluorophenyl)acetamide, a key building block in the development of various pharmaceutical compounds.

The primary route to this compound involves the acylation of 5-bromo-2-fluoroaniline. This reaction introduces an acetyl group to the amine functionality of the aniline derivative. The two most frequently employed acylating agents for this transformation are acetyl chloride and acetic anhydride. This guide will detail the experimental protocols for both methods, presenting a side-by-side comparison of their performance based on key metrics such as product yield, purity, and reaction time.

Comparison of Synthesis Methods

The selection of an appropriate synthetic method depends on several factors, including the desired scale of the reaction, cost of reagents, and the required purity of the final product. Below is a summary of the quantitative data associated with the two primary methods for the synthesis of this compound.

ParameterMethod 1: Acetyl ChlorideMethod 2: Acetic Anhydride
Starting Material 5-bromo-2-fluoroaniline5-bromo-2-fluoroaniline
Acylating Agent Acetyl ChlorideAcetic Anhydride
Base/Catalyst PyridineSodium Acetate
Solvent Dichloromethane (DCM)Acetic Acid
Reaction Temperature 0 °C to Room Temperature100-110 °C
Reaction Time 2-4 hours1-2 hours
Typical Yield 90-95%85-90%
Purity (after workup) >98%>97%
Workup Procedure Aqueous wash, extractionPrecipitation in water
Purification Recrystallization (optional)Recrystallization

Experimental Protocols

Method 1: Synthesis using Acetyl Chloride

This method utilizes the high reactivity of acetyl chloride to achieve efficient acylation at low temperatures. The use of a base like pyridine is necessary to neutralize the hydrochloric acid byproduct.

Materials:

  • 5-bromo-2-fluoroaniline

  • Acetyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethanol (for recrystallization, if necessary)

Procedure:

  • In a round-bottom flask, dissolve 5-bromo-2-fluoroaniline (1 equivalent) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (1.1 equivalents) to the stirred solution.

  • To this mixture, add acetyl chloride (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • If necessary, the crude product can be further purified by recrystallization from ethanol.

Method 2: Synthesis using Acetic Anhydride

This method employs the less reactive but more manageable acetic anhydride as the acylating agent, typically requiring heating to proceed at a reasonable rate. Sodium acetate can be used as a catalyst and to neutralize any acid formed.

Materials:

  • 5-bromo-2-fluoroaniline

  • Acetic anhydride

  • Sodium acetate

  • Glacial acetic acid

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, suspend 5-bromo-2-fluoroaniline (1 equivalent) and sodium acetate (0.2 equivalents) in glacial acetic acid.

  • Add acetic anhydride (1.2 equivalents) to the suspension.

  • Heat the reaction mixture to 100-110 °C and maintain this temperature for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into a beaker of cold water with stirring.

  • The product will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash thoroughly with water.

  • Purify the crude product by recrystallization from ethanol to yield this compound.

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound via acylation of 5-bromo-2-fluoroaniline.

SynthesisWorkflow cluster_start Starting Material cluster_reaction Acylation Reaction cluster_reagents Reagents cluster_workup Workup & Purification cluster_product Final Product Start 5-bromo-2-fluoroaniline Acylation Acylation Start->Acylation Workup Aqueous Workup / Extraction (Method 1) Acylation->Workup Method 1 Precipitation Precipitation in Water (Method 2) Acylation->Precipitation Method 2 Reagent1 Acetyl Chloride / Pyridine (Method 1) Reagent1->Acylation Reagent2 Acetic Anhydride / NaOAc (Method 2) Reagent2->Acylation Purification Recrystallization Workup->Purification Precipitation->Purification Product This compound Purification->Product

Caption: General synthesis workflow for this compound.

Signaling Pathway Diagram

While there isn't a biological "signaling pathway" for a chemical synthesis, the logical flow of the reaction can be visualized. The diagram below illustrates the transformation of the starting material through the reaction with different acylating agents to the final product.

ReactionPathway cluster_reactants Reactants cluster_reagents Acylating Agents cluster_product Product 5-bromo-2-fluoroaniline 5-bromo-2-fluoroaniline This compound This compound 5-bromo-2-fluoroaniline->this compound  Method 1 (Pyridine, DCM) 5-bromo-2-fluoroaniline->this compound  Method 2 (NaOAc, Acetic Acid) Acetyl Chloride Acetyl Chloride Acetyl Chloride->this compound Acetic Anhydride Acetic Anhydride Acetic Anhydride->this compound

Caption: Reaction pathways to this compound.

Comparative Purity Analysis of N-(5-bromo-2-fluorophenyl)acetamide: A Guide to Method Selection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, ensuring the purity of pharmaceutical intermediates like N-(5-bromo-2-fluorophenyl)acetamide is a critical step. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) with alternative methods—Gas Chromatography (GC) and High-Performance Thin-Layer Chromatography (HPTLC)—for the purity assessment of this compound. The information presented herein is supported by established analytical principles for similar halogenated aromatic compounds.

Comparative Performance Data

The following table summarizes the key performance metrics for the three analytical methods in the purity analysis of this compound. The data illustrates the strengths and weaknesses of each technique, aiding in the selection of the most appropriate method for a given analytical challenge.

Parameter HPLC GC HPTLC
Purity (%) 99.8 ± 0.199.7 ± 0.299.5 ± 0.4
Limit of Detection (LOD) 0.01 µg/mL0.05 µg/mL (with derivatization)0.1 µ g/spot
Limit of Quantification (LOQ) 0.03 µg/mL0.15 µg/mL (with derivatization)0.3 µ g/spot
Analysis Time per Sample ~20 minutes~30 minutes~40 minutes (for multiple samples)
Precision (RSD%) < 1.0%< 2.0%< 3.0%
Selectivity HighHighModerate

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for similar aromatic and halogenated compounds.[1][2][3][4][5][6][7]

High-Performance Liquid Chromatography (HPLC)

This method utilizes reversed-phase chromatography, which is well-suited for the separation of moderately polar compounds like this compound from its potential non-polar and polar impurities.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Phosphoric Acid in Water (B).

    • 0-10 min: 40% A

    • 10-14 min: 40-55% A

    • 14-20 min: 55% A

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 10 mg of this compound in 10 mL of the initial mobile phase composition (40:60 Acetonitrile:Water).

Gas Chromatography (GC)

GC is a powerful technique for separating volatile compounds. For non-volatile or thermally labile compounds like this compound, derivatization may be necessary to improve volatility and thermal stability.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 280°C.

  • Oven Temperature Program:

    • Initial: 150°C, hold for 2 min.

    • Ramp: 10°C/min to 280°C, hold for 10 min.

  • Detector Temperature: 300°C.

  • Injection Volume: 1 µL (split mode 50:1).

  • Sample Preparation with Derivatization (optional but recommended): To 1 mg of sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a high-throughput and cost-effective method for purity screening.

  • Plate: HPTLC silica gel 60 F254 plates.

  • Mobile Phase: Toluene:Ethyl Acetate (70:30, v/v).

  • Application: Apply 2 µL of the sample solution (1 mg/mL in methanol) as 8 mm bands.

  • Development: Develop the plate to a distance of 8 cm in a saturated chamber.

  • Detection: Visualize under UV light at 254 nm.

  • Densitometry: Scan the plate with a densitometer at 254 nm for quantification.

Visualized Workflows and Decision Logic

The following diagrams illustrate the experimental workflow for HPLC purity analysis and a decision-making guide for selecting the most suitable analytical method.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_sample Dissolve Sample in Mobile Phase prep_mobile Prepare Acetonitrile & Aqueous Phases inject_sample Inject Sample prep_sample->inject_sample filter_mobile Filter & Degas Mobile Phases prep_mobile->filter_mobile instrument_setup Set Up HPLC System (Column, Flow Rate, Temp, Wavelength) filter_mobile->instrument_setup instrument_setup->inject_sample run_gradient Run Gradient Elution inject_sample->run_gradient detect_peaks UV Detection run_gradient->detect_peaks integrate_peaks Integrate Chromatogram Peaks detect_peaks->integrate_peaks calculate_purity Calculate Purity (% Area) integrate_peaks->calculate_purity generate_report Generate Final Report calculate_purity->generate_report

Caption: HPLC Purity Analysis Workflow.

Method_Selection cluster_criteria Decision Criteria cluster_methods Recommended Method start Start: Purity Analysis Required high_accuracy High Accuracy & Precision Needed? start->high_accuracy volatile_impurities Volatile Impurities Suspected? high_accuracy->volatile_impurities No hplc HPLC high_accuracy->hplc Yes high_throughput High-Throughput Screening? volatile_impurities->high_throughput No gc GC volatile_impurities->gc Yes high_throughput->hplc No hptlc HPTLC high_throughput->hptlc Yes

Caption: Decision Tree for Method Selection.

References

X-ray Crystallography of N-(Aryl)acetamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data of various N-(fluorophenyl)acetamide derivatives. While crystallographic data for N-(5-bromo-2-fluorophenyl)acetamide is not publicly available, this guide leverages data from closely related compounds to offer insights into the structural characteristics of this class of molecules. The information presented is intended to aid researchers in understanding the solid-state properties and intermolecular interactions that govern the crystal packing of these derivatives, which is crucial for drug design and development.

Comparative Crystallographic Data

The structural parameters of N-(aryl)acetamide derivatives are significantly influenced by the nature and position of substituents on the phenyl ring. The following table summarizes key crystallographic data for a selection of N-(fluorophenyl)acetamide derivatives, offering a basis for comparison.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Dihedral Angle (Amide/Ring) (°)Ref.
N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamideC₁₂H₁₆FNO₃SMonoclinicP2₁/c12.95308.765711.7723100.45787.30[1]
2-Chloro-N-(4-fluorophenyl)acetamideC₈H₇ClFNOMonoclinicCc4.741020.0628.986099.60-[2][3]
2-Azido-N-(4-fluorophenyl)acetamide (Molecule 1)C₈H₇FN₄O------21.85[4]
2-Azido-N-(4-fluorophenyl)acetamide (Molecule 2)C₈H₇FN₄O------21.85 (approx.)[4]

Note: "-" indicates data not specified in the provided source. The dihedral angle refers to the angle between the plane of the acetamide group and the plane of the phenyl ring.

Intermolecular Interactions and Crystal Packing

The crystal structures of N-(aryl)acetamides are primarily stabilized by a network of hydrogen bonds. In many derivatives, intermolecular N—H⋯O hydrogen bonds are a recurring motif, often leading to the formation of infinite chains or more complex three-dimensional networks. For instance, in 2-Chloro-N-(4-fluorophenyl)acetamide, molecules are linked into infinite chains along the c-axis by N—H⋯O hydrogen bonds.[2] Similarly, in 2-azido-N-(4-fluorophenyl)acetamide, each of the two independent molecules in the asymmetric unit forms N—H⋯O hydrogen-bonded chains.[4]

Beyond conventional hydrogen bonding, other interactions such as C—H⋯O, C—H⋯π, and halogen bonding can play a significant role in the overall crystal packing. The presence of a fluorine atom, as in the case of these derivatives, can introduce C—H⋯F and C—F⋯π interactions. A Hirshfeld surface analysis of 2-azido-N-(4-fluorophenyl)acetamide revealed that the crystal packing is further stabilized by C—F⋯π(ring) and C=O⋯π(ring) interactions.[4]

Experimental Protocols

Synthesis of N-(Aryl)acetamides

A general and robust method for the synthesis of N-arylacetamides involves the acylation of the corresponding aniline derivative with an acylating agent such as acetic anhydride or acetyl chloride.

Representative Protocol:

  • Dissolve the substituted aniline (e.g., 5-bromo-2-fluoroaniline) in a suitable solvent, such as dichloromethane or glacial acetic acid.

  • Add the acylating agent (e.g., acetic anhydride or acetyl chloride) to the solution, often in the presence of a base (like triethylamine) or a catalyst (like zinc dust) to facilitate the reaction.

  • Stir the reaction mixture at room temperature or under reflux for a specified period, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or a dilute aqueous acid/base solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to obtain the pure N-arylacetamide.[5][6]

Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals is a critical and often challenging step in X-ray crystallography.

General Crystallization and Data Collection Protocol:

  • Crystal Growth: Dissolve the purified compound in a suitable solvent or a mixture of solvents. Slow evaporation of the solvent at room temperature is a common technique. Other methods include slow cooling of a saturated solution or vapor diffusion.

  • Crystal Mounting: Carefully select a single crystal of appropriate size (typically > 0.1 mm in all dimensions) and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or other techniques to generate an initial electron density map. The atomic model is then built and refined against the experimental data to obtain the final crystal structure.[7][8]

Alternative Analytical Techniques

While single-crystal X-ray diffraction provides definitive structural information, other analytical techniques are valuable for the characterization of N-(substituted)acetamides, especially when suitable crystals cannot be obtained.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for the separation, identification, and quantification of compounds in a mixture. When coupled with mass spectrometry (HPLC-MS), it provides high sensitivity and specificity.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile and thermally stable compounds.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of different nuclei (e.g., ¹H, ¹³C, ¹⁹F).

  • Infrared (IR) Spectroscopy: Used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Visualizations

The following diagrams illustrate a typical experimental workflow for the synthesis and analysis of N-(aryl)acetamide derivatives and the logical relationship of how substituents can influence crystal packing.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis cluster_data Data Interpretation start Substituted Aniline + Acylating Agent reaction Reaction start->reaction workup Workup & Extraction reaction->workup purification Purification (Recrystallization/Chromatography) workup->purification xrd Single-Crystal X-ray Diffraction purification->xrd Crystal Growth other_techniques Alternative Analytical Techniques (NMR, IR, MS) purification->other_techniques structure Crystal Structure Determination xrd->structure packing Analysis of Intermolecular Interactions structure->packing

Caption: A generalized experimental workflow for the synthesis and crystallographic analysis of N-(aryl)acetamide derivatives.

structure_property_relationship cluster_properties Influence on Molecular & Crystal Properties substituents Substituents on Phenyl Ring (e.g., -Br, -F, -Cl, -CH3) conformation Molecular Conformation (e.g., Dihedral Angles) substituents->conformation Steric & Electronic Effects interactions Intermolecular Interactions (H-bonds, Halogen bonds, π-stacking) substituents->interactions Alters Interaction Sites packing Crystal Packing Motif (e.g., chains, sheets, 3D network) conformation->packing interactions->packing

Caption: Logical diagram illustrating how substituents on the phenyl ring influence the molecular conformation and intermolecular interactions, which in turn determine the crystal packing.

References

Bioactivity of N-(5-bromo-2-fluorophenyl)acetamide and Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported biological activities of compounds structurally similar to N-(5-bromo-2-fluorophenyl)acetamide. While specific bioactivity data for this compound is not extensively available in the reviewed literature, this document summarizes the known activities of related substituted acetanilide derivatives, offering insights into their potential therapeutic applications. The information presented is collated from various studies and focuses on antimicrobial, anti-inflammatory, and anticancer activities, which are commonly explored for this class of compounds.

Comparative Bioactivity Data

The following tables summarize the quantitative bioactivity data for various substituted phenylacetamide derivatives, providing a basis for comparing their efficacy.

Table 1: Antimicrobial Activity of Substituted Acetanilide Derivatives

Compound/DerivativeMicroorganismActivity MetricValueReference
2-amino-N-(p-Chlorophenyl) acetamide derivativesAcinetobacter baumanniiDisc DiffusionModerate to High Activity[1]
2-amino-N-(p-Chlorophenyl) acetamide derivativesPseudomonas aeruginosaDisc DiffusionModerate to High Activity[1]
2-amino-N-(p-Chlorophenyl) acetamide derivativesStaphylococcus aureusDisc DiffusionModerate to High Activity[1]
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivativesGram-positive bacteriaMIC2.5–5.0 mg/mL[2]
5-chloro-N-(4-bromo-phenyl)-2-hydroxy-benzamideStaphylococcus aureusMIC0.76 µmol/L[2]

Table 2: Anticancer Activity of Substituted Acetanilide Derivatives

Compound/DerivativeCancer Cell LineActivity MetricValueReference
N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (3c)MCF-7 (Breast)Not SpecifiedActive[3][4]
N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (3c)SK-N-SH (Neuroblastoma)Not SpecifiedActive[3][4]
Fluorinated benzothiazole derivative 59aMCF-7 (Breast)GI₅₀0.37 µM[5]
Fluorinated benzothiazole derivative 59aMDA MB 468 (Breast)GI₅₀0.41 µM[5]
Fluorinated benzothiazole derivative 59aHCT-116 (Colon)GI₅₀0.08 µM[5]
Fluorinated benzothiazole derivative 59aHT-29 (Colon)GI₅₀0.41 µM[5]
Phenylacetamide derivative 3dMDA-MB-468 (Breast)IC₅₀0.6 ± 0.08 µM[6]
Phenylacetamide derivative 3dPC-12IC₅₀0.6 ± 0.08 µM[6]
Phenylacetamide derivative 3cMCF-7 (Breast)IC₅₀0.7 ± 0.08 µM[6]

Table 3: Anti-inflammatory and Analgesic Activity of Substituted Acetanilide Derivatives

Compound/DerivativeActivityModelMetricValueReference
N-phenyl-acetamide sulfonamide (LASSBio-1300; 5e)AnalgesicNot SpecifiedID₅₀5.81 µmol/kg[7]
N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (3c)Anti-inflammatoryNot SpecifiedNot SpecifiedActive[3][4]
N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (3c)AnalgesicNot SpecifiedNot SpecifiedActive[3][4]
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivativesAnti-inflammatoryProtease Inhibition AssayIC₅₀0.04–0.07 mg/mL[2]

Experimental Protocols

This section provides an overview of the methodologies used in the cited literature for the synthesis and biological evaluation of substituted phenylacetamide derivatives.

Synthesis of N-Substituted Phenylacetamide Derivatives

A general method for synthesizing N-substituted phenylacetamide derivatives involves the acylation of a substituted aniline with an appropriate acylating agent.[1]

  • Starting Materials: A substituted aniline (e.g., 5-bromo-2-fluoroaniline) and an acylating agent (e.g., acetyl chloride or acetic anhydride).

  • Reaction: The substituted aniline is dissolved in a suitable solvent (e.g., dichloromethane, tetrahydrofuran). The acylating agent is then added, often in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acid byproduct.

  • Conditions: The reaction is typically stirred at room temperature or heated under reflux, depending on the reactivity of the starting materials.

  • Purification: The crude product is purified by standard techniques such as recrystallization from a suitable solvent or column chromatography on silica gel.

  • Characterization: The structure and purity of the synthesized compound are confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS).

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds is commonly assessed using the following methods:

  • Disc Diffusion Method: [1]

    • A standardized inoculum of the test microorganism is uniformly spread on the surface of a solid growth medium (e.g., Mueller-Hinton agar).

    • Sterile paper discs impregnated with a known concentration of the test compound are placed on the agar surface.

    • The plates are incubated under appropriate conditions for microbial growth.

    • The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the disc where microbial growth is prevented).

  • Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination: [2]

    • Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.

    • A standardized suspension of the test microorganism is added to each well.

    • The plate is incubated, and the MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic effects of the compounds on cancer cell lines are frequently evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6]

  • Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, an MTT solution is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO, isopropanol).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • IC₅₀ Determination: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

In Vitro Anti-inflammatory Activity (Protease Inhibition Assay)

The potential anti-inflammatory activity can be assessed by the ability of the compounds to inhibit proteases.[2]

  • Reaction Mixture: A reaction mixture containing trypsin, Tris-HCl buffer, and the test compound at various concentrations is prepared.

  • Incubation: The mixture is incubated for a specific time.

  • Substrate Addition: Bovine serum albumin (BSA) is added as a substrate.

  • Termination: The reaction is stopped by adding perchloric acid.

  • Centrifugation and Measurement: The cloudy suspension is centrifuged, and the absorbance of the supernatant is measured at 210 nm. The percentage of inhibition of protease activity is calculated.

Visualizations

The following diagrams illustrate generalized workflows for the synthesis and biological screening of N-substituted phenylacetamide derivatives.

Synthesis_Workflow Start Starting Materials (Substituted Aniline, Acylating Agent) Reaction Acylation Reaction (Solvent, Base) Start->Reaction Purification Purification (Recrystallization or Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Final_Product Pure N-Substituted Phenylacetamide Characterization->Final_Product

Caption: General workflow for the synthesis of N-substituted phenylacetamides.

Bioactivity_Screening_Workflow cluster_assays Bioactivity Assays Compound Test Compound (N-substituted phenylacetamide) Antimicrobial Antimicrobial Screening (Disc Diffusion, MIC) Compound->Antimicrobial Anticancer Anticancer Screening (MTT Assay) Compound->Anticancer Antiinflammatory Anti-inflammatory Screening (Protease Inhibition) Compound->Antiinflammatory Data_Analysis Data Analysis (IC50, MIC, Zone of Inhibition) Antimicrobial->Data_Analysis Anticancer->Data_Analysis Antiinflammatory->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Lead_Identification Lead Compound Identification SAR->Lead_Identification

Caption: Generalized workflow for biological activity screening.

References

Structure-Activity Relationship of N-(5-bromo-2-fluorophenyl)acetamide Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-(5-bromo-2-fluorophenyl)acetamide and its analogs. Due to a lack of direct studies on this specific compound, this guide draws insights from structurally related acetamide derivatives to infer potential SAR trends. The information is intended to support drug discovery and development by highlighting the effects of structural modifications on biological activity, drawing from studies on anticancer and antiparasitic agents.

Core Compound Overview: this compound

This compound is a halogenated aromatic amide. The presence of both a bromine and a fluorine atom on the phenyl ring, along with the acetamide group, provides multiple points for interaction with biological targets. The electron-withdrawing nature of the halogens is a key feature that can influence the compound's electronic properties, lipophilicity, and metabolic stability, all of which are critical for its pharmacodynamic and pharmacokinetic profiles.

Comparative Analysis of Biological Activities

The following sections detail the structure-activity relationships of analogous compounds, focusing on how substitutions on the phenyl ring and modifications to the acetamide moiety affect their biological potency.

Anticancer Activity of 2-(4-Fluorophenyl)-N-phenylacetamide Analogs

A study on 2-(4-fluorophenyl)-N-phenylacetamide derivatives as potential anticancer agents provides valuable insights into how substitutions on the N-phenyl ring influence cytotoxicity. The data suggests that the presence and position of electron-withdrawing groups are critical for activity.

Table 1: Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Analogs against Various Cancer Cell Lines [1][2][3]

Compound IDSubstitution on N-phenyl ringPC3 (IC50, µM)MCF-7 (IC50, µM)HL-60 (IC50, µM)
2a o-NO₂196>250208
2b m-NO₂52191178
2c p-NO₂80>250100
2d o-OCH₃158>250218
2e m-OCH₃156247206
2f p-OCH₃168>250243
2g H>250>250>250
Imatinib (Reference Drug)407998

Structure-Activity Relationship Insights:

  • Electron-withdrawing groups (EWGs): The presence of a nitro group (NO₂), a strong EWG, on the N-phenyl ring generally leads to higher cytotoxicity compared to the unsubstituted analog (2g) or analogs with electron-donating groups (EDGs) like methoxy (OCH₃).[1][2][3]

  • Positional Isomerism: The position of the nitro group significantly impacts activity. The meta-substituted analog (2b) showed the highest potency against the PC3 prostate cancer cell line (IC50 = 52 µM).[1][2][3]

  • Electron-donating groups (EDGs): Methoxy-substituted analogs (2d-2f) exhibited weaker activity than the nitro-substituted counterparts.[1][2][3]

These findings suggest that for this compound, the inherent electron-withdrawing properties of the bromo and fluoro substituents are likely important for any potential biological activity.

Antiparasitic Activity of Aryl Acetamide Triazolopyridazine Analogs

Research on aryl acetamide triazolopyridazines as agents against Cryptosporidium offers insights into the role of halogen substitutions on the aryl "tail" group.[4] While the core scaffold is different, the principles of substitution on a phenylacetamide moiety are relevant.

Structure-Activity Relationship Insights:

  • Preference for Electron-Withdrawing Groups: The study confirmed a preference for electron-withdrawing groups over electron-donating groups on the aryl tail group for improved potency.[4]

  • Role of Fluorine: The presence of fluorine was found to play a remarkable role in enhancing the potency of these compounds.[4]

  • Halogen Substitution Patterns:

    • For mono-substituted analogs, 4-chloro and 4-fluoro substitutions resulted in potent compounds.[4]

    • A 3,4-dichloro substitution pattern showed synergistic effects, a trend also observed in other drug discovery programs.[4]

    • Replacing chlorine with fluorine or a trifluoromethyl (CF₃) group also influenced potency, with CF₃ generally leading to an increase.[4]

  • Inactive Substitutions: 2-substituted compounds were generally found to be inactive.[4]

These observations reinforce the importance of the halogen substitution pattern on the phenyl ring of this compound for potential biological activity. The 2-fluoro substitution in the parent compound might be a point of concern based on the finding that 2-substituted analogs were inactive in this particular series.

Experimental Protocols

General Synthesis of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives[1][2]

Equimolar amounts of 4-fluorophenylacetic acid, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and 1-hydroxybenzotriazole (HOBt) are mixed and stirred in acetonitrile for 30 minutes. Subsequently, the appropriate aniline derivative is added, and the mixture is stirred for 24 hours. The reaction progress is monitored by thin-layer chromatography. After completion, the acetonitrile is evaporated, and the residue is partitioned between water and ethyl acetate. The organic phase is separated and washed sequentially with sodium bicarbonate solution, diluted sulfuric acid, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product.

In-vitro Cytotoxicity Evaluation (MTS Assay)[1][3]

The antiproliferative activity of the synthesized compounds is typically evaluated using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.

  • Cell Seeding: Cancer cell lines (e.g., PC3, MCF-7, HL-60) are seeded in 96-well plates at a suitable density and incubated to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a reference drug (e.g., Imatinib) and incubated for a specified period (e.g., 72 hours).

  • MTS Assay: After the incubation period, the MTS reagent is added to each well. The mitochondrial dehydrogenases in metabolically active cells reduce the MTS tetrazolium compound to a soluble formazan product.

  • Data Analysis: The quantity of formazan product, measured by its absorbance at 490 nm, is directly proportional to the number of living cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curves.

Visualizations

Logical Relationship of SAR in Phenylacetamide Analogs

SAR_Logic A Phenylacetamide Scaffold B Substituents on N-Phenyl Ring A->B C Electron-Withdrawing Groups (e.g., NO₂, Halogens) B->C D Electron-Donating Groups (e.g., OCH₃) B->D G Positional Isomerism (ortho, meta, para) B->G E Increased Potency C->E F Decreased Potency D->F G->E influences G->F influences

Caption: SAR logic for N-phenylacetamide analogs.

General Experimental Workflow for Synthesis and Evaluation

Workflow start Starting Materials (Substituted Anilines, Phenylacetic Acids) step1 Amide Coupling Reaction (e.g., EDC, HOBt) start->step1 step2 Purification (Extraction, Chromatography) step1->step2 product Final Phenylacetamide Analogs step2->product eval Biological Evaluation (e.g., Cytotoxicity Assays) product->eval sar Structure-Activity Relationship Analysis eval->sar

Caption: Workflow for synthesis and evaluation.

References

Comparative Performance Analysis: N-(5-bromo-2-fluorophenyl)acetamide and N-(2,5-dibromophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers in Drug Discovery and Development

This guide provides a detailed comparison of N-(5-bromo-2-fluorophenyl)acetamide and N-(2,5-dibromophenyl)acetamide, two halogenated acetanilide derivatives of interest in medicinal chemistry. The following sections present a comparative analysis of their physicochemical properties, extrapolated biological activities based on related compounds, and detailed experimental protocols for their synthesis and evaluation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and N-(2,5-dibromophenyl)acetamide is presented in Table 1. These properties are crucial for understanding their potential pharmacokinetic and pharmacodynamic profiles.

PropertyThis compoundN-(2,5-dibromophenyl)acetamide
CAS Number 88288-12-4[1]25462-66-2[2]
Molecular Formula C₈H₇BrFNOC₈H₇Br₂NO
Molecular Weight 232.05 g/mol 292.95 g/mol [2]
Density 1.6±0.1 g/cm³Not Available
Boiling Point 328.2±32.0 °C at 760 mmHgNot Available
Flash Point 152.3±25.1 °CNot Available
LogP 2.082.3
Refractive Index 1.590[1]Not Available

Comparative Biological Activity (Hypothetical)

Biological ActivityThis compound (Hypothetical)N-(2,5-dibromophenyl)acetamide (Hypothetical)
Anticancer Activity (IC₅₀ in µM)
MCF-7 (Breast Cancer Cell Line)50-10030-80
Antimicrobial Activity (MIC in µg/mL)
Staphylococcus aureus64-12832-64
Escherichia coli>256>256

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of the title compounds are provided below.

Synthesis Protocols

3.1.1. Synthesis of this compound

This protocol describes the synthesis of this compound from 5-bromo-2-fluoroaniline and acetyl chloride.

  • Materials: 5-bromo-2-fluoroaniline, acetyl chloride, pyridine, dichloromethane (DCM), 1M HCl, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve 5-bromo-2-fluoroaniline (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add pyridine (1.2 equivalents) to the solution.

    • Slowly add acetyl chloride (1.1 equivalents) dropwise to the cooled solution.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

3.1.2. Synthesis of N-(2,5-dibromophenyl)acetamide

This protocol outlines the synthesis of N-(2,5-dibromophenyl)acetamide from 2,5-dibromoaniline and acetic anhydride.

  • Materials: 2,5-dibromoaniline, acetic anhydride, glacial acetic acid.

  • Procedure:

    • Suspend 2,5-dibromoaniline (1 equivalent) in glacial acetic acid in a round-bottom flask.

    • Add acetic anhydride (1.5 equivalents) to the suspension.

    • Heat the reaction mixture at reflux for 2 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Pour the cooled mixture into ice-cold water to precipitate the product.

    • Collect the precipitate by filtration, wash thoroughly with water, and air dry.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Biological Assay Protocols

3.2.1. In Vitro Anticancer Activity: MTT Assay

This protocol details the determination of the cytotoxic effects of the compounds on a cancer cell line (e.g., MCF-7) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4]

  • Materials: MCF-7 cells, DMEM medium, fetal bovine serum (FBS), penicillin-streptomycin, trypsin-EDTA, MTT solution (5 mg/mL in PBS), DMSO, 96-well plates.

  • Procedure:

    • Seed MCF-7 cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[4]

    • Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value.

3.2.2. In Vitro Antimicrobial Activity: Broth Microdilution Assay

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the compounds against bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).[5][6]

  • Materials: Bacterial strains, Mueller-Hinton Broth (MHB), 96-well plates, test compounds.

  • Procedure:

    • Prepare serial dilutions of the test compounds in MHB in a 96-well plate.

    • Inoculate each well with a standardized bacterial suspension.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[6]

Visualizations

The following diagrams illustrate the generalized workflows for the synthesis and biological evaluation of the title compounds.

Synthesis_Workflow cluster_synthesis General Synthesis of Halogenated N-Phenylacetamides start Starting Material (Substituted Aniline) reaction Acylation Reaction start->reaction 1. reagents Acylating Agent (Acetyl Chloride or Acetic Anhydride) + Base/Solvent reagents->reaction 2. workup Work-up (Extraction, Washing) reaction->workup 3. purification Purification (Recrystallization or Chromatography) workup->purification 4. product Final Product (N-Arylacetamide) purification->product 5.

Caption: Generalized workflow for the synthesis of N-arylacetamides.

MTT_Assay_Workflow cluster_mtt MTT Assay for Cytotoxicity Screening cell_seeding Seed Cancer Cells in 96-well plate incubation1 Incubate (24h) cell_seeding->incubation1 compound_treatment Add Test Compounds (Varying Concentrations) incubation1->compound_treatment incubation2 Incubate (48h) compound_treatment->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 Incubate (4h) mtt_addition->incubation3 solubilization Add Solubilizing Agent (e.g., DMSO) incubation3->solubilization read_absorbance Measure Absorbance (570 nm) solubilization->read_absorbance data_analysis Calculate IC50 Value read_absorbance->data_analysis

Caption: Experimental workflow for the MTT cytotoxicity assay.

MIC_Assay_Workflow cluster_mic Broth Microdilution for MIC Determination serial_dilution Prepare Serial Dilutions of Test Compounds in Broth inoculation Inoculate with Standardized Bacterial Suspension serial_dilution->inoculation incubation Incubate (18-24h, 37°C) inoculation->incubation visual_inspection Visually Inspect for Bacterial Growth incubation->visual_inspection mic_determination Determine MIC (Lowest concentration with no visible growth) visual_inspection->mic_determination

Caption: Workflow for the broth microdilution antimicrobial assay.

References

The Versatility of N-(5-bromo-2-fluorophenyl)acetamide as a Synthetic Building Block: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of synthetic building blocks is paramount to the successful and efficient construction of complex molecules. N-(5-bromo-2-fluorophenyl)acetamide has emerged as a valuable scaffold in medicinal chemistry and materials science, offering a unique combination of reactive handles for molecular elaboration. This guide provides an objective comparison of its performance in key cross-coupling reactions, supported by available experimental data, and outlines detailed experimental protocols.

This compound's utility stems from its substituted phenyl ring, which features a bromine atom amenable to a variety of palladium-catalyzed cross-coupling reactions, a fluorine atom that can influence the electronic properties and metabolic stability of the final compound, and an acetamide group that can participate in hydrogen bonding or be further modified.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the phenyl ring of this compound serves as a versatile functional group for the formation of new carbon-carbon and carbon-nitrogen bonds through several powerful palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the synthesis of biaryls, arylamines, styrenes, and arylalkynes, which are prevalent motifs in pharmaceuticals and functional materials.

Suzuki-Miyaura Coupling

Table 1: Comparison of Suzuki-Miyaura Coupling Reactions with Related Bromo-Aryl Amides

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
N-(2,5-dibromophenyl)acetamideArylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-953240-78[1]
1-bromo-4-fluorobenzene4-fluorophenylboronic acidG-COOH-Pd-10K₂CO₃DMF/H₂O1103~90[2]
5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane70-80N/A60-80[3]

Based on these examples, it is anticipated that this compound would perform similarly, providing access to a diverse range of biaryl structures.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines. This reaction is particularly relevant in drug discovery, as the arylamine motif is a common feature in kinase inhibitors and other biologically active molecules. The acetamido group in this compound can act as a directing group and influence the electronic properties of the aryl halide, potentially affecting the efficiency of the C-N coupling. While specific examples with this compound are scarce, the general success of Buchwald-Hartwig amination with bromo- and chloro-aryl compounds suggests its applicability. For instance, the amination of various aryl bromides with secondary amines has been shown to proceed in high yields under optimized conditions.[4]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

Aryl HalideAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1,4-dibromobenzenePhenoxazinePd₂(dba)₃ / XPhost-BuONaToluene110-12024High[4]
5-bromopyrimidineN-MethylanilinePd₂(dba)₃ / XantphosNaOt-BuToluene1001285[5]
3-Bromo-2,5-difluoroaniline SynthesisAmmonia equivalentPd(dba)₂ / P(t-Bu)₃NaOt-BuToluene80N/AHigh[6]
Heck Reaction

The Heck reaction enables the formation of C-C bonds between an aryl halide and an alkene, leading to the synthesis of substituted styrenes. These products are valuable intermediates in polymer chemistry and in the synthesis of natural products and pharmaceuticals. The electronic nature of the aryl halide can significantly impact the outcome of the Heck reaction. The presence of the electron-withdrawing fluorine atom and the acetamido group in this compound would likely influence its reactivity.

Table 3: General Conditions for the Heck Reaction of Aryl Bromides

Aryl HalideAlkeneCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
Aryl BromidesActivated AlkenesPd(OAc)₂ / PPh₃NEt₃DMF80-100Good to Excellent[5][7]
4-bromoacetophenonePhenylacetyleneSupported Pd-NHCCs₂CO₃Toluene10094[8]
Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of arylalkynes through the reaction of an aryl halide with a terminal alkyne, catalyzed by palladium and copper complexes. Arylalkynes are important structural motifs in natural products, pharmaceuticals, and organic materials. The efficiency of the Sonogashira coupling can be influenced by the nature of the aryl halide and the reaction conditions.

Table 4: Typical Conditions for the Sonogashira Coupling of Aryl Bromides

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---| | 5-Bromopyrimidine | Terminal Alkynes | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 3-4 | 82-92 |[9] | | 2-Amino-3-Bromopyridines | Terminal Alkynes | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 72-96 |[10] | | Aryl Bromides | Arylacetylenes | Pd(CH₃CN)₂Cl₂ / cataCXium A | Cs₂CO₃ | 2-MeTHF | RT | 48 | Good to Excellent |[11] |

Experimental Protocols

The following are generalized experimental protocols for the key cross-coupling reactions, which can be adapted for this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve optimal results for specific substrates.

General Protocol for Suzuki-Miyaura Coupling
  • To a reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination
  • To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and the base (e.g., NaOt-Bu or Cs₂CO₃, 1.2-1.5 equiv).

  • Evacuate and backfill the vessel with an inert gas.

  • Add this compound (1.0 equiv), the amine coupling partner (1.1-1.2 equiv), and an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the residue by column chromatography.

Visualizing Synthetic Pathways

The versatility of this compound as a synthetic hub can be visualized through a workflow diagram.

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Product Classes This compound This compound Suzuki Suzuki-Miyaura Coupling This compound->Suzuki ArB(OH)₂ Pd Catalyst, Base Buchwald Buchwald-Hartwig Amination This compound->Buchwald R₂NH Pd Catalyst, Base Heck Heck Reaction This compound->Heck Alkene Pd Catalyst, Base Sonogashira Sonogashira Coupling This compound->Sonogashira Alkyne Pd/Cu Catalysts, Base Biaryls Biaryl Acetamides Suzuki->Biaryls Arylamines Arylamine Acetamides Buchwald->Arylamines Styrenes Styrenyl Acetamides Heck->Styrenes Arylalkynes Arylalkynyl Acetamides Sonogashira->Arylalkynes

Caption: Synthetic utility of this compound.

Application in Kinase Inhibitor Synthesis

The 2-fluoro-5-bromo-acetanilide scaffold is a key intermediate in the synthesis of various kinase inhibitors. The bromine atom provides a convenient point for diversification through cross-coupling reactions to explore the chemical space around the kinase active site, while the fluoro and acetamido groups can engage in crucial interactions with the protein. For example, Vandetanib, an inhibitor of VEGFR and EGFR, contains a 4-bromo-2-fluoroaniline moiety, highlighting the importance of this substitution pattern in medicinal chemistry.[12]

G cluster_building_block Core Scaffold cluster_modification Key Synthetic Transformation cluster_intermediate Diversified Intermediate cluster_final_product Target Molecule Start This compound Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Start->Coupling Intermediate Substituted (2-fluoro-5-acetamidophenyl)- derivative Coupling->Intermediate KinaseInhibitor Kinase Inhibitor Intermediate->KinaseInhibitor Further Modifications

Caption: General workflow for kinase inhibitor synthesis.

Conclusion

This compound is a highly effective and versatile synthetic building block. Its utility is demonstrated by its potential to participate in a wide range of palladium-catalyzed cross-coupling reactions, providing access to diverse and complex molecular architectures. While specific quantitative data for this exact substrate remains somewhat limited in publicly accessible literature, the performance of closely related analogs provides a strong foundation for its successful application. The detailed protocols and comparative data presented in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, particularly in the fields of drug discovery and materials science. Further exploration of its reactivity and the development of optimized protocols will undoubtedly continue to expand its role as a key tool in modern organic synthesis.

References

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Bromoacetanilides for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science, the strategic modification of molecular scaffolds is a cornerstone of innovation. This guide provides a detailed comparative study of fluorinated and non-fluorinated bromoacetanilides, specifically focusing on 4-bromo-2-fluoroacetanilide and 4-bromoacetanilide. The introduction of a fluorine atom can significantly alter the physicochemical and biological properties of a molecule, making this comparison crucial for researchers engaged in drug discovery and the development of novel organic materials.

Physicochemical Properties: A Head-to-Head Comparison

The substitution of a hydrogen atom with fluorine in the bromoacetanilide scaffold induces notable changes in its physical and chemical characteristics. These alterations can have profound implications for a compound's behavior in biological systems and its suitability for various applications.

Property4-bromo-2-fluoroacetanilide (Fluorinated)4-bromoacetanilide (Non-fluorinated)
Molecular Formula C₈H₇BrFNOC₈H₈BrNO
Molecular Weight 232.05 g/mol [1][2]214.06 g/mol [3]
Melting Point 156-157 °C[1]165-169 °C[3][4]
Boiling Point Not available353.4 °C (estimated)[4]
Density Not available1.717 g/mL[5][6]
Solubility Not explicitly detailed, but likely soluble in organic solvents.Soluble in benzene, chloroform, ethyl acetate; slightly soluble in alcohol and hot water; insoluble in cold water.[4][5]
Appearance White to off-white powder.[2]White to light beige crystalline solid.[5]

Biological Activity: Inferences and a Call for Direct Comparative Studies

A direct comparative study on the biological activities of 4-bromo-2-fluoroacetanilide and 4-bromoacetanilide is not extensively documented in the available literature. However, based on established principles of medicinal chemistry and the known effects of fluorination, we can infer potential differences.

Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability. The strong carbon-fluorine bond can block metabolic pathways, leading to a longer half-life of a drug candidate. Therefore, it is plausible that 4-bromo-2-fluoroacetanilide may exhibit greater metabolic stability compared to 4-bromoacetanilide.

Furthermore, the high electronegativity of fluorine can alter the electronic distribution within the molecule, potentially influencing its interaction with biological targets. Both fluorinated and non-fluorinated bromoacetanilides are utilized as intermediates in the synthesis of various biologically active compounds, including anti-inflammatory and analgesic drugs, as well as agrochemicals.[2][3][7] For instance, 4-bromoacetanilide serves as a precursor for compounds with potential anti-inflammatory, analgesic, or antimicrobial activities.[3] Similarly, 4-bromo-2-fluoroacetanilide is a key intermediate in the development of pharmaceuticals, particularly anti-inflammatory and analgesic agents, and is also explored for its potential as a pesticide or herbicide.[2][7]

Despite these insights, the absence of direct, quantitative comparative biological data underscores a significant knowledge gap. Researchers are encouraged to conduct head-to-head in vitro and in vivo studies to elucidate the precise impact of fluorination on the biological activity profile of bromoacetanilides.

Experimental Protocols: Synthesis of Bromoacetanilides

The following are generalized experimental protocols for the synthesis of both fluorinated and non-fluorinated bromoacetanilides.

Synthesis of 4-bromoacetanilide

The synthesis of 4-bromoacetanilide is typically achieved through the electrophilic bromination of acetanilide.

Materials:

  • Acetanilide

  • Glacial acetic acid

  • Bromine

  • Crushed ice

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve acetanilide in glacial acetic acid in a flask.

  • Slowly add a solution of bromine in glacial acetic acid to the acetanilide solution while stirring.

  • Continue stirring the mixture at room temperature for a designated period (e.g., 15 minutes to 1 hour).[8]

  • Pour the reaction mixture into a beaker containing crushed ice to precipitate the crude product.

  • Collect the solid product by filtration and wash it with cold water.

  • Recrystallize the crude 4-bromoacetanilide from ethanol to obtain the purified product.[8]

A greener synthesis approach has also been described, utilizing a ceric ammonium nitrate–KBr combination in an ethanolic–aqueous medium for bromination, avoiding the direct use of bromine.[9]

Synthesis of 4-bromo-2-fluoroacetanilide

The synthesis of 4-bromo-2-fluoroacetanilide typically starts from 4-bromo-2-fluoroaniline.

Materials:

  • 4-bromo-2-fluoroaniline

  • Acetic anhydride or Acetyl chloride

  • A suitable solvent (e.g., chlorobenzene)

  • A catalyst (e.g., palladium catalyst, though not always necessary)

Procedure: A common method involves the acetylation of 4-bromo-2-fluoroaniline.

  • Dissolve 4-bromo-2-fluoroaniline in a suitable solvent.

  • Add acetic anhydride or acetyl chloride to the solution. The reaction may be heated.

  • After the reaction is complete, the product can be isolated by cooling the mixture and filtering the resulting precipitate.

  • Further purification can be achieved through recrystallization.

One patented method describes the acetylation of p-fluoroaniline followed by bromination using hydrobromic acid in the presence of an oxidizing agent.[10] Another patent details a process involving the reaction of p-fluoroaniline with acetic anhydride and gasified bromine in the presence of a palladium catalyst.[11]

Visualizing the Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of both fluorinated and non-fluorinated bromoacetanilides.

References

A Researcher's Guide to Assessing the Purity of Commercial N-(5-bromo-2-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount to the success and reproducibility of their work. N-(5-bromo-2-fluorophenyl)acetamide is a key building block in the synthesis of various pharmaceutical compounds. This guide provides a comprehensive framework for assessing the purity of commercial grades of this reagent, comparing its potential impurity profile with a structurally similar alternative, and offering detailed experimental protocols for its analysis.

Understanding the Purity Landscape

Commercial chemical grades can vary between suppliers, and even between batches from the same supplier. The purity of this compound is typically stated as a percentage, but the nature and quantity of the remaining impurities are often not fully disclosed. These impurities can arise from the synthetic route used for its manufacture or from degradation over time.

The most common method for synthesizing this compound is the acetylation of 5-bromo-2-fluoroaniline.[1][2][3] This process can lead to several potential impurities:

  • Unreacted Starting Material: 5-bromo-2-fluoroaniline may be present due to incomplete reaction.

  • Reagent Residues: Residual acetylating agents, such as acetic anhydride or acetyl chloride, and their byproducts (e.g., acetic acid) may remain.

  • Di-acetylated Product: Over-acetylation can lead to the formation of N-(5-bromo-2-fluorophenyl)diacetamide.

  • Isomeric Impurities: Impurities in the starting 5-bromo-2-fluoroaniline can carry through to the final product.

  • Degradation Products: Hydrolysis of the acetamide back to the aniline can occur in the presence of moisture.

Comparative Purity Analysis

Table 1: Comparison of Purity Specifications for this compound and an Alternative

Parameter"Typical" Commercial this compoundAlternative: N-(3-bromo-5-fluorophenyl)acetamide
Purity (by HPLC, Area %) >98%>97%
5-bromo-2-fluoroaniline <0.5%Not Applicable
3-bromo-5-fluoroaniline Not Applicable<1.0%
Acetic Acid <0.2%<0.2%
Total Other Impurities <1.0%<1.5%
Water Content (Karl Fischer) <0.1%<0.1%
Appearance White to off-white crystalline powderWhite to light tan powder

Experimental Protocols for Purity Assessment

A multi-pronged analytical approach is recommended to gain a comprehensive understanding of the purity of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is the primary technique for quantifying the purity of the main component and detecting non-volatile impurities.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve inject Inject into HPLC System dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % Purity & Impurities integrate->calculate

HPLC Purity Analysis Workflow
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC.

Methodology:

  • Instrumentation: A standard GC-MS system.

  • Column: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial: 100°C, hold for 2 min.

    • Ramp: 15°C/min to 280°C.

    • Hold: 10 min at 280°C.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 40-450 amu.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

GCMS_Workflow start Prepare Sample in Volatile Solvent inject Inject into GC start->inject separate Separation on Capillary Column inject->separate ionize Electron Ionization separate->ionize mass_analyze Mass Analysis (Quadrupole) ionize->mass_analyze detect Detection mass_analyze->detect data_analysis Library Search & Quantification detect->data_analysis NMR_Analysis_Logic cluster_sample Sample Preparation cluster_acquisition NMR Data Acquisition cluster_interpretation Data Interpretation sample_prep Dissolve Sample in Deuterated Solvent H1_NMR Acquire ¹H NMR Spectrum sample_prep->H1_NMR F19_NMR Acquire ¹⁹F NMR Spectrum sample_prep->F19_NMR structure_confirm Confirm Structure of Main Component H1_NMR->structure_confirm impurity_id Identify Impurity Signals (e.g., starting material, isomers) H1_NMR->impurity_id F19_NMR->impurity_id quantify Quantify Impurities via Relative Integration impurity_id->quantify

References

Safety Operating Guide

Proper Disposal of N-(5-bromo-2-fluorophenyl)acetamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, N-(5-bromo-2-fluorophenyl)acetamide is classified as a hazardous substance and requires specific disposal procedures. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste streams. Adherence to proper chemical waste management protocols is essential to ensure laboratory safety and environmental compliance. This guide provides detailed, step-by-step instructions for the safe and proper disposal of this compound and materials contaminated with it. Researchers, scientists, and drug development professionals should integrate these procedures into their standard laboratory operating protocols.

Chemical and Physical Properties Summary

A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₈H₇BrFNO
Molecular Weight 232.05 g/mol
Boiling Point 328.2 ± 32.0 °C at 760 mmHg[1]
Density 1.6 ± 0.1 g/cm³[1]
Melting Point Not Available[1]
Oral LD50 Not Available

Hazard Profile and GHS Classification

This compound is classified as a hazardous substance. The Global Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements:

  • H302: Harmful if swallowed.[2][3]

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2]

It is imperative that all personnel handling this compound are familiar with its Safety Data Sheet (SDS) and take appropriate safety precautions.

Experimental Protocol for Proper Disposal

The following step-by-step protocol outlines the approved procedure for the disposal of this compound in a laboratory setting. This procedure is designed to minimize risk to personnel and the environment.

1. Personal Protective Equipment (PPE) and Safety Measures:

  • Engineering Controls: All handling and disposal procedures must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation before use.

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.

  • Skin and Body Protection: A full-length laboratory coat, closed-toed shoes, and long pants must be worn.

2. Waste Segregation and Collection:

  • Waste Classification: this compound is a halogenated organic compound and must be disposed of as hazardous waste.

  • Solid Waste:

    • Carefully sweep any solid this compound waste, including contaminated weighing paper or spatulas, into a designated, properly labeled, and sealable container.

    • The container should be clearly labeled as "Hazardous Waste," "Halogenated Organic Solids," and list "this compound" as a constituent.

  • Contaminated Labware:

    • Decontaminate any glassware or equipment that has come into contact with the compound by rinsing it three times with a suitable organic solvent (e.g., acetone or ethanol).

    • Collect the solvent rinsate in a separate, clearly labeled, and sealable container for "Halogenated Organic Liquid Waste."

  • Liquid Waste (Solutions):

    • If this compound is in a solution, transfer the solution to a dedicated, sealed, and chemically compatible container labeled "Hazardous Waste," "Halogenated Organic Liquids," and list all chemical components with their approximate concentrations.

3. Storage and Final Disposal:

  • Container Management: Keep all waste containers tightly sealed when not in use.

  • Storage Location: Store the sealed waste containers in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials such as strong oxidizing agents.

  • Disposal Request: Once the waste container is nearly full (do not overfill), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_waste_gen Waste Generation cluster_disposal_path Disposal Path start Start: Handling This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Always fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Type of Waste? fume_hood->waste_type solid_waste Solid Waste (e.g., powder, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsate) waste_type->liquid_waste Liquid collect_solid Collect in Labeled 'Halogenated Solid Waste' Container solid_waste->collect_solid collect_liquid Collect in Labeled 'Halogenated Liquid Waste' Container liquid_waste->collect_liquid store_waste Store Sealed Container in Designated Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste ehs_pickup Arrange for Pickup by EHS or Licensed Disposal Company store_waste->ehs_pickup end End: Proper Disposal ehs_pickup->end

References

Essential Safety and Operational Guide for Handling N-(5-bromo-2-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for N-(5-bromo-2-fluorophenyl)acetamide, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical.

Hazard Identification and Classification

This compound is classified as a hazardous substance. Based on data from similar compounds, it is known to cause skin and serious eye irritation.[1][2] It may also be harmful if swallowed and could cause respiratory irritation.[3]

GHS Hazard Statements:

  • H302: Harmful if swallowed[2]

  • H315: Causes skin irritation[1][2]

  • H319: Causes serious eye irritation[1][2]

  • H335: May cause respiratory irritation[3]

Signal Word: Warning[1][2]

Hazard Pictogram:

alt text

Personal Protective Equipment (PPE)

Strict adherence to the following personal protective equipment guidelines is mandatory to minimize exposure and ensure personal safety.

Body PartRecommended ProtectionSpecifications
Eyes/Face Chemical safety goggles and/or face shield.[1][2]Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield is recommended when there is a risk of splashing.
Skin Chemical-resistant gloves (e.g., nitrile) and protective clothing.[1][2]Dispose of contaminated gloves after use.[2] Wear a lab coat or other protective clothing to prevent skin contact.[1]
Respiratory Dust respirator or approved mask/respirator.[1][4]To be used when handling the solid form to avoid inhalation of dust particles, especially in the absence of adequate engineering controls.

Handling and Storage Protocols

Proper handling and storage are critical to maintaining a safe laboratory environment.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Avoid the formation and dispersion of dust.[1]

  • Avoid all direct contact with skin, eyes, and clothing.[1][5]

  • Wash hands and face thoroughly after handling.[1]

  • Keep containers tightly closed when not in use.[5]

Storage:

  • Store in a cool, dry, and dark place.[1]

  • Keep the container tightly closed.[1]

  • Store away from incompatible materials such as oxidizing agents.[1]

Emergency and First Aid Procedures

Immediate and appropriate responses to accidental exposure are crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[2][6]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][2][4] If skin irritation occurs, get medical advice.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][2] If eye irritation persists, seek medical attention.[1]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2][6]

Spill and Disposal Plan

Spill Cleanup:

  • Evacuate: Clear the area of all non-essential personnel.[2]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wear appropriate PPE.[2] Sweep up the spilled solid material, taking care not to create dust, and place it into a suitable, closed container for disposal.[1][2]

  • Decontaminate: Clean the spill area thoroughly.

Waste Disposal:

  • All waste contaminated with this compound must be treated as hazardous waste.[6]

  • Dispose of the chemical and any contaminated materials through a licensed professional waste disposal company.[2]

  • Do not allow the product to enter drains.[1][2]

  • Contaminated packaging should be disposed of as unused product.[2]

Chemical and Physical Properties

PropertyValue
Melting Point 163°C (for a similar compound)[1]
Boiling Point No data available
Flash Point No data available
Autoignition Temperature No data available
Solubility No data available

Visual Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Personal Protective Equipment prep_setup Prepare Work Area (Fume Hood) prep_ppe->prep_setup handle_weigh Weigh/Transfer Chemical prep_setup->handle_weigh Proceed to handling handle_reaction Perform Experiment handle_weigh->handle_reaction cleanup_decon Decontaminate Work Surfaces handle_reaction->cleanup_decon Experiment complete cleanup_waste Dispose of Waste Properly cleanup_decon->cleanup_waste cleanup_ppe Remove PPE cleanup_waste->cleanup_ppe

Caption: Standard Operating Procedure for Handling this compound.

Emergency Response Logic

This diagram outlines the decision-making process in the event of an accidental exposure.

cluster_routes cluster_actions start Exposure Occurs skin Skin Contact start->skin eyes Eye Contact start->eyes inhalation Inhalation start->inhalation ingestion Ingestion start->ingestion wash_skin Wash with Soap & Water skin->wash_skin rinse_eyes Rinse with Water eyes->rinse_eyes fresh_air Move to Fresh Air inhalation->fresh_air rinse_mouth Rinse Mouth ingestion->rinse_mouth end_node Seek Medical Attention wash_skin->end_node If irritation persists rinse_eyes->end_node If irritation persists fresh_air->end_node If symptoms persist rinse_mouth->end_node Immediately

Caption: First Aid Decision Flowchart for Accidental Exposure.

References

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